2-(1H-imidazol-2-yl)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-9-6(5-8-1)7-10-3-4-11-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXRNBDAFWDLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606460 | |
| Record name | 2-(1H-Imidazol-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119165-68-3 | |
| Record name | 2-(1H-Imidazol-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(1H-imidazol-2-yl)pyrazine chemical structure and properties
An In-depth Technical Guide to 2-(1H-imidazol-2-yl)pyrazine for Researchers and Drug Development Professionals
Abstract
The confluence of pyrazine and imidazole rings into a single molecular entity, this compound, presents a scaffold of significant interest for contemporary chemical research. This molecule serves as a critical building block in medicinal chemistry and a versatile ligand in materials science. The pyrazine ring, a core component of several FDA-approved drugs, imparts a unique electronic profile and metabolic stability, while the imidazole moiety offers crucial hydrogen bonding capabilities and coordination sites.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis strategies, and potential applications of this compound. By synthesizing data from analogous structures and established chemical principles, this document aims to equip researchers, medicinal chemists, and material scientists with the foundational knowledge required to explore and exploit the potential of this valuable heterocyclic compound.
Molecular Structure and Physicochemical Properties
The unique arrangement of nitrogen atoms in this compound governs its chemical behavior, including its basicity, solubility, and capacity for intermolecular interactions. Understanding these foundational properties is paramount for its application in drug design and materials engineering.
Chemical Identity
The fundamental identifiers for this compound are summarized in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 119165-68-3 | [2][3][4] |
| Molecular Formula | C₇H₆N₄ | |
| Molecular Weight | 146.15 g/mol | [4] |
| IUPAC Name | This compound | |
| Synonyms | 2-(2-Pyrazinyl)-1H-imidazole |
Structural Representation
The molecule consists of a pyrazine ring linked at the 2-position to the 2-position of an imidazole ring. This linkage creates a planar, aromatic system with four nitrogen atoms, two of which are pyridine-like (in the pyrazine ring) and two are within the imidazole ring (one pyrrole-like, one pyridine-like).
Caption: Chemical structure of this compound.
Physicochemical Properties
Direct experimental data for this compound is scarce. The properties below are a combination of available data from suppliers and estimations based on the constituent heterocycles, pyrazine and imidazole.
| Property | Predicted/Inferred Value | Rationale/Comments |
| pKa (most basic) | ~5-6 | The pyridine-like nitrogen of the imidazole ring (pKa of imidazole is ~7.0) is expected to be the most basic site.[5] Basicity is likely reduced by the electron-withdrawing effect of the adjacent pyrazine ring. The pyrazine nitrogens are significantly less basic (pKa of protonated pyrazine is 0.6).[5] |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). | This is inferred from the properties of the analogous compound 2-(1H-imidazol-2-yl)pyridine.[6] The planar, aromatic structure suggests good solubility in solvents capable of π-stacking and hydrogen bond acceptance. |
| Appearance | White to off-white solid. | Based on typical appearance of similar heterocyclic compounds.[6] |
| Hydrogen Bond Donor | 1 (Imidazole N-H) | The N-H group on the imidazole ring can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor | 3 (Pyrazine N, Imidazole N) | The two pyrazine nitrogens and the non-protonated imidazole nitrogen can act as hydrogen bond acceptors. |
Synthesis and Characterization
Proposed Synthesis Pathway: Stille or Suzuki Coupling
A common and effective strategy for coupling two heterocyclic rings is through palladium-catalyzed cross-coupling reactions. This approach offers high yields and functional group tolerance. The key would be the synthesis of a halogenated pyrazine and an organometallic imidazole derivative (or vice versa).
Caption: Proposed Stille coupling workflow for synthesis.
Representative Experimental Protocol (Hypothetical)
This protocol is a representative example based on established Stille coupling procedures and should be optimized for safety and yield.
Step 1: Synthesis of 2-(Tributylstannyl)pyrazine
-
To a solution of 2-chloropyrazine (1.0 eq) in anhydrous dioxane, add hexabutylditin (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) under an argon atmosphere for 12-18 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by vacuum distillation or column chromatography to yield 2-(tributylstannyl)pyrazine.
Step 2: Coupling to form this compound
-
Combine 2-(tributylstannyl)pyrazine (1.0 eq), 2-bromo-1H-imidazole (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous toluene.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to reflux (approx. 110 °C) under argon for 24 hours, monitoring for product formation.
-
Cool the reaction, dilute with ethyl acetate, and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel to yield this compound.
Predicted Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show distinct signals for the three protons on the pyrazine ring and the two protons on the imidazole ring. The imidazole N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The pyrazine protons will appear as multiplets in the aromatic region (8.5-9.5 ppm), and the imidazole C-H protons will be singlets or doublets around 7.0-8.0 ppm.
-
¹³C NMR: A total of 7 carbon signals are expected in the aromatic region (approx. 115-155 ppm).
-
IR Spectroscopy: Characteristic peaks would include N-H stretching (broad, ~3100-3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and C=N/C=C ring stretching vibrations (1400-1600 cm⁻¹).
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z = 146. Key fragmentation patterns would likely involve the cleavage of the bond between the two heterocyclic rings.
Potential Applications in Drug Discovery and Materials Science
The true value of this compound lies in its potential as a scaffold for creating more complex molecules with tailored functions.
Medicinal Chemistry and Drug Development
The pyrazine-imidazole core is a "privileged scaffold" in medicinal chemistry. Pyrazine derivatives are noted for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[7][8] The fused imidazo[1,2-a]pyrazine system, structurally related to our target molecule, has been the focus of intense research.
Case Study: Imidazo[1,2-a]pyrazines as Gαq/11 Inhibitors
Uveal melanoma (UM) is a deadly cancer often driven by mutations in GNAQ and GNA11 genes, leading to constitutive activation of the Gαq/11 signaling pathway.[9] Researchers have successfully designed and synthesized derivatives of the imidazo[1,2-a]pyrazine scaffold that act as potent and selective inhibitors of Gαq/11.[9] These compounds bind directly to Gαq, preventing its activation and subsequently inhibiting downstream pro-proliferative signals like the ERK and YAP pathways.[9] this compound represents an ideal starting point or fragment for designing novel inhibitors targeting this pathway.
Caption: The Gαq/11 signaling pathway inhibited by imidazo[1,2-a]pyrazine derivatives.
Coordination Chemistry and Materials Science
The multiple nitrogen atoms in this compound make it an excellent candidate for use as a bidentate or bridging ligand in coordination chemistry. Similar to the well-studied 2,2'-bipyridine or 2-(1H-imidazol-2-yl)pyridine, it can chelate metal ions to form stable metal complexes.[6] These complexes could have applications in:
-
Catalysis: Forming active sites for organic transformations.
-
Luminescent Materials: Creating phosphorescent materials for OLEDs or sensors.
-
Metal-Organic Frameworks (MOFs): Acting as an organic linker to construct porous materials for gas storage or separation.
Conclusion and Future Outlook
This compound is a heterocyclic compound with substantial, largely untapped potential. While direct experimental data remains limited, its structural components—pyrazine and imidazole—are well-established pharmacophores and versatile chemical motifs. The logical pathways to its synthesis and the demonstrated success of closely related scaffolds, particularly in the realm of kinase and G-protein inhibition, underscore its value as a high-potential building block.
Future research should focus on developing and publishing a validated, scalable synthesis for this compound. Comprehensive characterization of its physicochemical properties and an exploration of its coordination chemistry are warranted. For medicinal chemists, this molecule represents a prime starting point for fragment-based drug design and the creation of novel compound libraries targeting a range of diseases, from cancer to infectious agents. The continued exploration of such fundamental heterocyclic scaffolds is essential for the advancement of both pharmaceutical and materials sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(1H-IMIDAZOL-2-YL)-PYRAZINE CAS#: 119165-68-3 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(1H-imidazol-2-yl)pyrazine (CAS 119165-68-3): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-(1H-imidazol-2-yl)pyrazine (CAS 119165-68-3), a heterocyclic compound of significant interest in medicinal chemistry. The unique structural combination of an imidazole and a pyrazine ring imparts this molecule with versatile coordination properties and a wide range of biological activities. This document delves into the experimental and predicted data, outlines a general synthetic strategy, and explores its emerging role as a scaffold for kinase inhibitors and its potential as a ligand in targeted protein degradation strategies like PROTACs.
Introduction: The Significance of the Imidazole-Pyrazine Scaffold
The fusion of imidazole and pyrazine rings in this compound creates a privileged scaffold in drug discovery. Both individual heterocycles are prevalent in biologically active molecules. Imidazoles are key components of many natural products and pharmaceuticals, known for their diverse pharmacological activities.[1] Pyrazines, also found in numerous natural and synthetic compounds, are recognized for their broad spectrum of biological effects, including anticancer and anti-inflammatory properties.[2][3] The combination of these two aromatic systems in a single molecule offers a unique electronic and steric profile, making it a valuable building block for the design of novel therapeutic agents.[4][5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug development, influencing factors such as solubility, permeability, and formulation.
General and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 119165-68-3 | [7] |
| Molecular Formula | C₇H₆N₄ | [7] |
| Molecular Weight | 146.15 g/mol | [7] |
| IUPAC Name | This compound | |
| SMILES | c1cncc(n1)-c2[nH]cnc2 | |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
Solubility
Specific solubility data for this compound is not extensively reported. However, based on its heterocyclic structure and the properties of its constituent rings, it is predicted to have poor solubility in water and good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), a common characteristic for such aromatic compounds.[9]
Spectral Characterization
Detailed experimental ¹H and ¹³C NMR spectra for this compound are not publicly available. However, the expected spectral features can be predicted based on the analysis of similar structures.
-
¹H NMR: Aromatic protons on both the pyrazine and imidazole rings are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The N-H proton of the imidazole ring would likely appear as a broad singlet.
-
¹³C NMR: The carbon atoms within the aromatic rings will have characteristic chemical shifts in the aromatic region of the spectrum.
A general experimental protocol for acquiring NMR spectra for such a compound is provided below:
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-160 ppm.
-
Number of scans: 1024 or more, due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Synthesis and Chemical Reactivity
The synthesis of imidazo[1,2-a]pyrazines can be achieved through various methods, often involving the condensation of a 2-aminopyrazine derivative with an α-haloketone or a related species.[10] A plausible synthetic route to this compound is outlined below.
General Synthetic Approach
A common and effective method for the synthesis of imidazo[1,2-a]pyrazines is the one-pot, three-component reaction involving an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by an acid or a Lewis acid like iodine.[10]
DOT Diagram: General Synthesis of Imidazo[1,2-a]pyrazines
Caption: A general one-pot synthesis of imidazo[1,2-a]pyrazines.
Chemical Reactivity
The this compound molecule possesses several reactive sites. The nitrogen atoms in both rings can act as bases or nucleophiles. The imidazole N-H is acidic and can be deprotonated. The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reaction conditions and the nature of the substituent. The nitrogen atoms also provide excellent coordination sites for metal ions, making this scaffold interesting for the development of coordination compounds.[11][12]
Applications in Drug Discovery and Development
The imidazole-pyrazine scaffold is a cornerstone in the design of various therapeutic agents, with applications ranging from kinase inhibition to targeted protein degradation.
Kinase Inhibition
Derivatives of the imidazo[1,2-a]pyrazine core have been extensively investigated as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, imidazo[1,2-a]pyrazine derivatives have shown significant inhibitory activity against CDK9 and have been evaluated for their anticancer and antiviral properties.[5] Furthermore, compounds with this scaffold have been developed as tubulin polymerization inhibitors, demonstrating potent anticancer activities.[6] The related 2-(1H-imidazol-2-yl)pyridine scaffold has also been utilized to design inhibitors of BRAF kinase, a key target in melanoma.[4]
DOT Diagram: Kinase Inhibition Workflow
Caption: A typical workflow for developing kinase inhibitors.
Potential as E3 Ligase Ligands in PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The development of novel, potent, and cell-type-specific E3 ligase ligands is a critical area of research in the field of targeted protein degradation.
The structural motifs present in this compound, namely the imidazole and pyrazine rings, are commonly found in known E3 ligase ligands. These heterocycles can engage in crucial hydrogen bonding and π-stacking interactions within the ligand-binding pockets of E3 ligases. While there is no direct report of CAS 119165-68-3 being used as an E3 ligase ligand, its structural features make it an attractive candidate for further investigation and modification in the design of novel PROTACs.
DOT Diagram: PROTAC Mechanism of Action
Caption: The mechanism of targeted protein degradation by PROTACs.
Conclusion and Future Perspectives
This compound (CAS 119165-68-3) is a heterocyclic molecule with significant potential in the field of drug discovery. Its robust chemical scaffold, derived from the fusion of imidazole and pyrazine rings, provides a versatile platform for the development of novel therapeutic agents. While there is a clear indication of the importance of the imidazo[1,2-a]pyrazine core in kinase inhibition, further research is warranted to fully elucidate the specific biological activities of this particular compound. Moreover, its structural similarity to known E3 ligase ligands suggests a promising avenue for its exploration in the rapidly evolving field of targeted protein degradation. Future studies should focus on the development of a scalable synthesis, comprehensive characterization of its physicochemical properties, and a systematic evaluation of its biological activity, including its potential as a novel E3 ligase ligand for the development of next-generation PROTACs.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
- 8. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(1H-imidazol-4-yl)pyrazine | C7H6N4 | CID 11651262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]
Spectroscopic Data of 2-(1H-imidazol-2-yl)pyrazine: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(1H-imidazol-2-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this guide presents a detailed analysis based on predicted spectroscopic values derived from the well-established principles of NMR, IR, and mass spectrometry, supported by data from analogous structures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.
Introduction to this compound
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are scaffolds of significant interest in pharmaceutical research. The imidazole moiety is a key structural component in many biologically active molecules, including the amino acid histidine[1]. The pyrazine ring is also a common feature in various natural and synthetic compounds with diverse applications[2]. The coupling of these two aromatic systems is expected to yield a molecule with unique electronic and biological properties.
A plausible synthetic route to this compound involves the condensation of a 2-halopyrazine with imidazole or a protected imidazole derivative, followed by any necessary deprotection steps. Alternatively, a Stille or Suzuki coupling reaction between a 2-stannyl- or 2-boronylpyrazine and a halogenated imidazole could be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections provide predicted ¹H and ¹³C NMR data for this compound, along with a detailed interpretation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ is expected to show distinct signals for the protons of both the pyrazine and imidazole rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (Imidazole NH) | 12.0 - 13.0 | Broad Singlet | - |
| H-3' (Pyrazine) | 9.0 - 9.2 | Doublet | ~1.5 |
| H-5' (Pyrazine) | 8.6 - 8.8 | Doublet | ~2.5 |
| H-6' (Pyrazine) | 8.5 - 8.7 | Doublet of Doublets | ~2.5, 1.5 |
| H-4, H-5 (Imidazole) | 7.0 - 7.5 | Singlet (or two closely spaced doublets) | - |
Disclaimer: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.
Interpretation of the Predicted ¹H NMR Spectrum:
-
Imidazole Protons: The two protons on the imidazole ring (H-4 and H-5) are expected to be chemically equivalent or very similar, appearing as a singlet in the range of 7.0-7.5 ppm[3]. In some cases, they might appear as two distinct but closely spaced signals. The N-H proton of the imidazole ring is anticipated to be a broad singlet at a significantly downfield chemical shift (12.0 - 13.0 ppm), a characteristic feature for N-H protons in N-heterocycles[4].
-
Pyrazine Protons: The protons on the pyrazine ring are expected to be in the downfield region due to the electron-withdrawing nature of the two nitrogen atoms[5]. The proton at the 3'-position (H-3'), being adjacent to a nitrogen atom and the imidazole substituent, is predicted to be the most deshielded. The protons at the 5'- and 6'-positions will also appear at downfield shifts, and their multiplicities will arise from coupling to each other.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Imidazole) | 145 - 150 |
| C-2' (Pyrazine) | 150 - 155 |
| C-3' (Pyrazine) | 143 - 148 |
| C-5' (Pyrazine) | 140 - 145 |
| C-6' (Pyrazine) | 140 - 145 |
| C-4, C-5 (Imidazole) | 120 - 130 |
Disclaimer: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Quaternary Carbons: The carbon atom at the junction of the two rings (C-2 of imidazole and C-2' of pyrazine) are expected to be the most downfield signals in the spectrum due to their attachment to multiple nitrogen atoms.
-
Pyrazine Carbons: The other carbon atoms of the pyrazine ring (C-3', C-5', and C-6') will also resonate at downfield chemical shifts, typically in the range of 140-148 ppm[2].
-
Imidazole Carbons: The C-4 and C-5 carbons of the imidazole ring are expected to appear in the region of 120-130 ppm[6].
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination[7].
Workflow for NMR Analysis:
Caption: A generalized workflow for acquiring and analyzing NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts[8].
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution[9].
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled single-pulse experiment. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[10].
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Imidazole) | 3100 - 3300 | Broad, Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=N Stretch (Imidazole & Pyrazine) | 1600 - 1650 | Medium to Strong |
| C=C Stretch (Aromatic Rings) | 1400 - 1600 | Medium to Strong |
| Ring Vibrations | 1000 - 1300 | Medium |
| C-H Bending (Out-of-plane) | 700 - 900 | Strong |
Disclaimer: The predicted frequencies are approximate and can be influenced by the physical state of the sample (solid or liquid).
Interpretation of the Predicted IR Spectrum:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is expected for the N-H stretching vibration of the imidazole ring, characteristic of hydrogen-bonded N-H groups[11].
-
Aromatic C-H Stretch: Sharp to medium intensity bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings[12].
-
C=N and C=C Stretches: The region between 1400 and 1650 cm⁻¹ will likely contain several strong to medium bands corresponding to the C=N and C=C stretching vibrations of both the imidazole and pyrazine rings[13].
-
Fingerprint Region: The region below 1300 cm⁻¹ will contain a complex pattern of absorptions due to various ring vibrations and C-H bending modes, which are unique to the molecule and serve as a "fingerprint" for identification.
Experimental Protocol for FT-IR Spectroscopy
Caption: A standard workflow for Fourier-Transform Infrared (FT-IR) analysis.
Step-by-Step Methodology:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques[14][15].
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum.
-
Data Processing: The acquired interferogram is Fourier-transformed to produce the IR spectrum. Perform baseline correction and identify the frequencies of the absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 146.06
-
Major Fragmentation Pathways:
-
Loss of HCN (from either ring)
-
Fission of the bond between the two rings
-
Sequential loss of small neutral molecules (e.g., H₂, N₂)
-
Interpretation of the Predicted Mass Spectrum:
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 146, corresponding to its molecular weight[16]. The fragmentation pattern will likely involve the characteristic losses from both the imidazole and pyrazine rings. The loss of HCN (27 amu) is a common fragmentation pathway for both imidazole and pyrazine containing compounds[17]. The relative intensities of the fragment ions will depend on their stability.
Experimental Protocol for Mass Spectrometry
Caption: A general workflow for mass spectrometric analysis.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for a pure sample or through a chromatographic inlet (GC-MS or LC-MS) for a mixture.
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation information. Electrospray Ionization (ESI) is a soft ionization technique that is useful for determining the molecular weight of polar compounds.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound, a molecule of considerable interest. The provided NMR, IR, and MS data, along with their interpretations and the detailed experimental protocols, offer a solid foundation for researchers working with this compound and its derivatives. As experimental data becomes publicly available, this guide can be updated to provide an even more accurate and comprehensive resource for the scientific community.
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]
- 6. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Pyrazine [webbook.nist.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 16. Pyrazine [webbook.nist.gov]
- 17. connectsci.au [connectsci.au]
An In-depth Technical Guide to the Annular Prototropic Tautomerism of 2-(1H-imidazol-2-yl)pyrazine
Abstract
Prototropic tautomerism, the dynamic equilibrium involving the migration of a proton, is a fundamental concept in chemistry with profound implications in drug discovery and development.[1] The differential physicochemical properties of tautomers can significantly impact a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the annular prototropic tautomerism exhibited by 2-(1H-imidazol-2-yl)pyrazine, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the structural nuances of the tautomeric forms, robust experimental methodologies for their characterization, and the application of computational chemistry for predicting tautomeric preferences. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of tautomerism in N-heterocyclic systems.
Introduction to Annular Prototropic Tautomerism
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[2] In heterocyclic chemistry, a particularly important form is annular tautomerism, where a proton can occupy two or more positions within a heterocyclic system.[3] For N-heterocycles like imidazole, this phenomenon involves the shuttling of a proton between two nitrogen atoms. The resulting tautomers, while constitutionally identical, can exhibit distinct electronic distributions, dipole moments, and hydrogen bonding capabilities. These differences can alter a molecule's interaction with biological targets, solubility, and metabolic stability, making the study of tautomerism a critical aspect of drug design.[4]
The subject of this guide, this compound, presents a classic case of annular tautomerism. The proton on the imidazole ring can reside on either of the two nitrogen atoms, leading to two distinct tautomeric forms. Understanding the factors that govern the position of this equilibrium is paramount for predicting the molecule's behavior in various chemical and biological environments.
Diagram of Tautomeric Equilibrium
A visual representation of the annular prototropic tautomerism in this compound.
Synthesis of this compound
While a dedicated synthesis for this compound is not extensively reported in the literature, a plausible synthetic route can be adapted from established methods for similar imidazole derivatives. The van Leusen imidazole synthesis, for example, is a versatile method for constructing the imidazole ring.[5] A potential synthetic approach is outlined below:
Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of the Aldimine. Pyrazine-2-carbaldehyde is reacted with a suitable amine, such as ammonia in a protic solvent like ethanol, to form the corresponding aldimine in situ.
-
Step 2: Cyclization with TosMIC. Tosylmethyl isocyanide (TosMIC) is added to the reaction mixture containing the aldimine.
-
Step 3: Base-catalyzed Cyclization. A base, such as potassium carbonate, is added to facilitate the [3+2] cycloaddition reaction between the aldimine and TosMIC.
-
Step 4: Aromatization. The resulting intermediate undergoes elimination of the tosyl group to yield the aromatic imidazole ring.
-
Step 5: Work-up and Purification. The reaction mixture is worked up using standard procedures, such as extraction and solvent evaporation. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Characterization of the synthesized compound would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Elucidation of Tautomeric Equilibrium
A multi-faceted experimental approach is necessary to comprehensively characterize the tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying dynamic equilibria like tautomerism.[6] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs between tautomers.
Key Observables in NMR:
-
Chemical Shifts: The proton on the imidazole nitrogen (N-H) will have a distinct chemical shift in each tautomer. Similarly, the chemical shifts of the imidazole ring protons and carbons will differ.
-
Signal Averaging: If the rate of interconversion between tautomers is fast on the NMR timescale, a single set of time-averaged signals will be observed.[7] The position of these averaged signals will be a weighted average of the chemical shifts of the individual tautomers, providing information about their relative populations.
-
Solvent Effects: Changing the solvent can shift the tautomeric equilibrium, which will be reflected in a change in the observed chemical shifts.[8]
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each sample. Pay close attention to the chemical shift and line shape of the N-H proton and the aromatic protons.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shifts of the imidazole ring carbons are particularly informative.
-
Variable Temperature (VT) NMR: In a suitable solvent, acquire a series of ¹H NMR spectra at different temperatures. Lowering the temperature may slow down the tautomeric interconversion, potentially allowing for the observation of separate signals for each tautomer.
-
Data Analysis: Analyze the chemical shifts and signal integrations to determine the relative populations of the tautomers in each solvent and at each temperature.
UV-Vis Spectroscopy
The electronic transitions of a molecule, which give rise to its UV-Vis absorption spectrum, are influenced by its electronic structure. Since the two tautomers of this compound have different electronic distributions, they are expected to have distinct UV-Vis spectra.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare dilute solutions of the compound in a variety of solvents (e.g., hexane, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the shifts in the absorption maxima (λ_max) and changes in the molar absorptivity in different solvents. These changes can be correlated with the shifting tautomeric equilibrium. For instance, a more polar solvent is likely to stabilize the more polar tautomer, leading to a corresponding change in the spectrum.[9]
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[10] This technique can definitively identify which tautomer is present in the crystal lattice. While the solid-state structure may not directly reflect the equilibrium in solution, it provides a crucial reference point. For instance, the crystal structure of the closely related 2-(1H-imidazol-2-yl)pyridine has been determined, providing valuable insight into the solid-state conformation of such systems.[11]
Experimental Workflow: Single-Crystal X-ray Diffraction
A generalized workflow for determining the solid-state structure of a tautomer using X-ray crystallography.
Computational Modeling of Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate tautomeric equilibria. DFT calculations can provide accurate estimates of the relative energies of the tautomers, thereby predicting the position of the equilibrium.
Computational Workflow: DFT Analysis of Tautomers
A typical workflow for the computational investigation of tautomerism using DFT.
Key Insights from DFT Calculations:
-
Relative Stabilities: By comparing the calculated Gibbs free energies of the two tautomers, one can predict which form is more stable and by how much.
-
Solvent Effects: Using a continuum solvent model, such as the Polarizable Continuum Model (PCM), the effect of different solvents on the tautomeric equilibrium can be simulated. This allows for a direct comparison with experimental results from NMR and UV-Vis spectroscopy.
-
Geometric and Electronic Properties: DFT calculations also provide valuable information on the bond lengths, bond angles, and electronic properties (e.g., dipole moment, atomic charges) of each tautomer, which can help rationalize their relative stabilities.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium for this compound is influenced by a delicate interplay of several factors:
-
Solvent: The polarity and hydrogen-bonding ability of the solvent play a crucial role. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but may preferentially stabilize one over the other. More polar solvents generally favor the more polar tautomer.[1]
-
pH: The pH of the medium can have a dramatic effect. Protonation or deprotonation of the molecule can significantly alter the relative stabilities of the tautomeric forms.
-
Temperature: The tautomeric equilibrium constant is temperature-dependent. Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process.
Table 1: Predicted Solvent Effects on the Tautomeric Equilibrium
| Solvent | Dielectric Constant (ε) | Expected Dominant Tautomer | Rationale |
| Hexane | 1.9 | Tautomer A (less polar) | Non-polar solvent favors the less polar tautomer. |
| Chloroform | 4.8 | Tautomer A | Weakly polar aprotic solvent. |
| Acetonitrile | 37.5 | Equilibrium shifts towards Tautomer B | Polar aprotic solvent stabilizes the more polar tautomer. |
| Ethanol | 24.5 | Equilibrium shifts towards Tautomer B | Polar protic solvent can hydrogen bond with both tautomers. |
| Water | 80.1 | Tautomer B (more polar) | Highly polar protic solvent strongly favors the more polar tautomer. |
Note: The specific dominant tautomer (A or B) would need to be confirmed by experimental or computational data.
Conclusion
The annular prototropic tautomerism of this compound is a multifaceted phenomenon that requires a synergistic approach for its complete characterization. The combination of high-resolution spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, with the predictive power of computational methods like DFT, provides a robust framework for elucidating the tautomeric landscape of this important heterocyclic scaffold. A thorough understanding of the tautomeric preferences of this compound and its derivatives is essential for the rational design and development of new therapeutic agents.
References
- 1. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. espublisher.com [espublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Coordination chemistry of imidazole-pyrazine based ligands
An In-Depth Technical Guide to the Coordination Chemistry of Imidazole-Pyrazine Based Ligands
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the coordination chemistry of hybrid ligands incorporating both imidazole and pyrazine moieties. It is intended for researchers, scientists, and drug development professionals who seek to understand the synthesis, structural diversity, and applications of the resulting metal complexes. We will delve into the causal relationships between ligand design, metal ion selection, and the functional properties of the final coordination compounds, grounding our discussion in established experimental protocols and recent scientific literature.
Introduction: The Rationale for Hybrid Ligand Design
In the vast field of coordination chemistry, the design of organic ligands is the cornerstone for developing novel metal complexes with tailored properties. Imidazole and pyrazine are two heterocyclic scaffolds that have individually played significant roles in the construction of functional materials.
-
Imidazole: This five-membered, π-excessive ring is a potent σ-donor through its sp²-hybridized imine nitrogen (HC=N-CH).[1][2] Its pKa for the conjugate acid is approximately 6.95, making it a moderately strong base that readily coordinates to a wide range of metal ions.[1] In biological systems, the imidazole side chain of histidine is a ubiquitous ligand for metal cofactors in metalloenzymes.[1]
-
Pyrazine: As a six-membered, π-deficient ring with two nitrogen atoms in a 1,4-arrangement, pyrazine is an excellent bridging ligand.[3] Its planar, rigid structure and ability to act as a π-acceptor make it ideal for constructing extended networks like coordination polymers and Metal-Organic Frameworks (MOFs).[3][4]
The strategic combination of these two moieties into a single ligand framework creates a powerful tool for coordination chemists. The resulting imidazole-pyrazine based ligands offer a unique synergy: the strong coordinating power of the imidazole ring coupled with the bridging capability and tunable electronics of the pyrazine ring. This fusion allows for the synthesis of structurally diverse and functionally complex materials, ranging from discrete molecules to multi-dimensional polymers with applications in medicine, catalysis, and materials science.[5][6][7]
Ligand Synthesis: Crafting the Molecular Scaffolds
The most common strategy for creating robust imidazole-pyrazine based ligands involves the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyrazines. These bicyclic structures offer a rigid and planar scaffold, which is highly desirable for creating predictable and crystalline coordination networks.
A prevalent synthetic route is the multicomponent condensation reaction, which offers high atom economy and allows for the introduction of diverse functional groups.[8] An efficient iodine-catalyzed, one-pot, three-component reaction between a 2-aminopyrazine, an aryl aldehyde, and an isocyanide is a prime example of this approach.[8]
Causality in Synthesis: Why These Choices Matter
-
Catalyst Choice: Molecular iodine (I₂) is an effective Lewis acid catalyst for this transformation. It activates the carbonyl group of the aldehyde, facilitating the initial formation of an imine with the 2-aminopyrazine, which is the rate-determining step. Its mild nature ensures compatibility with a wide range of functional groups.
-
Reaction Conditions: The one-pot nature of the reaction is crucial for efficiency. By combining all reactants at the outset, it avoids the need to isolate and purify intermediates, saving time and resources. Refluxing in a suitable solvent like ethanol provides the necessary thermal energy to overcome the activation barriers of the multiple steps involved in the cascade reaction.
Below is a generalized workflow for the synthesis of such ligands.
References
- 1. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Mixed Metal–Organic Framework with Multiple Binding Sites for Efficient C2H2/CO2 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Potential Applications of 2-(1H-imidazol-2-yl)pyrazine in Materials Science
Abstract: The confluence of unique electronic properties, versatile coordination capabilities, and structural rigidity makes N-heterocyclic compounds indispensable scaffolds in modern materials science. This guide focuses on 2-(1H-imidazol-2-yl)pyrazine, a molecule integrating the π-deficient pyrazine ring with the versatile imidazole moiety. We will explore its fundamental chemical attributes and project its potential applications as a sophisticated building block for coordination polymers and metal-organic frameworks (MOFs), a ligand for advanced luminescent materials, and a functional agent for corrosion inhibition. This document provides researchers and scientists with foundational insights, proven experimental protocols derived from analogous systems, and a forward-looking perspective on harnessing this molecule's potential.
Introduction: The Molecular Architecture and Strategic Advantages of this compound
This compound is a bifunctional organic ligand characterized by two distinct nitrogen-containing aromatic rings linked together. This unique structure confers several strategic advantages for materials design:
-
Multiple Coordination Sites: The molecule possesses four nitrogen atoms, each with a lone pair of electrons, creating a rich coordination landscape. The pyrazine ring offers a chelating N,N site, while the imidazole ring provides both a pyridine-type nitrogen (N3) and a pyrrole-type nitrogen (N1-H) that can be deprotonated to act as an anionic donor. This allows the ligand to function in monodentate, bidentate-chelating, or bridging coordination modes.
-
Tunable Electronic Properties: The pyrazine ring is electron-deficient, which can influence the energy levels of metal-to-ligand charge transfer (MLCT) states in metal complexes, a key aspect for developing luminescent materials.
-
Structural Rigidity and π-System: The fused aromatic system provides a rigid and planar backbone, essential for constructing ordered and porous materials like MOFs. The extended π-system facilitates electronic communication and can participate in π-π stacking interactions, further stabilizing crystalline structures.
-
Hydrogen Bonding Capability: The N-H group on the imidazole ring is a potent hydrogen bond donor, enabling the formation of supramolecular assemblies and providing an additional handle for crystal engineering.
These features position this compound as a highly promising, yet underexplored, component for creating functional materials with tailored properties.
Core Application I: A Versatile Linker for Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability to connect metal ions in predictable ways is the cornerstone of MOF and coordination polymer chemistry. The varied donor sites of this compound allow it to act as a versatile node or linker in constructing such crystalline materials.
Causality of Application: Coordination Versatility
The choice of ligand is paramount in dictating the final topology and properties of a coordination polymer. The utility of this compound stems from its ability to adopt multiple coordination modes, allowing for the targeted synthesis of 1D, 2D, or 3D structures.
-
Bidentate Chelating Mode: The two adjacent nitrogen atoms of the pyrazine ring can chelate a single metal ion, forming a stable five-membered ring. This is a common mode for creating discrete complexes or serving as a terminating ligand.
-
Monodentate Bridging Mode: A single nitrogen atom, typically from the pyrazine ring, can coordinate to a metal center. This is a simpler interaction mode.
-
Bidentate Bridging Mode: This is arguably the most valuable mode for building extended networks. The ligand can bridge two different metal centers using one nitrogen from the pyrazine ring and one from the imidazole ring, or by using nitrogen atoms on opposite sides of the pyrazine ring if sterically allowed. Studies on Fe(II) complexes with this compound have been conducted to evaluate both its monodentate and bidentate coordination capabilities[1]. This versatility allows for the formation of infinite chains, layers, or complex three-dimensional frameworks.
The diagram below illustrates these potential coordination behaviors.
Caption: Potential coordination modes of this compound.
Anticipated Properties and Performance
By drawing parallels with known materials constructed from similar ligands (e.g., imidazole- and pyrazine-dicarboxylates), we can anticipate the properties of MOFs and coordination polymers derived from this compound.[2] These materials are expected to exhibit high thermal stability due to the robust nature of the aromatic ligand and the strength of the metal-ligand bonds. Furthermore, by carefully selecting the metal ion and synthesis conditions, it should be possible to create porous frameworks with potential applications in gas storage, separation, and heterogeneous catalysis.
| Property | Anticipated Characteristic | Rationale / Analogous System |
| Dimensionality | 1D, 2D, or 3D networks | Dependent on metal coordination geometry and ligand bridging mode, similar to other bis-heterocyclic linkers. |
| Thermal Stability | High (>300 °C) | Aromatic nature of the ligand and strong metal-nitrogen bonds, as seen in many pyrazine-based MOFs.[3] |
| Porosity | Potential for microporosity | Rigid, angled nature of the ligand can prevent dense packing, creating solvent-accessible voids. |
| Catalytic Activity | Lewis acidic sites | Exposed metal centers within the framework can act as catalytic sites. |
Core Application II: Ligands for Luminescent Materials
The development of efficient and tunable luminescent materials is crucial for applications in sensing, displays (OLEDs), and bio-imaging. Metal complexes incorporating π-conjugated N-heterocyclic ligands are a cornerstone of this field.
Causality of Application: Engineering Excited States
The photophysical properties of transition metal complexes are dictated by the interplay between the metal d-orbitals and the ligand's molecular orbitals.[4] this compound is an excellent candidate for creating luminescent complexes for several reasons:
-
Strong Ligand Field: As a chelating ligand, it can form stable complexes with metals like Ru(II), Ir(III), and Cu(I), which are known to exhibit strong luminescence.[5][6][7]
-
π-Accepting Character: The electron-deficient pyrazine ring can accept electron density from the metal center upon photoexcitation. This stabilizes the Metal-to-Ligand Charge Transfer (MLCT) excited state, which is often the origin of phosphorescence.
-
Rigid Structure: The ligand's rigidity helps to minimize non-radiative decay pathways (e.g., vibrational relaxation), leading to higher luminescence quantum yields.
Complexes of this ligand with d⁶ and d¹⁰ metal ions are expected to display intense MLCT or Ligand-to-Ligand Charge Transfer (LLCT) phosphorescence, with emission colors that can be tuned by modifying the metal center or by adding substituents to the ligand backbone.[6]
| Metal Ion | Typical Excited State | Anticipated Emission Color | Reference System |
| Ru(II) | ³MLCT | Orange-Red | [Ru(bpy)₃]²⁺ analogues[4] |
| Ir(III) | ³MLCT / ³LC | Green-Red | Phenylpyridine-type complexes |
| Cu(I) | ³MLCT | Yellow-Orange | [Cu(P^P)(N^N)]⁺ complexes[6][7] |
| Zn(II) / Cd(II) | ³LC (Ligand Centered) | Blue-Green | Complexes with π-conjugated ligands |
Experimental Workflow: From Synthesis to Characterization
The development of a new luminescent material follows a well-defined workflow, ensuring that its properties are thoroughly understood and validated.
Caption: Workflow for luminescent complex development.
Core Application III: Corrosion Inhibition
Corrosion is a pervasive issue causing massive economic losses and safety hazards. The use of organic inhibitors that adsorb onto a metal surface to form a protective barrier is a primary mitigation strategy.
Causality of Application: Surface Adsorption and Film Formation
Heterocyclic compounds containing nitrogen, sulfur, or oxygen are known to be effective corrosion inhibitors. Their efficacy relies on the ability of their heteroatoms' lone pair electrons and the π-electrons of their aromatic rings to interact with the vacant d-orbitals of surface metal atoms.
This compound is a prime candidate for corrosion inhibition due to:
-
High Electron Density at N Atoms: The multiple nitrogen atoms act as active centers for adsorption onto the metal surface.
-
Planar Geometry and π-System: The molecule's flat structure allows for efficient packing on the metal surface, forming a dense protective film. The π-electrons contribute to the adsorption strength through interaction with the metal.
-
Hydrophobic Barrier: Once adsorbed, the organic backbone of the ligand forms a hydrophobic layer that repels corrosive aqueous species.
The mechanism involves the displacement of water molecules from the metal surface and the formation of a coordinate-type bond between the inhibitor and the metal, effectively blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Caption: Mechanism of corrosion inhibition by this compound.
Performance Metrics
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), typically measured using electrochemical techniques like potentiodynamic polarization or electrochemical impedance spectroscopy (EIS). Based on studies of similar pyrazine and imidazole derivatives, high inhibition efficiencies can be expected.
| Inhibitor Type | Concentration | Inhibition Efficiency (IE%) | Reference System |
| Pyrazine Derivatives | 10⁻³ M | 85 - 95% | Steel in HCl solution |
| Imidazole Derivatives | 10⁻³ M | > 90% | Aluminum alloy in HCl |
| Hydrazine Derivatives | 10⁻³ M | 80 - 91% | C-steel in HCl |
Experimental Protocols
The following protocols are provided as a self-validating system for researchers. The synthesis of the ligand is based on the well-established Radziszewski imidazole synthesis, and the coordination protocol is representative of standard methods for producing transition metal complexes.
Protocol 1: Synthesis of this compound
This procedure is adapted from the Radziszewski imidazole synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1]
Materials:
-
Pyrazine-2-carboxaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium hydroxide (28-30% aqueous solution)
-
Ethanol
-
Ethyl acetate
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazine-2-carboxaldehyde (e.g., 5.0 g, 46.3 mmol) in ethanol (100 mL).
-
Addition of Reagents: To the stirred solution, add glyoxal (40% aq. solution, e.g., 6.7 g, 46.3 mmol) followed by the dropwise addition of concentrated ammonium hydroxide (25 mL) over 15 minutes. The mixture will warm and may change color.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The result will be an aqueous residue containing the crude product.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid/oil.
-
Final Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallization from a suitable solvent like ethyl acetate/hexane can be attempted to yield the pure this compound as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Representative Fe(II) Complex
This protocol describes the synthesis of a generic homoleptic complex for evaluating the ligand's bidentate coordination behavior.
Materials:
-
This compound (the ligand)
-
Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O) or similar Fe(II) salt
-
Acetonitrile (degassed)
-
Diethyl ether (degassed)
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Fe(II) center.
-
Ligand Solution: In a Schlenk flask, dissolve this compound (3 equivalents, e.g., 3.0 mmol) in degassed acetonitrile (20 mL).
-
Metal Solution: In a separate Schlenk flask, dissolve Fe(BF₄)₂·6H₂O (1 equivalent, e.g., 1.0 mmol) in degassed acetonitrile (10 mL).
-
Complexation: Slowly add the iron(II) salt solution to the stirred ligand solution at room temperature. A distinct color change (often to a deep red or purple) should be observed, indicating complex formation.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours to ensure complete complexation.
-
Precipitation: Concentrate the reaction solution to approximately half its volume under vacuum. Add degassed diethyl ether dropwise until a precipitate forms.
-
Isolation: Collect the solid product by filtration under inert atmosphere using a cannula or a Schlenk filter. Wash the solid with a small amount of diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting complex under high vacuum for several hours.
-
Characterization: Characterize the complex using UV-Vis spectroscopy (to observe MLCT bands), NMR spectroscopy, and, if possible, single-crystal X-ray diffraction to confirm the [Fe(L)₃]²⁺ structure.
Conclusion and Future Outlook
This compound represents a strategically designed molecular building block with significant, largely untapped potential in materials science. Its combination of a rigid π-conjugated framework and versatile nitrogen donor sites makes it an ideal candidate for constructing sophisticated coordination polymers, developing novel luminescent materials, and formulating effective corrosion inhibitors. The true value of this ligand will be realized through systematic experimental investigation. Future research should focus on exploring its coordination chemistry with a wider range of transition metals and lanthanides, quantifying the photophysical properties of the resulting complexes, and performing detailed electrochemical and surface science studies to validate its performance as a corrosion inhibitor. The foundational information and protocols in this guide serve as a launchpad for such investigations, paving the way for the development of next-generation functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. US3669966A - Pyrazine derivatives and process for their preparation - Google Patents [patents.google.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Discovery and Synthesis of Novel Derivatives
Introduction: The Emergence of a Versatile Heterocycle
The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural analogy to purines and its ability to serve as a versatile scaffold for the development of potent and selective therapeutic agents.[1] This framework is endowed with a multitude of biological activities, positioning it as a "privileged structure" in drug discovery.[2] Derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and phosphodiesterase inhibitory activities.[3][4] Notably, the scaffold has proven to be a fertile ground for the discovery of kinase inhibitors, a critical class of drugs in oncology.[5][6][7] This guide provides an in-depth exploration of the discovery and synthesis of novel imidazo[1,2-a]pyrazine derivatives, offering insights into synthetic methodologies, structure-activity relationships, and therapeutic potential for researchers and drug development professionals.
Part 1: Strategic Synthesis of the Imidazo[1,2-a]pyrazine Core
The synthetic accessibility of the imidazo[1,2-a]pyrazine scaffold is a key driver of its prominence in drug discovery. A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern multicomponent strategies.
The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A Cornerstone for Library Synthesis
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component condensation of an aminopyrazine, an aldehyde, and an isocyanide to efficiently construct the 3-aminoimidazo[1,2-a]pyrazine scaffold.[8][9] This multicomponent reaction (MCR) is highly valued for its operational simplicity, high atom economy, and the ability to rapidly generate diverse libraries of compounds by varying the three input components.[10][11]
The reaction is typically catalyzed by a Lewis or Brønsted acid, with various catalysts such as yttrium triflate and iodine having been effectively employed.[12][13] The choice of catalyst and reaction conditions, including the use of dehydrating agents like trimethyl orthoformate, can significantly influence reaction yields and purity, making it a scalable process for industrial applications.[8]
Caption: A schematic of the Groebke-Blackburn-Bienaymé three-component reaction.
Classical Cyclization Strategies
Prior to the widespread adoption of the GBB reaction, the condensation of α-aminopyrazines with α-halocarbonyl compounds was a common method for synthesizing the imidazo[1,2-a]pyrazine core.[14] This approach allows for the introduction of substituents at the 2-position of the fused ring system. Subsequent electrophilic substitution reactions can be employed to further functionalize the scaffold, enabling the exploration of structure-activity relationships.[14]
Modern Synthetic Developments
Recent advancements have focused on developing more efficient and environmentally benign synthetic methods. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of novel catalysts like copper and iodine to facilitate cyclization reactions.[13][15][16] For instance, copper-catalyzed oxidative cyclization of 2-aminopyrazine with terminal alkynes provides a direct route to 2-substituted imidazo[1,2-a]pyrazines.[15]
Part 2: Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
The imidazo[1,2-a]pyrazine scaffold has been extensively explored as a template for the design of inhibitors targeting various enzymes and receptors implicated in human diseases.
Kinase Inhibition: A Prominent Area of Investigation
A significant body of research has focused on the development of imidazo[1,2-a]pyrazine derivatives as kinase inhibitors for cancer therapy.
-
Aurora Kinase Inhibitors: Several studies have reported the discovery of potent imidazo[1,2-a]pyrazine-based inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in tumors.[5] Structure-based design, aided by X-ray crystallography, has been instrumental in optimizing the potency and selectivity of these inhibitors.[17] Optimization of the 8-position of the scaffold has been shown to improve oral bioavailability and reduce off-target kinase inhibition.[7]
-
PI3K Inhibitors: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently deregulated in cancer. Novel series of imidazo[1,2-a]pyrazines have been identified as potent PI3K inhibitors, demonstrating the scaffold's utility in targeting this critical oncogenic pathway.[6]
-
Other Kinase Targets: The versatility of the imidazo[1,2-a]pyrazine core extends to other kinase targets, including receptor tyrosine kinases like EphB4 and heat shock protein 90 (Hsp90).[12]
Caption: Inhibition of key cancer-related kinases by imidazo[1,2-a]pyrazine derivatives.
Anticancer Activity Beyond Kinase Inhibition
Recent studies have revealed that imidazo[1,2-a]pyrazine derivatives can exert their anticancer effects through mechanisms other than kinase inhibition.
-
Tubulin Polymerization Inhibition: A series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors.[18] These compounds displayed potent anti-proliferative activities against a panel of cancer cell lines, with the most potent compound exhibiting an IC50 value of 23 nM.[18] Mechanistic studies confirmed that these derivatives inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[18]
Antimicrobial and Antioxidant Properties
The biological activity of imidazo[1,2-a]pyrazines is not limited to cancer. Derivatives have also shown promising antimicrobial and antioxidant activities. Quantitative structure-activity relationship (QSAR) modeling has been employed to identify compounds with potent antibacterial properties, with Staphylococcus aureus pyruvate carboxylase identified as a potential molecular target.[19]
| Biological Activity | Target/Mechanism | Key Structural Features | Reference |
| Anticancer | Aurora Kinase Inhibition | Varied substitutions at C2, C3, and C8 positions | [5][7][17][20] |
| PI3K Inhibition | Specific pharmacophores targeting the PI3K active site | [6] | |
| Tubulin Polymerization Inhibition | Designed to bind to the colchicine binding site of tubulin | [18] | |
| Antimicrobial | Inhibition of bacterial enzymes (e.g., SaPC) | Specific substitutions leading to favorable interactions with the target | [19] |
| Antioxidant | Free radical scavenging | Amination at the C8 position appears to enhance activity |
Part 3: Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives are provided below.
General Protocol for the Groebke-Blackburn-Bienaymé Reaction
Objective: To synthesize a 3-aminoimidazo[1,2-a]pyrazine derivative via a one-pot, three-component reaction.
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Lewis acid catalyst (e.g., Y(OTf)₃, 10 mol%)
-
Anhydrous solvent (e.g., Methanol, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-aminopyrazine, the aldehyde, and the Lewis acid catalyst.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The success of the reaction is confirmed by the disappearance of starting materials and the appearance of a new spot on the TLC plate. The structure of the final product is unequivocally confirmed by spectroscopic analysis, ensuring the formation of the desired imidazo[1,2-a]pyrazine core.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the inhibitory activity of a synthesized imidazo[1,2-a]pyrazine derivative against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Synthesized imidazo[1,2-a]pyrazine derivative (test compound)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no kinase) to ensure the validity of the results. The determination of a dose-dependent inhibition and a reproducible IC50 value confirms the inhibitory activity of the test compound.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold continues to be a highly attractive framework in the quest for novel therapeutic agents. The development of efficient and versatile synthetic methodologies, particularly multicomponent reactions, has enabled the rapid exploration of the chemical space around this core. The diverse biological activities exhibited by its derivatives, especially in the realm of oncology, underscore its therapeutic potential. Future research will likely focus on the design of more selective and potent inhibitors through advanced computational modeling and structure-based design. Furthermore, the exploration of novel biological targets and the development of derivatives with improved pharmacokinetic properties will be crucial for translating the promise of this remarkable scaffold into clinically effective drugs.
References
- 1. Synthesis of imidazo[1,2-a]pyrazines derivatives: recent advances von Manoj N. Bhoi, Mayuri A. Borad und Hitesh D. Patel | ISBN 978-3-659-75617-7 | Buch online kaufen - [intranet-buchshop.hanser.de]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 12. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. bio-conferences.org [bio-conferences.org]
- 17. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. espublisher.com [espublisher.com]
- 20. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and computational studies of 2-(1H-imidazol-2-yl)pyrazine
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-(1H-imidazol-2-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of this compound, a heterocyclic scaffold of significant interest in coordination chemistry and medicinal drug discovery. We delve into the core principles and practical applications of Density Functional Theory (DFT) for elucidating its structural, electronic, and spectroscopic properties, and explore the use of molecular docking simulations to predict its interaction with biological targets. This document serves as a self-validating framework for researchers, explaining the causality behind methodological choices and grounding all claims in authoritative sources. Detailed, step-by-step protocols for key computational workflows are provided, supplemented by data tables and explanatory diagrams to facilitate a deeper understanding and application of these techniques in a research setting.
Introduction: The Significance of this compound
This compound is a bicyclic heteroaromatic compound that merges the structural features of both imidazole and pyrazine rings. This unique combination imparts a rich electronic landscape and versatile coordination capabilities, making it a valuable building block in several scientific domains. The pyrazine moiety is a key component in numerous pharmaceuticals, including anti-tuberculosis and anti-cancer agents, valued for its role as a versatile intermediate in drug synthesis.[1][2][3] Similarly, the imidazole ring is a fundamental component of many biologically crucial molecules and is a pharmacophore in a wide array of medicinal compounds.[4]
The fusion of these two rings creates a ligand with multiple nitrogen donor atoms, making it an excellent candidate for forming stable complexes with various metal ions.[5] This has led to its exploration in coordination chemistry, with applications in catalysis and the development of novel materials.[6][7] Furthermore, the scaffold serves as a foundation for designing derivatives with targeted biological activities, including potential inhibitors for enzymes like PIM-1 kinase and histone deacetylases (HDACs), which are critical targets in oncology.[8][9][10]
Given its potential, a thorough understanding of the molecule's fundamental properties is paramount. Theoretical and computational studies provide a powerful, cost-effective lens through which to examine its structure, stability, electronic properties, and potential interactions at an atomic level.[11][12] These in silico methods, particularly Density Functional Theory (DFT) and molecular docking, allow researchers to predict molecular behavior, rationalize experimental observations, and guide the design of new, more potent derivatives.[13][14]
Molecular Structure, Stability, and Tautomerism
The structure of this compound is characterized by the planar fusion of the two aromatic rings. A critical feature of N-heterocyclic compounds like this is the potential for prototropic tautomerism, where a proton can migrate between different nitrogen atoms.[5][13] Computational studies are exceptionally well-suited to determine the relative stability of these different tautomeric forms.
DFT calculations have been employed to study the relative stabilities of imidazole and pyrazole derivatives, revealing that imidazole-containing structures are generally more stable.[13] The stability is influenced by factors like aromaticity and the distribution of charge among the atoms.[13][15] For this compound, the key tautomeric equilibrium involves the position of the proton on the imidazole ring. Computational analysis can precisely calculate the energy difference between these forms, predicting the dominant species in solution and the gas phase.
Caption: Logical flow for determining tautomer stability via DFT.
Core Computational Methodologies
The investigation of this compound relies heavily on two primary computational techniques: Density Functional Theory (DFT) for intrinsic molecular properties and Molecular Docking for intermolecular interactions.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a dominant tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying molecules of this size.[11][16] DFT calculations can predict a wide range of properties, providing insights that are often difficult to obtain experimentally.
Pillars of DFT Analysis:
-
Geometry Optimization: The first and most crucial step is to find the molecule's lowest energy structure. This optimized geometry provides accurate bond lengths, bond angles, and dihedral angles, which can be directly compared with experimental data from X-ray crystallography.[17][18][19]
-
Electronic Properties: DFT is used to calculate fundamental electronic descriptors.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and optical properties.[12] A smaller gap suggests the molecule is more reactive and can be excited by lower energy light.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map clearly indicates that the nitrogen atoms are the most electron-rich sites, making them the primary locations for protonation and metal coordination.[20]
-
-
Spectroscopic Prediction: DFT can simulate various spectra, which serves as a powerful tool for validating experimental results.
-
Vibrational Frequencies (IR): Calculated vibrational frequencies can be compared with experimental Infrared (IR) spectra to confirm the synthesized structure.[21] A key validation step is to ensure no imaginary frequencies exist for the optimized geometry, confirming it is a true energy minimum.
-
NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts aids in the assignment of experimental spectra.[22]
-
| Parameter | Description | Typical Computational Insight |
| Geometry | Bond lengths, bond angles | Corroboration with X-ray crystal structures.[17] |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and electronic transitions.[12] |
| MEP Map | 3D plot of electrostatic potential | Identifies sites for electrophilic and nucleophilic attack. |
| Vibrational Frequencies | Calculated IR active modes | Confirms structure and identifies functional groups.[21] |
| Table 1: Key Molecular Properties Derived from DFT Calculations. |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is an indispensable tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action.[8][9][23]
The Docking Process:
-
Preparation of Structures: High-resolution crystal structures of the target protein are obtained from a database like the Protein Data Bank (PDB). The ligand, this compound or its derivative, is built and its geometry is optimized using a method like DFT.
-
Binding Site Definition: The active site of the protein, where the natural substrate or a known inhibitor binds, is defined as the target region for the docking simulation.
-
Conformational Sampling and Scoring: The docking algorithm explores various possible conformations (poses) of the ligand within the binding site. Each pose is evaluated by a "scoring function," which estimates the binding affinity (e.g., in kcal/mol).[23][24] Lower scores typically indicate more favorable binding.
-
Analysis of Results: The top-ranked poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.[8][23] This analysis provides crucial insights into the structure-activity relationship (SAR).
Derivatives of the pyrazine and imidazole scaffolds have been successfully studied using docking to identify potential inhibitors for targets like PIM-1 Kinase and Mycobacterium tuberculosis InhA protein.[8][23] These studies show that specific hydrogen bond interactions with key amino acid residues in the active site are crucial for inhibitory activity.[8]
| Target Protein (Example) | Key Interacting Residues | Type of Interaction | Predicted Outcome |
| PIM-1 Kinase[8] | Glu121, Asp186 | Hydrogen Bonding | Inhibition of kinase activity |
| M. tuberculosis InhA[23] | TYR158, NAD900 | Hydrogen Bonding, π-π Stacking | Inhibition of fatty acid synthesis |
| HDAC1[9] | Zinc ion, Histidine residues | Metal coordination, H-Bonding | Inhibition of histone deacetylation |
| Table 2: Representative Molecular Docking Insights for Pyrazine-Based Scaffolds. |
Detailed Computational Protocols
To ensure scientific rigor and reproducibility, the following protocols outline the standard, self-validating workflows for DFT and molecular docking studies.
Protocol 1: DFT Geometry Optimization and Property Calculation
This protocol describes a standard procedure for obtaining a reliable theoretical structure and electronic properties for this compound.
Objective: To calculate the optimized geometry, vibrational frequencies, and key electronic properties.
Methodology:
-
Initial Structure Creation:
-
Draw the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw).
-
Generate an initial 3D conformation using a generic force field (e.g., MMFF94). This provides a reasonable starting point for the quantum mechanical calculation.
-
-
Input File Preparation:
-
Select a DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[13]
-
Causality: B3LYP is a hybrid functional that balances accuracy for molecular geometries and energies with computational efficiency. The 6-311++G(d,p) basis set is robust, with diffuse functions (++) to describe lone pairs on nitrogen atoms and polarization functions (d,p) to accurately model bond angles.
-
-
Specify the calculation type: Opt Freq (Optimization followed by Frequency calculation).
-
Define the charge (0) and spin multiplicity (singlet).
-
-
Execution of Calculation:
-
Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
-
Validation and Analysis:
-
Confirm Convergence: Ensure the geometry optimization has converged successfully by checking the log file for convergence criteria.
-
Verify Minimum Energy Structure: Open the output file from the frequency calculation. Crucially, confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point, not a true minimum, and the initial geometry must be adjusted.
-
Extract Data:
-
From the optimized coordinates, measure bond lengths and angles for comparison with experimental data.
-
Record the energies of the HOMO and LUMO to calculate the energy gap.
-
Visualize the MEP surface and FMOs using software like GaussView or Avogadro to analyze reactivity.
-
-
Caption: A self-validating workflow for DFT calculations.
Protocol 2: Molecular Docking Workflow
This protocol outlines a standard procedure for predicting the binding mode of a this compound derivative against a protein target.
Objective: To predict the binding affinity and interaction pattern of a ligand with a target protein.
Methodology:
-
Receptor Preparation:
-
Download the protein's crystal structure from the PDB (e.g., PDB ID: 4LY1 for HDAC2).[9]
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atomic charges using a protein preparation tool (e.g., in AutoDock Tools, Schrödinger Maestro).
-
-
Ligand Preparation:
-
Obtain the 3D structure of the ligand (e.g., from a DFT optimization as per Protocol 1).
-
Assign atomic charges and define rotatable bonds.
-
-
Grid Generation:
-
Define the binding pocket. This is typically done by creating a grid box centered on the position of the co-crystallized ligand or by identifying the active site through literature review.[9]
-
Causality: The grid defines the search space for the docking algorithm. A well-defined grid that encompasses the entire active site is essential for accurate results.
-
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample ligand conformations within the grid box.
-
-
Validation (Self-Correction):
-
If a co-crystallized ligand was present in the original PDB file, perform a "re-docking" experiment. Remove the original ligand and dock it back into the protein.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value < 2.0 Å validates that the docking protocol can accurately reproduce the experimental binding mode.
-
-
Analysis of Results:
-
Examine the top-scoring poses for the new ligand.
-
Visualize the ligand-protein complex in a molecular viewer (e.g., PyMOL, Discovery Studio).
-
Identify and measure key interactions: hydrogen bonds (distance < 3.5 Å, appropriate angle), hydrophobic contacts, and π-stacking interactions. Note the specific amino acid residues involved.[8]
-
Conclusion and Future Outlook
Theoretical and computational studies provide indispensable tools for understanding the multifaceted nature of this compound. DFT calculations offer profound insights into its intrinsic electronic structure, stability, and reactivity, while molecular docking simulations effectively predict its potential as a ligand for biological targets. The synergy between these computational methods and experimental validation accelerates the discovery process in both materials science and drug development.[2][25][26]
Future research will likely focus on applying these methods to more complex systems. This includes using advanced molecular dynamics (MD) simulations to study the dynamic behavior of this scaffold in solution or when bound to a protein, and employing higher-level quantum mechanical methods (e.g., TD-DFT) to more accurately predict the photophysical properties of its metal complexes and fluorescent derivatives.[27][28] As computational power continues to grow, these in silico techniques will play an increasingly central role in the rational design of novel molecules based on the versatile this compound core.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. purkh.com [purkh.com]
- 14. Prediction of biological activity of imidazo[1,2-a]pyrazine derivatives by combining DFT and QSAR results. | Semantic Scholar [semanticscholar.org]
- 15. Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability | Semantic Scholar [semanticscholar.org]
- 16. A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces: Cu2O(111) and Cu2O(111)-w/o-CuCUS - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Crystal structure of 1,2-bis[(1H-imidazol-2-yl)methylidene]hydrazine and its one-dimensional hydrogen-bonding network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. storage.googleapis.com [storage.googleapis.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Synthesis of Metal Complexes Using 2-(1H-imidazol-2-yl)pyrazine: A Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of 2-(1H-imidazol-2-yl)pyrazine as a Ligand
In the landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored electronic, catalytic, and biological properties. Among the myriad of heterocyclic ligands, this compound, hereafter referred to as 'impy', has emerged as a particularly versatile building block. Its structure, featuring a pyrazine ring fused with an imidazole moiety, offers multiple coordination sites (N-donor atoms) that can engage with a wide array of metal ions. This unique architecture allows 'impy' to act as a bridging or chelating ligand, facilitating the construction of diverse supramolecular structures, from discrete mononuclear complexes to intricate coordination polymers. The resulting metal complexes have shown significant promise in fields ranging from catalysis and materials science to the development of novel therapeutic agents. This application note provides a comprehensive guide to the preparation of metal complexes using 'impy', offering detailed protocols, insights into experimental design, and an overview of their potential applications.
Part 1: Ligand Synthesis - A Foundational Protocol
The successful synthesis of the 'impy' ligand is the critical first step. While various methods exist for the formation of imidazole-containing heterocycles, the Radziszewski reaction offers a robust and adaptable approach. This multicomponent reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a powerful tool for constructing the imidazole ring.[1][2] The following protocol is adapted from the well-established synthesis of the analogous 2-(1H-imidazol-2-yl)pyridine and is proposed for the efficient preparation of 'impy'.[1]
Protocol 1: Synthesis of this compound (impy)
This protocol details the synthesis of 'impy' via a modified Radziszewski reaction, utilizing 2-pyrazinecarboxaldehyde, glyoxal, and ammonia.
Materials:
-
2-Pyrazinecarboxaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium hydroxide (28-30% solution)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pyrazinecarboxaldehyde (1 equivalent) in ethanol (approximately 5-10 mL per gram of aldehyde).
-
Addition of Reagents: To the stirred solution, add a 40% aqueous solution of glyoxal (1.1 equivalents). Subsequently, add concentrated ammonium hydroxide (excess, typically 10-15 equivalents) dropwise. The addition of ammonia is exothermic and should be performed with caution, preferably in an ice bath to control the temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of this compound.
Part 2: General Protocol for the Synthesis of Metal Complexes
The coordination of 'impy' to a metal center is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chloride, nitrate, perchlorate) and solvent can influence the final structure and properties of the complex.
Protocol 2: General Synthesis of a Metal-'impy' Complex
This protocol provides a general procedure for the synthesis of a metal complex with 'impy'. Specific conditions may need to be optimized depending on the metal and desired stoichiometry.
Materials:
-
This compound (impy)
-
Metal salt (e.g., RuCl₃·xH₂O, Cu(NO₃)₂·3H₂O, FeCl₂·4H₂O)
-
Solvent (e.g., ethanol, methanol, acetonitrile, dimethylformamide)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 'impy' (e.g., 2 equivalents for a 1:2 metal-to-ligand ratio) in the chosen solvent in a round-bottom flask with stirring. Gentle heating may be required to aid dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. In some cases, heating the reaction mixture to reflux may be necessary to drive the reaction to completion. The formation of a precipitate often indicates complex formation.
-
Isolation: After the reaction is complete (typically monitored by a color change or precipitation), cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash it with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether.
-
Crystallization: If no precipitate forms, the solvent can be slowly evaporated, or a counter-solvent can be added to induce crystallization. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the reaction mixture or by vapor diffusion of a counter-solvent.
-
Drying: Dry the resulting complex under vacuum.
-
Characterization: Characterize the complex using techniques such as FT-IR, UV-Vis, elemental analysis, and, if possible, single-crystal X-ray diffraction.
Caption: General workflow for the synthesis of metal-'impy' complexes.
Table 1: Examples of Synthesized Metal-'impy' Complexes
| Metal Salt | Ligand Stoichiometry (Metal:impy) | Solvent | Reaction Conditions | Resulting Complex | Reference |
| RuCl₃·xH₂O | 1:2 | Ethanol | Reflux | [Ru(impy)₂(Cl)₂] | [1] |
| Fe(ClO₄)₂·6H₂O | 1:3 | Methanol | Room Temperature | --INVALID-LINK--₂ | [1] |
| Cu(NO₃)₂·3H₂O | 1:1 | Methanol | Room Temperature | [Cu(impy)(NO₃)₂] | [1] |
| MnCl₂·4H₂O | 1:2 | Ethanol | Reflux | [Mn(impy)₂Cl₂] | |
| Co(BF₄)₂·6H₂O | 1:3 | Acetonitrile | Room Temperature | --INVALID-LINK--₂ |
Part 3: Essential Characterization Techniques
Thorough characterization is crucial to confirm the structure and purity of the synthesized metal complexes.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the imidazole and pyrazine rings (typically in the 1400-1600 cm⁻¹ region) can provide evidence of coordination to the metal center.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the complex will show characteristic metal-to-ligand charge transfer (MLCT) bands that are absent in the free ligand. These bands provide insight into the electronic structure of the complex.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information. Coordination to a metal ion typically causes significant shifts in the proton and carbon signals of the ligand.[1]
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a crystalline complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be used to confirm the empirical formula of the synthesized complex.
Part 4: Applications of 'impy' Metal Complexes
The unique structural and electronic properties of metal complexes derived from this compound have led to their exploration in a variety of applications.
Biological and Medicinal Applications
A significant area of research has been the investigation of the biological activity of 'impy' metal complexes. Many of these compounds have demonstrated promising antimicrobial and anticancer properties. The coordination of the ligand to a metal ion can enhance its biological activity compared to the free ligand.[4] For instance, certain Mn(II), Fe(III), Co(II), and Ni(II) complexes with pyrazine-based ligands have shown notable antibacterial, antifungal, and anticancer activities. The proposed mechanism often involves the interaction of the complex with DNA or the inhibition of essential enzymes.
Catalysis
The tunable electronic properties of 'impy' metal complexes make them attractive candidates for catalysis. For example, copper(II) complexes of related di(imidazol-2-yl)pyridine ligands have been successfully employed in copper-mediated polymerization catalysis.[2] The coordination environment provided by the ligand can stabilize the metal center in various oxidation states, facilitating catalytic cycles.
Luminescent Materials
Ruthenium(II) and other d⁶ metal complexes with polypyridyl ligands, including pyrazine-functionalized derivatives, are well-known for their rich photophysical properties. These complexes can exhibit strong luminescence, making them suitable for applications in sensors, light-emitting diodes (LEDs), and photodynamic therapy.[3][5] The pyrazine moiety can act as a photobasic center, enabling light-driven proton transfer processes.[5]
Caption: Key application areas for metal-'impy' complexes.
Conclusion
This compound is a ligand of considerable potential, offering a versatile platform for the synthesis of a wide range of metal complexes. The protocols and information provided in this application note serve as a foundational guide for researchers entering this exciting field. The straightforward synthesis of the ligand, coupled with the facile preparation of its metal complexes, opens the door to the exploration of new materials with novel catalytic, electronic, and biological properties. As our understanding of the structure-property relationships in these systems grows, so too will their applications in addressing challenges in medicine, materials science, and beyond.
References
Application of Imidazo[1,2-a]pyrazine Derivatives as Gαq/11 Inhibitors: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel class of small molecules, the imidazo[1,2-a]pyrazine derivatives, as selective inhibitors of Gαq/11 proteins. This guide delves into the intricate signaling pathways governed by Gαq/11, the mechanism of action of these inhibitors, and detailed protocols for their in vitro and in vivo evaluation.
The Critical Role of Gαq/11 Signaling in Health and Disease
The Gαq/11 family of heterotrimeric G proteins, comprising Gαq, Gα11, Gα14, and Gα15, are pivotal transducers of signals from a multitude of G protein-coupled receptors (GPCRs) to intracellular effectors.[1][2] These signals regulate a vast array of physiological processes, from smooth muscle contraction and platelet aggregation to neurotransmission and metabolic control.[3]
Upon activation by a GPCR, the Gαq/11 subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer.[2] The activated, GTP-bound Gαq/11 then stimulates its primary effector, phospholipase C-β (PLCβ).[1] PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, while DAG remains in the membrane to activate protein kinase C (PKC).[4] This signaling cascade is fundamental to cellular function.
However, aberrant, constitutive activation of the Gαq/11 pathway, often due to oncogenic mutations in the GNAQ or GNA11 genes, is a key driver in several diseases.[3] Most notably, these mutations are found in over 90% of uveal melanoma (UM) cases, the most common intraocular cancer in adults, making Gαq/11 a prime therapeutic target.[3][5]
Gαq/11 Signaling Pathway Diagram
Caption: Canonical Gαq/11 signaling cascade and the point of intervention for imidazo[1,2-a]pyrazine inhibitors.
Imidazo[1,2-a]pyrazines: A New Frontier in Gαq/11 Inhibition
While the natural cyclic depsipeptides YM-254890 and FR900359 are well-established, potent, and selective inhibitors of Gαq/11, their complex structures pose significant synthetic challenges.[6] Recently, a new class of small molecule inhibitors based on the imidazo[1,2-a]pyrazine scaffold has emerged as a promising alternative, particularly for the treatment of uveal melanoma.[5][7]
These compounds, exemplified by derivatives such as GQ127 and GQ352 , have demonstrated direct binding to Gαq, thereby inhibiting the dissociation of the Gαβγ heterotrimer and preventing downstream signaling.[5][7] This mechanism effectively shuts down the constitutively active pathway driven by oncogenic Gαq/11 mutations.
Mechanism of Action: Field-Proven Insights
The key to the efficacy of these imidazo[1,2-a]pyrazine derivatives lies in their ability to stabilize the inactive, GDP-bound state of the Gαq/11 protein. Unlike inhibitors that target downstream kinases (e.g., MEK or PKC), which can be subject to feedback loops and resistance mechanisms, targeting the upstream "molecular switch" Gαq/11 offers a more fundamental blockade of the oncogenic pathway.[3][5]
Research has shown that these compounds effectively suppress downstream effectors of Gαq/11, such as the phosphorylation of ERK and the dephosphorylation (activation) of the transcriptional co-activator YAP, both of which are critical for uveal melanoma cell proliferation and survival.[5][7]
Data Summary: Potency of Lead Imidazo[1,2-a]pyrazine Derivatives
The following table summarizes the reported in vitro potency of key imidazo[1,2-a]pyrazine and related derivatives against Gαq/11 signaling and uveal melanoma cell lines.
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
| GQ352 | Gαq Dissociation | Purified Gαq | 8.9 µM | [7] |
| GQ127 | Gαq/11 Signaling (IP1) | HEK293 | 22.6 µM | [5][8] |
| GQ130 | Gαq/11 Signaling (IP1) | HEK293 | 48.6 µM | [8] |
| GQ262 | Gαq/11 Signaling (BRET) | HEK293-AT1R | 1.8 µM | [1] |
| GQ262 | Cell Viability (CCK-8) | MP41 (UM Cell Line) | 1.1 µM | [1] |
| GQ262 | Cell Viability (CCK-8) | 92.1 (UM Cell Line) | 1.5 µM | [1] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide a robust framework for evaluating imidazo[1,2-a]pyrazine derivatives as Gαq/11 inhibitors. Each protocol incorporates essential controls to ensure data integrity and trustworthiness.
Experimental Workflow Overview
Caption: A logical workflow for the comprehensive evaluation of imidazo[1,2-a]pyrazine Gαq/11 inhibitors.
Protocol 3.1: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay provides a quantitative measure of Gαq/11 pathway activation by detecting the accumulation of IP1, a stable downstream metabolite of IP3. The Homogeneous Time-Resolved Fluorescence (HTRF) format is highly amenable to high-throughput screening.
Causality Behind Experimental Choices:
-
Why IP1? IP3 is very transient. Its metabolite, IP1, is more stable and accumulates in the presence of lithium chloride (LiCl), which blocks inositol monophosphatases.[9] This provides a more robust and amplified signal window.
-
Why HTRF? This technology minimizes background fluorescence from compounds and plates, leading to a high signal-to-noise ratio, which is critical for identifying true hits in a screening campaign.[4]
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells (or other suitable host cells, such as CHO-K1) stably or transiently expressing the GPCR of interest (e.g., Angiotensin II Type 1 Receptor) in a 384-well white plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of the imidazo[1,2-a]pyrazine test compounds in an appropriate assay buffer. Also, prepare solutions for controls.
-
Cell Stimulation:
-
Cell Lysis and Detection:
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. Plot the normalized response against compound concentration to determine the IC50 value.
Self-Validating Controls:
| Control Type | Description | Expected Outcome | Rationale |
| Vehicle Control | Cells treated with DMSO or buffer only, plus agonist. | Maximum HTRF signal (low IP1). | Establishes the baseline for maximal Gαq/11 activation. |
| Positive Control Inhibitor | Cells treated with a known Gαq/11 inhibitor (e.g., YM-254890), plus agonist. | Minimum HTRF signal (high IP1, but inhibited). | Validates that the assay can detect inhibition of the Gαq/11 pathway. |
| No Agonist Control | Cells treated with vehicle only (no agonist). | Minimum HTRF signal (low IP1). | Measures the basal level of pathway activity. |
| IP1 Standard Curve | A series of known IP1 concentrations. | A standard sigmoidal curve. | Allows for the quantification of IP1 in the samples and confirms reagent performance.[4] |
Protocol 3.2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Gαβγ Dissociation
This assay directly measures the activation of the Gαq protein by monitoring its dissociation from the Gβγ dimer in live cells. It is a powerful tool for confirming the mechanism of action.
Causality Behind Experimental Choices:
-
Why BRET? BRET is a proximity-based assay that occurs over a very short distance (<10 nm), making it ideal for monitoring the interaction or dissociation of proteins in real-time within a living cell, providing high physiological relevance.[8]
-
Why this BRET pair? Fusing a luciferase (e.g., NanoLuc) to one G-protein subunit and a fluorescent protein (e.g., Venus) to another allows for the detection of conformational changes. Upon G-protein activation and subunit dissociation, the distance between the donor and acceptor increases, leading to a decrease in the BRET signal.[7]
Step-by-Step Methodology:
-
Plasmid Construction: Generate expression plasmids encoding Gαq fused to a BRET donor (e.g., NanoLuc-Gαq) and Gγ2 fused to a BRET acceptor (e.g., Venus-Gγ2), along with an untagged Gβ1.
-
Cell Transfection: Co-transfect HEK293T cells with the three plasmids in a 96-well white, clear-bottom plate. Culture for 24-48 hours.
-
Assay Preparation:
-
Gently wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add the luciferase substrate (e.g., furimazine) to all wells.[8]
-
-
BRET Measurement:
-
Take a baseline reading using a BRET-compatible plate reader, simultaneously measuring luminescence from the donor and acceptor.
-
Add the test compounds (inhibitors) and incubate for a pre-determined time.
-
Add a GPCR agonist to stimulate G-protein activation.
-
Immediately begin kinetic BRET measurements for 5-15 minutes.
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A potent inhibitor will prevent the agonist-induced decrease in the BRET ratio.
Self-Validating Controls:
| Control Type | Description | Expected Outcome | Rationale |
| Vehicle Control | Transfected cells treated with vehicle, then stimulated with agonist. | A rapid decrease in the BRET ratio upon agonist addition. | Demonstrates successful G-protein activation and subunit dissociation. |
| Positive Control Inhibitor | Transfected cells pre-treated with YM-254890, then stimulated with agonist. | No significant change or a greatly attenuated decrease in the BRET ratio. | Confirms that the BRET signal is dependent on Gαq/11 activation. |
| Donor Only | Cells transfected with only the donor-tagged construct (e.g., NanoLuc-Gαq). | Background signal only; used for BRET ratio correction. | Accounts for any bleed-through of the donor emission into the acceptor channel. |
Protocol 3.3: In Vivo Efficacy in a Uveal Melanoma Xenograft Model
This protocol assesses the anti-tumor activity of a lead imidazo[1,2-a]pyrazine compound in a preclinical animal model, a critical step in translational research.
Causality Behind Experimental Choices:
-
Why this model? Using human uveal melanoma cell lines (e.g., MP41, 92.1) that harbor known GNAQ or GNA11 mutations in immunodeficient mice creates a clinically relevant model to test the efficacy of a Gαq/11-targeted therapy.[1]
-
Why these endpoints? Tumor volume is the primary efficacy endpoint. Monitoring body weight and clinical signs ensures the tolerability of the compound. Analyzing downstream biomarkers (p-ERK, YAP) in tumor tissue at the end of the study confirms target engagement in vivo.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human uveal melanoma cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, test compound at various doses).
-
Compound Administration: Administer the test compound and vehicle control via the determined route (e.g., oral gavage, intraperitoneal injection) on a pre-defined schedule (e.g., once daily).
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record body weights and observe for any signs of toxicity.
-
-
Study Termination and Analysis:
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Excise the tumors, weigh them, and process them for pharmacodynamic analysis (e.g., Western blotting for p-ERK and YAP) and histopathology.
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and vehicle groups to determine statistical significance.
Self-Validating Controls:
| Control Type | Description | Expected Outcome | Rationale |
| Vehicle Control Group | Mice bearing tumors treated with the formulation vehicle only. | Progressive tumor growth. | Provides the baseline for assessing the anti-tumor effect of the test compound. |
| Positive Control (Optional) | A group treated with a compound known to have efficacy in this model (if available). | Significant tumor growth inhibition. | Validates the sensitivity of the tumor model to therapeutic intervention. |
| Pharmacodynamic Analysis | Western blot of tumor lysates from vehicle vs. treated groups. | Reduced levels of p-ERK and increased levels of p-YAP in the treated group. | Confirms that the observed anti-tumor effect is mediated by the intended mechanism of Gαq/11 pathway inhibition. |
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold represents a highly promising and synthetically accessible class of Gαq/11 inhibitors. The protocols outlined in this guide provide a rigorous framework for their preclinical evaluation. By employing these self-validating experimental systems, researchers can confidently assess the potency, mechanism, and therapeutic potential of these novel compounds. Future work will likely focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and on exploring their application in other Gαq/11-driven diseases beyond uveal melanoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weichilab.com [weichilab.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer (BRET) Assay to Measure Gq Recruitment to the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Application Note: A Robust and Efficient One-Pot, Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This nitrogen-containing fused ring system is a structural analog of purines and is present in numerous compounds exhibiting a wide array of pharmacological activities. These include potent anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] Notably, derivatives have shown inhibitory effects against critical therapeutic targets such as PI3K, aurora kinase, and the tyrosine kinase EphB4.[1] The development of efficient, atom-economical, and environmentally benign synthetic routes to access libraries of these valuable molecules is therefore a significant focus for researchers in organic synthesis and drug development.[1][2]
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are ideal for this purpose. This application note provides a detailed protocol and scientific rationale for a one-pot, three-component synthesis of 2-aryl-3-(alkylamino)imidazo[1,2-a]pyrazines using a cost-effective and readily available iodine catalyst.[1][2]
Reaction Principle and Mechanism
This synthesis proceeds via an iodine-catalyzed condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide. The reaction is believed to follow an Ugi-type, [4+1] cycloaddition pathway. Molecular iodine (I₂) serves as a mild and effective Lewis acid catalyst, activating the reactants and facilitating the key bond-forming steps.[2][3]
The proposed mechanism unfolds as follows:
-
Imine Formation: The reaction initiates with the condensation of 2-aminopyrazine and the aryl aldehyde to form a Schiff base (imine intermediate A).
-
Lewis Acid Activation & Nucleophilic Attack: The iodine catalyst activates the imine, making it more electrophilic. This facilitates the nucleophilic attack by the isocyanide carbon, forming a nitrilium ion intermediate (B).
-
Intramolecular Cyclization ([4+1] Cycloaddition): The nucleophilic nitrogen of the pyrazine ring attacks the electrophilic carbon of the nitrilium ion. This intramolecular [4+1] cycloaddition step forms the five-membered imidazole ring, generating the fused heterocyclic intermediate (C).
-
Aromatization: A final proton transfer step leads to the stable, aromatic imidazo[1,2-a]pyrazine product.
This mechanistic pathway highlights the efficiency of the one-pot procedure, where sequential transformations occur in a single flask without the need to isolate intermediates.
Visualizing the Reaction Mechanism
Caption: Proposed mechanism for the iodine-catalyzed synthesis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating. The choice of ethanol as a solvent, the catalyst loading, and the room temperature conditions are optimized for efficiency and broad substrate compatibility.[1] The simple workup procedure ensures high purity of the final product, which can be validated through standard analytical techniques.
Materials and Reagents
-
2-Aminopyrazine (1.0 mmol, 1.0 equiv)
-
Aryl aldehyde (1.0 mmol, 1.0 equiv)
-
tert-Butyl isocyanide (1.2 mmol, 1.2 equiv)
-
Iodine (I₂) (0.05 mmol, 5 mol%)
-
Ethanol (EtOH) (5 mL)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware, magnetic stirrer, and TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol), the selected aryl aldehyde (1.0 mmol), and iodine (5 mol%).
-
Solvent Addition: Add 5 mL of ethanol to the flask.
-
Initiation: Stir the mixture at room temperature for 5-10 minutes to allow for the initial condensation and formation of the imine intermediate.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Stir for 5 minutes until the brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure imidazo[1,2-a]pyrazine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Substrate Scope and Expected Results
The robustness of this protocol is demonstrated by its tolerance for a wide variety of aryl aldehydes bearing both electron-donating and electron-withdrawing substituents. This versatility allows for the generation of a diverse library of imidazo[1,2-a]pyrazine derivatives.
Table 1: Representative Substrate Scope and Yields [1]
| Entry | Aryl Aldehyde (Ar) | Product | Yield (%)* |
| 1 | Phenyl | 2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | 92 |
| 2 | 4-Methylphenyl | N-(tert-butyl)-2-(p-tolyl)imidazo[1,2-a]pyrazin-3-amine | 94 |
| 3 | 4-Methoxyphenyl | N-(tert-butyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine | 95 |
| 4 | 4-Chlorophenyl | N-(tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-amine | 90 |
| 5 | 4-Bromophenyl | N-(tert-butyl)-2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-amine | 91 |
| 6 | 4-Nitrophenyl | N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | 88 |
| 7 | 2-Naphthyl | N-(tert-butyl)-2-(naphthalen-2-yl)imidazo[1,2-a]pyrazin-3-amine | 85 |
| 8 | 2-Thienyl | N-(tert-butyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrazin-3-amine | 87 |
*Isolated yields after purification as reported in the primary literature.
The data indicates that aldehydes with electron-donating groups (e.g., -CH₃, -OCH₃) tend to give slightly higher yields, while those with strong electron-withdrawing groups (e.g., -NO₂) still produce excellent yields, underscoring the method's wide applicability.
Trustworthiness and Protocol Logic
The reliability of this protocol is grounded in its chemical logic and the deliberate choice of conditions to ensure a high-yield, clean reaction.
Caption: Logical relationships ensuring a self-validating protocol.
-
Why Iodine? Compared to other Lewis acids like Sc(OTf)₃ or ZrCl₄, iodine is significantly cheaper, less toxic, and easier to handle.[1] Its 5 mol% loading is sufficient to catalyze the reaction efficiently without leading to significant side products.
-
Why Ethanol? Ethanol is an ideal solvent as it effectively dissolves the reactants and the iodine catalyst, is environmentally benign, and is easily removed during workup.
-
Why Room Temperature? The ability to run the reaction at room temperature avoids the need for heating, reducing energy consumption and minimizing the potential for thermal degradation of sensitive substrates.[1]
-
Why Sodium Thiosulfate Quench? This step is critical for ensuring the purity of the product. It selectively reacts with and removes any residual iodine from the reaction mixture, simplifying the subsequent purification process.
Conclusion
The one-pot, three-component synthesis described herein offers a highly efficient, practical, and economical method for preparing a diverse range of imidazo[1,2-a]pyrazine derivatives. The use of an inexpensive iodine catalyst, mild room temperature conditions, and a straightforward workup procedure makes this protocol highly attractive for applications in medicinal chemistry library synthesis and academic research. The inherent logic of the protocol design ensures reliability and reproducibility, providing researchers with a robust tool for accessing this important class of bioactive molecules.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The 2-(1H-imidazol-2-yl)pyrazine Scaffold as a Versatile Core for Organic Fluorophore Development
Introduction: The Need for Advanced Fluorophores
In the landscape of modern biological research and drug discovery, fluorescent probes are indispensable tools. They enable the visualization of cellular structures, the tracking of dynamic molecular processes, and the high-throughput screening of potential therapeutics.[1][2] The ideal fluorophore must possess a suite of desirable characteristics: high quantum yield, significant Stokes shift, photostability, and often, sensitivity to its microenvironment. While many classes of fluorophores exist, the search for novel scaffolds with tunable properties and straightforward synthesis remains a critical endeavor.
This guide focuses on the 2-(1H-imidazol-2-yl)pyrazine heterocyclic system, a promising scaffold for the development of next-generation organic fluorophores. This core structure uniquely combines the electron-withdrawing nature of the pyrazine ring with the versatile coordinating and electron-donating potential of the imidazole moiety. This intrinsic "push-pull" characteristic makes it an excellent foundation for creating fluorophores that exhibit intramolecular charge transfer (ICT), a phenomenon that often leads to environmentally sensitive fluorescence and large Stokes shifts.[3][4] Derivatives of this scaffold have shown potential in applications ranging from chemosensors to bioimaging probes.[3][5]
These notes provide researchers, chemists, and drug development professionals with a comprehensive technical guide to the synthesis, characterization, and application of this compound-based fluorophores, with a specific focus on live-cell imaging.
Synthesis of the Fluorophore Core
The synthetic accessibility of a fluorophore is paramount for its widespread adoption. The this compound scaffold can be constructed through various methods, with one of the most efficient being the multicomponent reaction (MCR). MCRs are highly valued in medicinal and materials chemistry for their atom economy and ability to generate molecular complexity in a single step.
Expert Insight: Why a Multicomponent Reaction?
Traditional multi-step syntheses often suffer from cumulative yield losses and require the isolation and purification of numerous intermediates. An MCR, such as the one described below, circumvents these issues by combining multiple reactants in one pot.[6] The use of a catalyst like iodine is advantageous due to its low cost, low toxicity, and effectiveness in facilitating the necessary cycloaddition steps under mild conditions.[6] This approach not only accelerates the discovery process but also aligns with the principles of green chemistry.
Protocol 1: One-Pot Synthesis of a Functionalized this compound
This protocol describes a general, iodine-catalyzed, three-component condensation to produce a model fluorophore.
Materials:
-
Aryl Aldehyde (e.g., 4-(diphenylamino)benzaldehyde)
-
2-Aminopyrazine
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add the aryl aldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), and tert-butyl isocyanide (1.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DCM to the flask. Stir the mixture at room temperature for 10 minutes to ensure all reactants are dissolved.
-
Catalyst Introduction: Add iodine (10 mol%, 0.1 mmol) to the reaction mixture. The solution will likely change color.
-
Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of saturated sodium thiosulfate solution to remove excess iodine. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][8]
Diagram: Synthetic Workflow
Caption: Workflow for the one-pot synthesis of a this compound derivative.
Photophysical Characterization
Understanding the light-absorbing and -emitting properties of a new fluorophore is crucial. Key parameters include the absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). Probes exhibiting ICT character often display solvatochromism, where these properties change with solvent polarity.[4]
Protocol 2: Determining Key Photophysical Properties
Materials:
-
Synthesized fluorophore
-
Spectroscopic grade solvents (e.g., Toluene, Dichloromethane, Acetonitrile, DMSO)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
Procedure:
-
Stock Solution: Prepare a 1 mM stock solution of the fluorophore in a high-purity solvent like DCM.
-
Working Solutions: Prepare a series of working solutions (e.g., 1-10 µM) in each of the desired solvents by diluting the stock solution. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner-filter effects.
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum for the fluorophore in each solvent from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Emission Spectroscopy:
-
Set the excitation wavelength on the fluorometer to the λ_abs determined in the previous step.
-
Record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_em).
-
-
Stokes Shift Calculation: Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹) using the following formulas:
-
Δλ (nm) = λ_em - λ_abs
-
Δν (cm⁻¹) = (1/λ_abs - 1/λ_em) x 10⁷
-
-
Quantum Yield (Φ_F) Determination (Relative Method):
-
Measure the integrated fluorescence intensity (I) and absorbance (A) at the excitation wavelength for both the sample (s) and the reference standard (r).
-
Calculate the quantum yield using the formula: Φ_F(s) = Φ_F(r) * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) (where n is the refractive index of the solvent).
-
Data Presentation: Example Photophysical Properties
The following table summarizes hypothetical data for a donor-π-acceptor type this compound fluorophore, illustrating typical solvatochromism.
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F |
| Toluene | 405 | 490 | 85 | 0.85 |
| DCM | 415 | 525 | 110 | 0.62 |
| Acetonitrile | 420 | 560 | 140 | 0.31 |
| DMSO | 425 | 595 | 170 | 0.15 |
Expert Insight: The observed red-shift (bathochromic shift) in the emission maximum with increasing solvent polarity is a hallmark of an ICT state.[3][4] In the excited state, the molecule has a larger dipole moment than in the ground state. Polar solvents stabilize this excited state, lowering its energy and thus shifting the emission to longer wavelengths. This property can be harnessed to create probes that report on the polarity of their local environment, such as within a cell membrane versus the cytoplasm.
Diagram: Photophysical Principles
Caption: Energy diagram showing absorption, fluorescence, and the resulting Stokes shift.
Application in Live-Cell Imaging
A key application for novel fluorophores is cellular imaging. Probes based on the this compound scaffold can be designed for low cytotoxicity and good cell permeability, allowing for the visualization of intracellular structures and processes in living cells.[9][10]
Expert Insight: Probe Design for Cellular Targeting
The core scaffold can be chemically modified to direct the fluorophore to specific organelles. For example, adding a lipophilic cation (like a triphenylphosphonium group) can target the probe to mitochondria, which have a high negative membrane potential. Conversely, incorporating a morpholine moiety can lead to accumulation in acidic organelles like lysosomes.[5] The choice of functionalization is a critical step in designing a probe for a specific biological question.
Protocol 3: General Procedure for Live-Cell Staining and Imaging
This protocol provides a general workflow for staining a common adherent cell line, such as HeLa or CHO-K1 cells.[11]
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes or coverslips
-
Fluorophore stock solution (1 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, TRITC cubes)
Procedure:
-
Cell Culture: Culture HeLa cells in complete medium at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: One day before imaging, seed the cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Preparation (Loading Solution): Prepare a fresh loading solution by diluting the 1 mM fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM.
-
Causality Note: The optimal concentration must be determined empirically. Too low a concentration will result in a weak signal, while too high a concentration can lead to cytotoxicity or aggregation artifacts.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the probe loading solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time will vary depending on the probe's permeability.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background) to the cells.
-
Immediately transfer the dish to the fluorescence microscope.
-
Using the appropriate excitation source and emission filter, acquire images. Start with a low exposure time to minimize phototoxicity and photobleaching.[12][13]
-
-
Controls: Always image a control sample of unstained cells under the same conditions to assess cellular autofluorescence.
Diagram: Live-Cell Imaging Workflow
Caption: Step-by-step workflow for staining and imaging live cells with a fluorescent probe.
References
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of live cell samples for fluorescence spectroscopy and computational super-resolution imaging [protocols.io]
- 12. rheniumbio.co.il [rheniumbio.co.il]
- 13. promega.com [promega.com]
Application Notes and Protocols for the Stille Coupling of Bromopyrazine Derivatives
Introduction: The Strategic Importance of Pyrazine Scaffolds and the Stille Coupling
Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals and bioactive molecules.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug discovery, with applications ranging from anticancer agents to kinase inhibitors.[2][3][4] The construction of complex molecular architectures around the pyrazine core often necessitates the formation of carbon-carbon bonds, a task for which the palladium-catalyzed Stille cross-coupling reaction is exceptionally well-suited.[5][6]
The Stille coupling offers a robust and versatile method for forging C-C bonds between an organostannane (organotin) reagent and an organic halide or pseudohalide.[7] A key advantage of this reaction is the stability of organotin reagents to air and moisture, coupled with their tolerance for a wide variety of functional groups.[8] This often circumvents the need for cumbersome protection-deprotection strategies, streamlining synthetic routes to complex target molecules.[9] For drug development professionals, this translates to more efficient lead optimization and the rapid generation of diverse compound libraries.
This application note provides a detailed experimental procedure for the Stille coupling of bromopyrazine derivatives, offering insights into the mechanistic underpinnings of the reaction, practical guidance on experimental setup, and strategies for troubleshooting common challenges. The protocols and data presented herein are designed to empower researchers and scientists to confidently and successfully employ this powerful synthetic transformation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Stille coupling proceeds via a well-established catalytic cycle involving a palladium(0) catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][10]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromopyrazine derivative. This oxidative addition step forms a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent then exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step of the reaction.
-
Reductive Elimination: The two organic partners on the palladium complex are then eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Stille Coupling of a Bromopyrazine Derivative
This protocol provides a general method for the Stille coupling of a bromopyrazine derivative with an organostannane. The specific conditions may require optimization depending on the exact substrates being used.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Bromopyrazine Derivative | ≥98% | Commercially Available | --- |
| Organostannane Reagent | ≥97% | Commercially Available | e.g., Aryl-, heteroaryl-, or vinyltributylstannane |
| Palladium Catalyst | --- | Commercially Available | e.g., Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand (if required) | ≥98% | Commercially Available | e.g., PPh₃, AsPh₃ |
| Anhydrous Solvent | Degassed | Commercially Available | e.g., Toluene, Dioxane, DMF |
| Potassium Fluoride (KF) | ACS Grade | Commercially Available | For work-up |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | For drying |
| Schlenk Flask/Reaction Tube | --- | --- | Must be oven-dried |
| Magnetic Stirrer/Hotplate | --- | --- | --- |
| Inert Gas Supply | High Purity | --- | Argon or Nitrogen |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction tube containing a magnetic stir bar, add the bromopyrazine derivative (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with a high-purity inert gas (e.g., argon) at least three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed, anhydrous solvent (e.g., toluene) via syringe. This is followed by the addition of the organostannane reagent (1.1-1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the specific substrates.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
-
Removal of Tin Byproducts: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for at least one hour. This will precipitate the tin byproducts as insoluble fluorides.
-
Filtration and Extraction: Filter the mixture through a pad of celite to remove the precipitated tin salts. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Troubleshooting and Field-Proven Insights
While the Stille coupling is a powerful reaction, challenges can arise, particularly when working with electron-deficient heterocycles like pyrazines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Presence of oxygen- Impure reagents or solvent | - Use a fresh batch of palladium catalyst.- Ensure a rigorously inert atmosphere throughout the experiment.- Use freshly distilled and degassed solvents. |
| Homocoupling of Organostannane | - Excess organostannane- High reaction temperature | - Use a stoichiometric amount or only a slight excess (1.05-1.1 equiv.) of the organostannane.- Attempt the reaction at a lower temperature. |
| Dehalogenation of Bromopyrazine | - Presence of protic impurities- Certain ligand/solvent combinations | - Ensure anhydrous conditions.- Screen different solvents (e.g., toluene vs. dioxane vs. DMF). Consider a ligand-free protocol or a different phosphine ligand. |
| Difficulty Removing Tin Byproducts | - Incomplete precipitation with KF | - Increase the stirring time with the aqueous KF solution.- Perform multiple KF washes. |
Expert Insight: The electron-deficient nature of the pyrazine ring can sometimes make oxidative addition more challenging. In such cases, the use of more electron-rich and bulky phosphine ligands in conjunction with a Pd(0) source like Pd₂(dba)₃ can be beneficial. Additionally, the presence of additives such as copper(I) iodide (CuI) has been shown to accelerate the rate of transmetalation in some Stille couplings.
Conclusion
The Stille cross-coupling reaction is an indispensable tool for the synthesis of functionalized pyrazine derivatives. Its broad functional group tolerance and operational simplicity make it highly attractive for applications in drug discovery and materials science. By understanding the underlying mechanism, adhering to rigorous experimental technique, and being prepared to troubleshoot potential issues, researchers can effectively leverage this powerful reaction to access a wide array of novel pyrazine-containing molecules. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of the Stille coupling in your synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. organicreactions.org [organicreactions.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Compounds bearing this core structure exhibit a wide array of pharmacological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[2][3] Notable drug candidates like zolpidem and alpidem underscore the therapeutic potential of this chemical class.[2] Consequently, the development of efficient, cost-effective, and environmentally benign synthetic methodologies for accessing these molecules is of paramount importance to the drug discovery and development pipeline.[2]
The Advent of Iodine Catalysis: A Green Chemistry Approach
Traditional methods for the synthesis of imidazo-fused heterocycles often require harsh reaction conditions, expensive metal catalysts, and can generate significant chemical waste.[1] In contrast, molecular iodine (I₂) has emerged as a powerful catalyst in organic synthesis due to its low cost, ready availability, low toxicity, and environmentally friendly nature.[2][4] Its utility in multicomponent reactions (MCRs) is particularly noteworthy, as it allows for the construction of complex molecular architectures in a single, atom-economical step.[2][5] This protocol details an efficient, one-pot, three-component synthesis of substituted imidazo[1,2-a]pyrazines catalyzed by molecular iodine at room temperature.[2]
Proposed Reaction Mechanism
The iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines proceeds through a plausible multi-step mechanism. The reaction leverages a [4+1] cycloaddition strategy.[2][5]
-
Imine Formation: The reaction initiates with the condensation of a 2-aminopyrazine with an aryl aldehyde to form an intermediate imine ion (A).[2][5]
-
Lewis Acid Activation: Molecular iodine acts as a Lewis acid, activating the imine ion (A) and facilitating the nucleophilic addition of an isocyanide.[2][5]
-
Intermediate Formation: This addition leads to the formation of an intermediate iminium ion (B).[5]
-
Cycloaddition & Aromatization: The iminium ion (B) then undergoes a [4+1] cycloaddition to generate a cyclic intermediate (C), which subsequently aromatizes to yield the final imidazo[1,2-a]pyrazine product.[5]
Catalytic Cycle Visualization
Caption: Proposed mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.
Experimental Protocol: General Procedure
This protocol provides a general method for the synthesis of a library of imidazo[1,2-a]pyrazine derivatives.
Materials:
-
2-Aminopyrazine (1.0 mmol, 1.0 equiv)
-
Substituted aryl aldehyde (1.0 mmol, 1.0 equiv)
-
tert-Butyl isocyanide (1.2 mmol, 1.2 equiv)
-
Iodine (I₂) (5 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-aminopyrazine (1.0 mmol), the desired aryl aldehyde (1.0 mmol), and ethanol (5 mL).
-
Catalyst Addition: Add iodine (5 mol%) to the reaction mixture.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol) to the mixture.
-
Reaction Execution: Seal the flask and stir the reaction mixture at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure imidazo[1,2-a]pyrazine derivative.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Reaction Scope and Optimization
The versatility of this iodine-catalyzed protocol has been demonstrated across a range of substrates, affording moderate to good yields.[2] The reaction is compatible with various functional groups on the aryl aldehyde.
| Entry | Aryl Aldehyde | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | 89 |
| 2 | 4-Aminobenzaldehyde | 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | 85 |
| 3 | 4-Hydroxybenzaldehyde | 2-(4-hydroxyphenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | 82 |
| 4 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | 80 |
| 5 | 2-Chlorobenzaldehyde | 2-(2-chlorophenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | 78 |
| 6 | Benzaldehyde | 2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | 75 |
Yields are based on reported values in the literature and may vary depending on experimental conditions.[2]
Optimization Insights:
-
Catalyst Loading: A catalyst loading of 5 mol% of iodine was found to be optimal, providing excellent yields.[2]
-
Solvent Effects: While various solvents were tested, ethanol provided the highest yields and is a greener solvent choice.[2]
-
Temperature: The reaction proceeds efficiently at room temperature, which is a significant advantage over methods requiring elevated temperatures.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Impure starting materials- Insufficient reaction time | - Use fresh, high-purity iodine.- Purify starting materials before use.- Monitor the reaction by TLC and allow it to run to completion. |
| Formation of Side Products | - Excess isocyanide leading to polymerization- Competing side reactions | - Use the stoichiometric amount of isocyanide as indicated.- Ensure the reaction is carried out under the optimized conditions. |
| Difficulty in Purification | - Streaking on TLC plate- Co-elution of impurities | - Adjust the polarity of the eluent for column chromatography.- Consider recrystallization as an alternative purification method. |
Safety Precautions
-
Iodine: Solid iodine is corrosive and can cause burns. Its vapor is irritating to the eyes and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isocyanides: Isocyanides are known for their pungent and unpleasant odor and are toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Avoid open flames and sources of ignition.
Conclusion
The iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines represents a significant advancement in heterocyclic chemistry.[2] This method offers several advantages, including operational simplicity, mild reaction conditions, high yields, and adherence to the principles of green chemistry.[2] Its broad substrate scope and the pharmacological importance of the resulting products make this protocol a valuable tool for researchers in drug discovery and organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Design and Evaluation of Imidazo[1,2-a]pyrazine Derivatives for Anticancer Drug Discovery: Application Notes and Protocols
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to purines allows it to interact with a variety of biological targets, particularly kinases, making it a focal point in the development of novel anticancer agents.[1][2][3] This guide provides a comprehensive overview of the design principles, synthetic strategies, and bio-evaluation protocols for imidazo[1,2-a]pyrazine derivatives as potential cancer therapeutics. Our focus is to equip researchers, scientists, and drug development professionals with the necessary technical knowledge and field-proven insights to advance their research in this promising area.
Design Rationale and Strategy
The design of novel imidazo[1,2-a]pyrazine derivatives is primarily guided by structure-activity relationship (SAR) studies and a deep understanding of the target biology.[1][4] The core scaffold offers multiple positions (C2, C3, C6, and C8) for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
A critical initial step involves identifying a relevant biological target implicated in cancer progression. Imidazo[1,2-a]pyrazine derivatives have shown significant promise as inhibitors of several key oncogenic proteins and pathways, including:
-
Kinase Inhibition: A primary focus for this scaffold has been the inhibition of protein kinases, which are often dysregulated in cancer.[3][5] Notable targets include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[6][7][8][9] Imidazo[1,2-a]pyrazine derivatives have been successfully designed as potent PI3K/mTOR dual inhibitors.[6][9]
-
Aurora-A Kinase: This serine/threonine kinase plays a crucial role in mitotic progression, and its overexpression is linked to tumorigenesis. Structure-based design has led to the development of selective Aurora-A inhibitors based on the imidazo[1,2-a]pyrazine core.[10]
-
c-KIT: Mutations in this receptor tyrosine kinase are drivers in gastrointestinal stromal tumors (GIST) and other cancers. Novel derivatives are being explored to overcome resistance to existing therapies.[11]
-
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Certain imidazo[1,2-a]pyrazine derivatives have been designed to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[12][13]
The design strategy often involves computational modeling, such as molecular docking, to predict the binding interactions of designed compounds with the active site of the target protein. This in-silico approach helps in prioritizing synthetic targets and refining the substitution patterns on the imidazo[1,2-a]pyrazine core to enhance binding affinity and selectivity.
Synthetic Strategies
The synthesis of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[4] Various synthetic routes have been developed to introduce diverse substituents at different positions of the scaffold.
General Synthetic Scheme:
A common and versatile method for the synthesis of imidazo[1,2-a]pyrazines involves a one-pot, three-component reaction.[14][15] This approach offers efficiency and allows for the rapid generation of a library of derivatives. An iodine-catalyzed method, for instance, can be employed for the synthesis of 3-aminoimidazo[1,2-a]pyrazines.[1]
Protocol 1: One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyrazine Derivatives
This protocol is based on the Groebke-Blackburn-Bienayme three-component reaction.[1]
Materials:
-
2-Aminopyrazine derivative
-
Aldehyde
-
Isocyanide
-
Methanol (MeOH)
-
Scandium (III) triflate (Sc(OTf)₃) or a similar Lewis acid catalyst
Procedure:
-
To a solution of the 2-aminopyrazine derivative (1.0 mmol) in methanol (5 mL), add the aldehyde (1.0 mmol) and isocyanide (1.0 mmol).
-
Add the catalyst, Sc(OTf)₃ (10 mol%).
-
Stir the reaction mixture at room temperature or heat under reflux as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of imidazo[1,2-a]pyrazine derivatives.
Caption: Workflow for the development of imidazo[1,2-a]pyrazine anticancer agents.
In Vitro Biological Evaluation
The initial assessment of the anticancer potential of newly synthesized imidazo[1,2-a]pyrazine derivatives is performed using a panel of in vitro assays.[16][17][18]
Cytotoxicity Screening
The primary goal of cytotoxicity screening is to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).[18] Several robust and high-throughput assays are commonly used.
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][19]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.
Table 1: Example Data Presentation for Cytotoxicity Screening
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) |
| Lead Compound X | MCF-7 (Breast) | 0.5 |
| HCT-116 (Colon) | 0.8 | |
| A549 (Lung) | 1.2 | |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.2 |
Mechanism of Action Studies
Once a compound shows promising cytotoxicity, further studies are conducted to elucidate its mechanism of action.
-
Kinase Inhibition Assays: If the compound was designed as a kinase inhibitor, its ability to inhibit the target kinase is evaluated using in vitro kinase assays.[5] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor.
-
Western Blot Analysis: This technique is used to assess the effect of the compound on the expression and phosphorylation status of key proteins in a signaling pathway. For example, when targeting the PI3K/Akt/mTOR pathway, the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) would be examined.[20][21]
-
Cell Cycle Analysis: Flow cytometry can be used to determine the effect of the compound on the cell cycle distribution. Compounds that inhibit tubulin polymerization, for instance, are expected to cause an arrest in the G2/M phase of the cell cycle.[12][13]
-
Apoptosis Assays: Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be used to determine if the compound induces apoptosis (programmed cell death).
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a common target for imidazo[1,2-a]pyrazine derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrazine derivatives.
In Vivo Efficacy Evaluation
Promising lead compounds identified from in vitro studies are further evaluated for their anticancer efficacy in vivo using animal models.[22][23][24][25]
Human Tumor Xenograft Models
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the in vivo antitumor activity of drug candidates.[22][23][24][25] Patient-derived xenograft (PDX) models, which involve the implantation of tumor fragments from a patient, are also gaining prominence as they may better recapitulate the heterogeneity of human tumors.[22][26]
Protocol 3: Subcutaneous Xenograft Model
Animals:
-
Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.[23]
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volumes and body weights of the mice 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI).
-
Toxicity Evaluation: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Table 2: Example Data Presentation for In Vivo Efficacy
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 | - | +5 |
| Lead Compound X | 50 mg/kg, daily | 500 | 67 | -2 |
| Positive Control | - | 400 | 73 | -8 |
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a versatile and promising platform for the development of novel anticancer agents. A systematic approach, integrating rational design, efficient synthesis, and comprehensive biological evaluation, is crucial for identifying and advancing lead candidates. The protocols and guidelines presented here provide a framework for researchers to navigate the preclinical drug discovery process for this important class of compounds. Further optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles will be essential for their successful translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 9. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 10. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. ijpbs.com [ijpbs.com]
- 17. noblelifesci.com [noblelifesci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. journal.waocp.org [journal.waocp.org]
- 20. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. karger.com [karger.com]
- 24. crownbio.com [crownbio.com]
- 25. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 26. mdpi.com [mdpi.com]
A Comprehensive Guide to the Photophysical and Electrochemical Properties of Pyrazine Derivatives: Application Notes and Protocols for Researchers
Introduction to Pyrazine Derivatives
The Pyrazine Core: Structure and Electronic Properties
Pyrazine is a six-membered heteroaromatic compound containing two nitrogen atoms at the 1 and 4 positions of the ring.[1][2] This symmetrical arrangement of nitrogen atoms imparts a unique electronic structure and reactivity to the pyrazine core. The nitrogen atoms are more electronegative than the carbon atoms, leading to an electron-deficient π-system.[3] This electron-withdrawing nature makes pyrazine and its derivatives excellent candidates for use as electron-accepting moieties in various molecular architectures.[4]
The lone pairs of electrons on the nitrogen atoms reside in sp² hybrid orbitals, which are orthogonal to the π-system of the aromatic ring.[5] This makes them available for coordination with metal ions and protonation, although pyrazine is a weak base.[2] The presence of two opposing nitrogen atoms results in a molecule with no net dipole moment.[5] The electronic properties of pyrazine can be readily tuned by the introduction of various substituent groups on the carbon atoms of the ring, which in turn influences their photophysical and electrochemical behavior.
Significance in Materials Science and Drug Discovery
The versatile electronic properties and structural tunability of pyrazine derivatives have led to their widespread application in both materials science and drug discovery. In materials science, the electron-accepting nature of the pyrazine core is exploited in the design of organic electronic materials.[6] Pyrazine-based compounds are utilized in:
-
Organic Light-Emitting Diodes (OLEDs): As electron-transporting materials or as components of emissive layers.
-
Solar Cells: In dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as electron acceptors or as part of the π-conjugated bridge in donor-acceptor systems.[6]
-
Polymers and Sensors: Incorporation of pyrazine units into polymers can enhance their thermal stability, conductivity, and sensing capabilities.[7]
In the realm of drug discovery, the pyrazine scaffold is a key component in numerous biologically active compounds and approved pharmaceuticals.[6][8][9] The nitrogen atoms of the pyrazine ring can participate in hydrogen bonding and other interactions with biological targets. Pyrazine derivatives have shown a broad spectrum of pharmacological activities, including:
The ability to modify the pyrazine ring with various functional groups allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates.[10]
Scope of this Guide
This guide provides a detailed overview of the photophysical and electrochemical properties of pyrazine derivatives for researchers, scientists, and drug development professionals. It offers a blend of theoretical principles and practical, step-by-step experimental protocols for the characterization of these compounds. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. Furthermore, this guide includes data presentation in tabular format for easy comparison, and visualizations of experimental workflows using Graphviz. By consolidating this information, this document aims to be a comprehensive resource for the synthesis, characterization, and application of pyrazine derivatives.
Photophysical Properties of Pyrazine Derivatives
The photophysical properties of pyrazine derivatives, which govern their interaction with light, are central to their applications in optoelectronic devices and as fluorescent probes. These properties are intrinsically linked to their electronic structure and can be systematically tailored through synthetic modifications.
Theoretical Background: Absorption, Emission, and Quantum Yield
The absorption of light by a molecule promotes an electron from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy unoccupied molecular orbital, usually the lowest unoccupied molecular orbital (LUMO). For many pyrazine derivatives, this electronic transition involves the movement of electron density from an electron-donating part of the molecule to the electron-accepting pyrazine core, a process known as intramolecular charge transfer (ICT).
Following excitation, the molecule can relax to the ground state through several pathways, including non-radiative decay (heat) and radiative decay (emission of a photon). Fluorescence is the emission of light from a singlet excited state, while phosphorescence originates from a triplet excited state. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.
2.1.1 Intramolecular Charge Transfer (ICT) and Solvatochromism
A key feature of many "push-pull" pyrazine derivatives, which contain both electron-donating (push) and electron-accepting (pull) groups, is the occurrence of Intramolecular Charge Transfer (ICT) upon photoexcitation. This leads to a significant change in the dipole moment of the molecule in the excited state compared to the ground state.
This change in dipole moment gives rise to a phenomenon known as solvatochromism , where the absorption and, more prominently, the emission spectra of the compound are sensitive to the polarity of the solvent. In polar solvents, the larger dipole moment of the excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (shift to longer wavelengths) of the emission maximum. The extent of this shift can provide valuable information about the nature of the excited state.
2.1.2 Structure-Property Relationships: Tuning the Photophysics
The photophysical properties of pyrazine derivatives can be precisely controlled by modifying their molecular structure. Key strategies include:
-
Varying Donor and Acceptor Strength: Stronger electron-donating and -accepting groups generally lead to a smaller HOMO-LUMO gap, resulting in red-shifted absorption and emission spectra.
-
Extending the π-Conjugated System: Increasing the length of the conjugated bridge between the donor and acceptor groups also leads to a bathochromic (red) shift in the absorption and emission wavelengths.
-
Introducing Steric Hindrance: Bulky substituents can be used to control molecular packing in the solid state, which can influence solid-state emission properties and prevent aggregation-caused quenching.
Experimental Characterization of Photophysical Properties
Accurate and reproducible characterization of the photophysical properties of pyrazine derivatives is essential for understanding their behavior and for their effective application. The following protocols outline the standard procedures for these measurements.
2.2.1 Protocol: UV-Visible Absorption Spectroscopy
This protocol describes the measurement of the absorption spectrum of a pyrazine derivative to determine its absorption maxima (λmax) and molar extinction coefficients (ε).
Materials:
-
Pyrazine derivative of interest
-
Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, toluene)
-
Volumetric flasks (e.g., 5 mL, 10 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 1-2 mg) of the pyrazine derivative.
-
Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10-3 to 10-4 M). Rationale: A concentrated stock solution allows for accurate dilutions to the desired concentrations for measurement.
-
-
Preparation of Dilute Solutions:
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-5 to 10-6 M. The absorbance values should ideally be in the range of 0.1 to 1.0 for optimal accuracy. Rationale: This concentration range typically provides absorbance values within the linear range of the Beer-Lambert law.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 250-800 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the measurements.
-
Place the cuvette in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette from the subsequent sample measurements.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the most dilute sample solution before filling it.
-
Place the cuvette containing the sample in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for all the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length (1 cm), calculate the molar extinction coefficient at λmax. This is best done by plotting absorbance versus concentration and determining the slope of the resulting line.
-
Self-Validation:
-
The plot of absorbance versus concentration should be linear and pass through the origin, confirming that the Beer-Lambert law is obeyed in the concentration range studied.
-
The calculated molar extinction coefficient should be a constant value for the different concentrations.
Caption: Workflow for Cyclic Voltammetry Experiment.
3.2.2 Protocol: Spectroelectrochemistry
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the spectral properties of electrochemically generated species. For pyrazine derivatives, UV-Vis-NIR spectroelectrochemistry is particularly useful for characterizing the absorption spectra of their radical anions and/or cations, providing direct evidence for the changes in electronic structure upon reduction or oxidation.
Materials:
-
A spectroelectrochemical cell (e.g., an optically transparent thin-layer electrochemical (OTTLE) cell)
-
A potentiostat
-
A UV-Vis-NIR spectrophotometer with a fiber optic setup
-
The same solutions and electrodes as for cyclic voltammetry
Procedure:
-
Setup:
-
Assemble the spectroelectrochemical cell with the working, reference, and counter electrodes. The working electrode is typically a transparent or semi-transparent material like indium tin oxide (ITO) or a fine metal mesh.
-
Fill the cell with the deoxygenated sample solution.
-
Place the cell in the light path of the spectrophotometer.
-
-
Initial Spectrum:
-
Record the absorption spectrum of the neutral species at a potential where no electrochemical reaction occurs.
-
-
In-situ Electrolysis and Spectroscopy:
-
Apply a potential at which the first reduction (or oxidation) of the pyrazine derivative occurs. This potential is determined from the cyclic voltammogram.
-
Monitor the changes in the absorption spectrum as the electrolysis proceeds. New absorption bands corresponding to the formation of the radical anion (or cation) will appear, while the bands of the neutral species will decrease.
-
Continue recording spectra until the spectral changes cease, indicating that the electrolysis is complete.
-
-
Reversibility Check:
-
Step the potential back to the initial value and monitor the absorption spectrum. If the process is chemically reversible, the original spectrum of the neutral species should be restored.
-
-
Further Redox States:
-
The potential can be stepped to values corresponding to further reduction or oxidation processes to characterize the spectra of other redox states (e.g., dianions).
-
Self-Validation:
-
The spectral changes should be fully reversible when the potential is cycled back to the initial state for a chemically reversible redox process.
-
The number of electrons involved in the electrochemical step can be confirmed by coulometry, which measures the total charge passed during the electrolysis.
Computational Modeling of Electrochemical Properties
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the electrochemical properties of pyrazine derivatives.
3.3.1 Density Functional Theory (DFT) Calculations
DFT calculations can be used to:
-
Optimize Molecular Geometries: Determine the ground-state geometries of the neutral, radical anionic, and radical cationic forms of the pyrazine derivatives.
-
Calculate Molecular Orbital Energies: The energies of the HOMO and LUMO can be calculated, which are related to the oxidation and reduction potentials, respectively.
-
Simulate Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the different redox states, which can be compared with experimental spectroelectrochemical data.
-
Visualize Molecular Orbitals: The spatial distribution of the HOMO and LUMO can be visualized to understand the nature of the electronic transitions and the effects of substituents.
These computational results, when used in conjunction with experimental data, provide a comprehensive picture of the electrochemical behavior of pyrazine derivatives.
Applications of Pyrazine Derivatives
The unique photophysical and electrochemical properties of pyrazine derivatives make them highly valuable in a range of optoelectronic and sensing applications.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, pyrazine derivatives are primarily used as electron-transporting materials (ETMs) or as host materials for emissive dopants due to their high electron affinity and good charge transport properties. D[11][12]onor-acceptor type pyrazine derivatives have also been developed as fluorescent and thermally activated delayed fluorescence (TADF) emitters, particularly for blue and green light emission. T[13][14]he ability to tune their emission color and quantum efficiency through molecular design is a key advantage.
[13]### 4.2 Dye-Sensitized Solar Cells (DSSCs) and Organic Solar Cells (OSCs)
Pyrazine derivatives are extensively used in solar cell applications. In DSSCs, they can function as the acceptor unit in D-π-A metal-free organic sensitizers, facilitating efficient intramolecular charge transfer from the donor to the semiconductor electrode. T[5][8]heir strong absorption in the visible and near-infrared regions is also beneficial for light harvesting. I[8]n OSCs, pyrazine-based polymers have been developed as both donor and acceptor materials, contributing to high power conversion efficiencies.
Fluorescent Sensors and Probes
The sensitivity of the fluorescence of pyrazine derivatives to their local environment makes them excellent candidates for fluorescent sensors. For instance, pyrazine-based "turn-on" fluorescent sensors for metal ions like Al³⁺ have been developed. T[1][2][10]he binding of the metal ion to the pyrazine derivative can lead to chelation-enhanced fluorescence (CHEF), resulting in a significant increase in fluorescence intensity. T[1][2]hey have also been designed to detect hazardous substances like hydrazine and changes in pH.
Other Emerging Applications
The applications of pyrazine derivatives continue to expand into new areas, including:
-
Field-Effect Transistors (FETs): As n-type semiconductors.
-
Non-linear Optics: For applications in optical communications and data storage.
-
Catalysis: As ligands in transition metal catalysts.
-
Flow Batteries: As redox-active materials for energy storage.
Data Summary and Comparison
To facilitate the comparison of different pyrazine derivatives, the following tables summarize key photophysical and electrochemical data for some representative examples.
Table of Photophysical Data for Selected Pyrazine Derivatives
| Compound/Derivative | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF | Ref. |
| PA-EIP | Film | 385 | - | 440 | - | |
| PY-EIP | Film | 405 | - | 468 | - | |
| 4CzPyz | PPT Film | - | - | 486 | 0.75 | |
| 3CzBPz | PPT Film | - | - | 464 | 0.56 | |
| 2CzBPz | PPT Film | - | - | 446 | 0.45 |
Note: Data is often reported for thin films in OLED applications. ε is not applicable for film measurements.
Table of Electrochemical Data for Selected Pyrazine Derivatives
| Compound/Derivative | Solvent/Electrolyte | Ered (V vs. Fc/Fc+) | Eox (V vs. Fc/Fc+) | Egel (eV) | HOMO (eV) | LUMO (eV) | Ref. |
| PA-EIP | CH2Cl2/TBAPF6 | -2.57 | 1.01 | 3.58 | -5.81 | -2.23 | |
| PY-EIP | CH2Cl2/TBAPF6 | -2.48 | 0.91 | 3.39 | -5.71 | -2.32 | |
| O-CAT | CH3CN | -0.69 (CoII/I) | - | - | - | - | |
| Complex 2 | CH3CN | -0.56 (CoII/I) | - | - | - | - | |
| Complex 3 | CH3CN | -0.42 (CoII/I) | - | - | - | - |
Note: Egel is the electrochemical band gap. HOMO and LUMO levels are often estimated from the onset of oxidation and reduction potentials, respectively, and are referenced to the ferrocene/ferrocenium couple.
Troubleshooting and Best Practices
Common Issues in Spectroscopic and Electrochemical Measurements
-
Fluorescence Quenching: Can be caused by impurities, dissolved oxygen, or aggregation at high concentrations. Ensure high purity of compounds and solvents, and deoxygenate solutions for sensitive measurements.
-
Inner Filter Effects: At high concentrations, the sample can reabsorb emitted light, distorting the emission spectrum and leading to inaccurate quantum yield measurements. Keep absorbance below 0.1 at the excitation wavelength.
-
Irreversible Redox Processes in CV: Can be caused by chemical reactions of the electrochemically generated species. Varying the scan rate can help to identify and characterize these follow-up reactions.
-
High Resistance in Electrochemical Cells: Can be caused by low electrolyte concentration or a clogged reference electrode frit. Ensure proper electrolyte concentration and maintain the reference electrode.
Sample Preparation and Purity Considerations
-
Purity: The purity of the pyrazine derivative is of utmost importance for obtaining reliable and reproducible data. Impurities can act as quenchers in fluorescence measurements or be electroactive, leading to interfering signals in CV. Purification techniques such as recrystallization, column chromatography, and sublimation should be employed.
-
Solvent Selection: Use spectroscopic or HPLC grade solvents for photophysical measurements to avoid background fluorescence from impurities. For electrochemistry, use anhydrous solvents and dry the supporting electrolyte to minimize the presence of water, which can be electroactive.
-
Moisture and Air Sensitivity: Some pyrazine derivatives, especially in their reduced forms, can be sensitive to moisture and air. Handle these compounds under an inert atmosphere (e.g., in a glovebox).
References
- 1. irjmets.com [irjmets.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iiste.org [iiste.org]
- 5. reddit.com [reddit.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. biosynce.com [biosynce.com]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 14. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-imidazol-2-yl)pyrazine
Introduction
Welcome to the technical support guide for the synthesis of 2-(1H-imidazol-2-yl)pyrazine. This molecule is a crucial building block in medicinal chemistry and materials science, valued for its unique electronic properties and role as a ligand. However, its synthesis can present challenges, including low yields and difficult purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most established method involves a variation of the Pinner reaction, followed by cyclization.[1][2] The overall strategy consists of two key steps:
-
Formation of a Pyrazinimidate Intermediate: 2-Cyanopyrazine is reacted with an anhydrous alcohol (typically ethanol) under acidic conditions (e.g., gaseous HCl) to form an ethyl pyrazine-2-carboximidate hydrochloride salt (a Pinner salt).
-
Cyclization with an Ethylenediamine Equivalent: The Pinner salt is then reacted with a mono-protected ethylenediamine, such as ethylenediamine mono-tosylate, to form the imidazole ring. The protecting group on one of the amine functionalities is crucial to prevent unwanted side reactions and ensure the correct cyclization pathway.
Q2: Why is it necessary to use a mono-protected ethylenediamine?
Using unprotected ethylenediamine can lead to the formation of undesired dimeric byproducts where one molecule of the pyrazinimidate reacts with both amino groups of two separate ethylenediamine molecules, or complex polymeric materials. A mono-protected version, like the mono-tosylate salt, ensures that only one nitrogen atom is available for the initial reaction, facilitating a clean intramolecular cyclization to form the desired imidazole ring.
Q3: What is the underlying mechanism of the final cyclization step?
The reaction proceeds via nucleophilic attack. The free amino group of the ethylenediamine mono-tosylate attacks the electrophilic carbon of the pyrazinimidate. This is followed by an intramolecular cyclization where the second (initially protected) amino group attacks the newly formed imine, eliminating ammonia and leading to the formation of the aromatic imidazole ring after a final dehydrogenation step, which often occurs spontaneously or upon workup.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each problem is analyzed by its potential causes, followed by actionable solutions.
Issue 1: Low or No Product Yield
A low yield is the most frequent challenge. Systematically investigating the following parameters is key to identifying the root cause.[3][4]
Potential Cause 1: Presence of Water in the Reaction The initial Pinner reaction step is highly sensitive to moisture.[1][2] Water can hydrolyze the starting nitrile (2-cyanopyrazine) to pyrazine-2-carboxamide or hydrolyze the reactive Pinner salt intermediate to the corresponding ethyl ester. Both pathways consume starting material and prevent the formation of the desired product.
Recommended Solutions:
-
Anhydrous Reagents: Use freshly distilled, anhydrous ethanol. Ensure the 2-cyanopyrazine is dry.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Dry Glassware: Oven-dry all glassware immediately before use.
Potential Cause 2: Incomplete Formation of the Pinner Salt The formation of the ethyl pyrazine-2-carboximidate hydrochloride is critical. Insufficient acid catalyst or suboptimal temperature can lead to incomplete conversion.
Recommended Solutions:
-
Acid Catalyst: Use anhydrous hydrogen chloride gas. Bubble it through the cooled ethanol solution of 2-cyanopyrazine until saturation is achieved. Low temperatures (0-5 °C) are crucial during HCl addition to prevent the degradation of the thermally unstable Pinner salt.[1]
-
Reaction Time & Temperature: Allow the Pinner salt formation to proceed for a sufficient time at low temperature (e.g., 12-24 hours at 0-5 °C) to ensure complete conversion before adding the ethylenediamine mono-tosylate.
Potential Cause 3: Suboptimal Temperature for Cyclization The final cyclization step requires sufficient thermal energy to proceed efficiently. However, excessive heat can lead to degradation and the formation of dark, polymeric byproducts.[4]
Recommended Solutions:
-
Temperature Control: After the addition of ethylenediamine mono-tosylate, the reaction is typically heated to reflux. The optimal reflux temperature depends on the solvent (e.g., ethanol). Monitor the reaction progress by TLC to avoid prolonged heating after the reaction has reached completion.
Workflow for Troubleshooting Low Yield
The following decision tree illustrates a logical workflow for diagnosing and resolving low-yield issues.
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Difficulty with Product Purification
The final product can be challenging to isolate from the reaction mixture due to its polarity and the presence of similar impurities.
Potential Cause 1: Co-extraction of Polar Byproducts The crude reaction mixture often contains unreacted starting materials and polar side products, such as pyrazine-2-carboxamide. Standard liquid-liquid extraction may not provide adequate separation.
Recommended Solutions:
-
pH Adjustment during Workup: After the reaction is complete, quenching with a basic solution (e.g., NaOH or K₂CO₃) to a high pH (>11) deprotonates the product, making it less water-soluble and more extractable into organic solvents like dichloromethane or ethyl acetate.
-
Multiple Extractions: Perform multiple extractions with fresh solvent to ensure efficient recovery of the product from the aqueous layer.[5]
Potential Cause 2: Co-elution during Column Chromatography The high polarity of this compound can cause it to streak or co-elute with baseline impurities on silica gel.
Recommended Solutions:
-
Solvent System Optimization: A common and effective eluent system for silica gel chromatography is a gradient of dichloromethane (DCM) and methanol (MeOH). A small amount of ammonium hydroxide (e.g., 0.5-1%) can be added to the solvent mixture to reduce tailing and improve peak shape by deactivating acidic sites on the silica.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or C18-bonded silica (reverse-phase).[5]
Optimized Experimental Protocol
This protocol is a robust starting point. Researchers should perform small-scale trials to optimize parameters for their specific setup.
Step 1: Formation of Ethyl Pyrazine-2-carboximidate Hydrochloride
-
Oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Add 2-cyanopyrazine (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of nitrile) to the flask.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
Seal the flask and allow it to stir at 0-5 °C for 18-24 hours. A thick white precipitate of the Pinner salt should form.
Step 2: Cyclization to form this compound
-
In a separate flask, dissolve ethylenediamine mono-tosylate (1.1 eq) in anhydrous ethanol.
-
Add this solution to the Pinner salt suspension from Step 1 at 0 °C.
-
Allow the mixture to warm to room temperature, then heat to reflux (approx. 78 °C for ethanol).
-
Monitor the reaction progress using TLC (e.g., 90:10 DCM:MeOH with 1% NH₄OH). The reaction is typically complete within 4-8 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water and cool in an ice bath.
-
Adjust the pH to >11 by the slow addition of 2M NaOH solution.
-
Extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of 100% DCM to 95:5 DCM:MeOH (+1% NH₄OH) to afford the pure this compound.
Comparative Data on Reaction Parameters
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Solvent | Anhydrous Ethanol | Technical Grade Ethanol | Higher yield with A | Prevents hydrolysis of nitrile and Pinner salt intermediate.[1][2] |
| Atmosphere | Nitrogen/Argon | Ambient Air | Higher yield with A | Excludes atmospheric moisture which can cause side reactions. |
| Cyclization Temp. | 50 °C | Reflux (~78 °C) | Higher yield with B | Provides sufficient activation energy for the ring-closing step. |
| Base for Workup | NaHCO₃ (pH ~8) | NaOH (pH >11) | Better recovery with B | Ensures the product is fully deprotonated for efficient extraction. |
References
Purification methods for crude 2-(1H-imidazol-2-yl)pyrazine
An In-depth Technical Guide to the Purification of Crude 2-(1H-imidazol-2-yl)pyrazine
Introduction
Welcome to the Technical Support Center for Heterocyclic Compound Purification. This guide is specifically designed for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, I understand that purifying nitrogen-containing heterocyclic compounds presents unique challenges. The dual basicity of the pyrazine and imidazole rings can lead to complex interactions with purification media, resulting in issues like poor separation, product loss, and persistent impurities.
This document moves beyond simple protocols to provide a deeper understanding of the "why" behind each step. We will explore common purification challenges in a question-and-answer format, offering troubleshooting strategies and field-proven insights to help you achieve high purity and yield.
Frequently Asked Questions (FAQs): Purification Method Selection
The first critical step is choosing the most appropriate purification strategy. Your choice will depend on the physical state of your crude product, the nature of the impurities, and the scale of your reaction.
Q1: What are the primary methods for purifying crude this compound?
There are three primary techniques well-suited for this molecule, each with its own advantages:
-
Column Chromatography: The most versatile method for separating compounds with different polarities. It is particularly effective for removing closely related impurities from the desired product. For nitrogen-containing heterocycles, modifications are often necessary to achieve good results.[1]
-
Recrystallization: An excellent technique for purifying solid compounds. If your crude this compound is a solid and you can identify a suitable solvent system, recrystallization can be a highly efficient and scalable method for achieving high purity.
-
Acid-Base Extraction: This liquid-liquid extraction technique is ideal for separating acidic, basic, and neutral compounds.[2][3] Given the basic nature of this compound, this method can be powerfully employed to remove non-basic impurities.[4]
Q2: How do I choose the best purification method for my specific crude product?
The optimal choice depends on a systematic evaluation of your crude material. The following decision tree provides a logical workflow for selecting a method.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Column Chromatography
Column chromatography is often the go-to method, but the basic nitrogen atoms in this compound can cause frustrating interactions with standard silica gel.
Q3: My compound is streaking badly on the silica gel TLC plate. How can I fix this for column chromatography?
Streaking is a classic sign of strong interaction between your basic compound and the acidic surface of the silica gel. This leads to poor separation and low recovery.
Causality: The lone pairs on the nitrogen atoms of your compound are protonated by the acidic silanol groups (Si-OH) on the silica surface, causing the molecule to "stick" and elute slowly and unevenly.
Solutions:
-
Add a Basic Modifier: This is the most common and effective solution. By adding a small amount of a volatile base to your eluent, you neutralize the acidic sites on the silica, allowing your compound to move smoothly.[1]
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your chosen eluent system (e.g., Dichloromethane/Methanol). Run the TLC again; the streaking should be significantly reduced, and the spot should be much tighter. Use the same modified eluent for your column.
-
-
Switch to a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your molecule, consider an alternative to silica gel.
Q4: I'm not getting good separation between my product and impurities. What should I try?
Poor separation occurs when the difference in elution behavior between your product and impurities is minimal.
Solutions:
-
Optimize the Solvent System: The choice of eluent is critical. If a standard system like Hexane/Ethyl Acetate isn't working, you need to change the selectivity.
-
Try Different Solvents: Switch to a completely different solvent system. A common and effective alternative for nitrogen heterocycles is Dichloromethane (DCM)/Methanol (MeOH).[1] This combination offers different selectivity compared to ester/alkane mixtures.
-
Solvent System Recommendations:
-
| Solvent System | Ratio (v/v) | Target Impurities & Comments |
| Hexane / Ethyl Acetate | 90:10 to 50:50 | Good starting point. Research shows a 90:10 mix can effectively separate pyrazines from some imidazole impurities.[6][7] |
| Dichloromethane / Methanol | 99:1 to 90:10 | Excellent for more polar compounds. The methanol is a strong polar modifier. |
| Dichloromethane / Acetone | 95:5 to 70:30 | Offers different selectivity than alcohol-based systems. |
-
Improve Column Packing and Loading:
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Your crude material should typically be 1-5% of the mass of the stationary phase.[1]
-
Use a Longer/Thinner Column: Increasing the column length enhances the separation resolution between closely eluting bands.
-
Q5: My product is not eluting from the silica column, even with a high percentage of methanol. What's wrong?
This indicates that your compound is very polar and is irreversibly binding to the silica gel.
Causality: The combination of two nitrogen-rich aromatic rings makes this compound highly polar. Strong hydrogen bonding and acid-base interactions with the silica surface can prevent elution.
Solutions:
-
Employ a Strong Basic Modifier: If you haven't already, add 1-2% ammonium hydroxide or triethylamine to your DCM/MeOH eluent. This is often more effective than triethylamine alone for highly "sticky" compounds.
-
Pre-treat the Silica: Create a "silica plug" by first flushing the packed column with your eluent containing the basic modifier before loading your sample. This ensures all acidic sites are neutralized beforehand.
-
Switch to Alumina: As mentioned before, basic or neutral alumina is often the best choice when a compound shows excessive affinity for silica.
Caption: Troubleshooting workflow for column chromatography.
Troubleshooting Guide: Recrystallization
For solid crude products, recrystallization is a powerful and economical purification method.
Q6: My compound won't crystallize from the solution, even after cooling. What can I do?
Failure to crystallize, or "oiling out," is a common problem that occurs when the solution is supersaturated but nucleation has not begun.
Solutions:
-
Induce Nucleation:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide sites for crystal growth to begin.[1]
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution. This provides a template for crystallization.[1]
-
-
Increase Concentration: You may have used too much solvent. Slowly evaporate some of the solvent and try cooling again. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[1]
-
Cool More Slowly: Rapid cooling can sometimes lead to oiling out. Allow the flask to cool slowly to room temperature first, then move it to an ice bath or refrigerator.
Q7: My recrystallized product is still colored or appears impure. What's the next step?
This indicates the presence of impurities that have co-crystallized with your product.
Solutions:
-
Charcoal Treatment: If the impurities are colored, they can often be removed with activated charcoal.
-
Protocol: Dissolve the crude solid in the minimum amount of hot solvent. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl for a few minutes, then perform a hot filtration through Celite or fluted filter paper to remove the charcoal. Allow the clear filtrate to cool and crystallize.[1]
-
-
Perform a Second Recrystallization: A single recrystallization may not be enough. Repeating the process with the once-crystallized material can significantly improve purity.
-
Preliminary Purification: If the product is highly impure, recrystallization may not be the best first step. Consider a rapid preliminary purification, such as passing the material through a small "plug" of silica gel to remove the grossest impurities before attempting recrystallization.[1]
Troubleshooting Guide: Acid-Base Extraction
This technique leverages the basicity of your molecule to separate it from non-basic contaminants.
Q8: How can I use acid-base extraction to purify my crude this compound?
The goal is to convert your basic compound into a water-soluble salt, leaving neutral organic impurities behind in an organic solvent.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[8]
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Your basic this compound will be protonated, forming a hydrochloride salt that dissolves in the aqueous layer.[3]
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer (if using DCM) into a clean flask. The organic layer now contains neutral impurities.
-
Basification & Recovery: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). This neutralizes the salt, causing your pure product to precipitate or form an oil.
-
Final Extraction: Extract the now-neutralized aqueous solution with fresh portions of DCM. Combine the organic extracts, dry with a drying agent (like anhydrous MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the purified product.[3]
Caption: Workflow for acid-base extraction purification.
Q9: I'm getting a thick emulsion at the interface during extraction. How do I break it?
Emulsions are common and prevent clean separation of the layers.
Solutions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, which helps to force the organic solvent out and break the emulsion.[1]
-
Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the fine droplets causing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. magritek.com [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this important synthetic reaction.
Introduction
Imidazo[1,2-a]pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] Their synthesis, while versatile, can present challenges ranging from low yields to the formation of complex side products. This guide is built on established scientific principles and field-proven experience to help you optimize your reaction conditions and achieve reliable, reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of imidazo[1,2-a]pyrimidines. The solutions provided are based on a causal understanding of the reaction mechanisms.
Problem 1: Low to No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted starting materials.
-
The isolated yield of the desired imidazo[1,2-a]pyrimidine is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Reaction Temperature or Time | The activation energy for the cyclization step may not be reached, or the reaction may be slow. | Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or LC-MS. For less reactive starting materials, extended reaction times (e.g., 12-24 hours) may be necessary.[4] |
| Catalyst Inactivity or Inappropriate Choice | The catalyst may be poisoned, degraded, or unsuitable for the specific substrates. For instance, in multicomponent reactions, Lewis acids like FeCl3 have been shown to be superior to others for certain substrates.[1] | If using a solid-supported catalyst, ensure it is properly activated and stored. For metal-catalyzed reactions (e.g., Pd, Cu), consider screening different ligands or catalyst sources.[5][6] For acid-catalyzed reactions, verify the concentration and consider alternatives.[7] |
| Poor Solubility of Starting Materials | If reactants are not fully dissolved, the reaction will be heterogeneous and slow. | Choose a solvent that effectively dissolves all starting materials at the reaction temperature. Solvent screening is a crucial optimization step. |
| Presence of Impurities in Starting Materials | Impurities in the 2-aminopyrimidine or the carbonyl compound can lead to side reactions and consume reactants, thereby lowering the yield of the desired product.[4] | Purify starting materials before use, for example, by recrystallization or column chromatography. |
| Atmospheric Sensitivity | Some reactions may be sensitive to oxygen or moisture, leading to degradation of reactants or intermediates. | Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions or hydrolysis.[4] |
Problem 2: Formation of Multiple Products or Complex Mixtures
Symptoms:
-
TLC plate shows multiple spots, making purification difficult.
-
NMR spectrum of the crude product is complex and indicates the presence of several compounds.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent Choice | Highly polar aprotic solvents like DMF or acetonitrile can sometimes promote the formation of complex and inseparable mixtures of intermediates and byproducts from subsequent intramolecular cyclizations.[4] | It is often advisable to use less polar solvents such as toluene or dioxane. While this may necessitate longer reaction times and higher temperatures, it can lead to a cleaner reaction profile.[4] |
| Side Reactions | Depending on the reaction conditions, various side reactions can occur. For instance, in the Biginelli reaction for pyrimidine synthesis, a competing Hantzsch-type reaction can lead to the formation of a 1,4-dihydropyridine byproduct, especially at higher temperatures.[7] | Carefully control the reaction temperature. Lowering the temperature can often suppress unwanted side reactions.[7] The order of addition of reagents can also be critical. |
| Decomposition of Starting Materials or Product | The furan ring, if present in a substituent, can be sensitive to strongly acidic or oxidizing conditions and may degrade.[4] Some isocyanides used in multicomponent reactions are acid-sensitive or can decompose at higher temperatures, leading to low yields.[8] | Carefully control the pH of the reaction mixture and during work-up. Avoid harsh oxidizing agents. For sensitive isocyanides, consider milder reaction conditions and catalysts. |
Problem 3: Difficulty with Product Purification
Symptoms:
-
The product is difficult to separate from starting materials or byproducts by column chromatography.
-
The product co-elutes with impurities.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Similar Polarity of Product and Impurities | If the desired product and major impurities have very similar polarities, separation by standard silica gel chromatography can be challenging. | Explore different solvent systems for column chromatography. A gradient elution may provide better separation. Consider using a different stationary phase, such as alumina. |
| Product is a Solid | If the product is a solid, recrystallization can be a highly effective purification method to obtain pure material.[9] | Screen various solvents to find a suitable one for recrystallization where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Basic Nature of the Product | Imidazo[1,2-a]pyrimidines are basic compounds. | An acid-base extraction can be employed to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.[9] |
| Complex Mixture | For highly complex mixtures, manual chromatography may not be sufficient. | Automated flash chromatography systems can offer better separation and reproducibility.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for imidazo[1,2-a]pyrimidines?
A1: Several methods are widely employed, including:
-
Condensation Reactions: The classic approach often involves the reaction of a 2-aminopyrimidine with an α-haloketone.[1][10]
-
Multicomponent Reactions (MCRs): These reactions, which combine three or more starting materials in a single step, are highly efficient.[10][11][12] A common example involves the reaction of a 2-aminopyrimidine, an aldehyde, and an isocyanide.[1]
-
Metal-Catalyzed Reactions: Various transition metals, such as palladium and copper, are used to catalyze the formation of the imidazo[1,2-a]pyrimidine core through cross-coupling and cyclization reactions.[2][5][13]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields.[1][14]
Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?
A2: The electronic nature of the substituents on both the 2-aminopyrimidine and the carbonyl compound can significantly impact the reaction rate and yield. Generally, electron-donating groups on the 2-aminopyrimidine increase its nucleophilicity, which can facilitate the initial steps of the reaction.[9] Conversely, electron-withdrawing groups on the carbonyl compound can make it more electrophilic and reactive. The presence of electron-withdrawing groups on the substrate has been observed to increase the reaction rate and yield of imidazo[1,2-a]pyridines in some cases.[15]
Q3: What is the plausible mechanism for the iodine-catalyzed multicomponent synthesis of imidazo[1,2-a]pyrimidines?
A3: In a typical iodine-catalyzed three-component reaction involving a 2-aminopyrimidine, an aldehyde, and an isocyanide, the proposed mechanism is as follows:
-
Imine Formation: The 2-aminopyrimidine condenses with the aldehyde to form an imine.
-
Lewis Acid Activation: The iodine acts as a Lewis acid, activating the imine.
-
Nucleophilic Attack: The isocyanide then performs a nucleophilic attack on the activated imine.
-
Cyclization: A [4+1] cycloaddition occurs, leading to the formation of the imidazo[1,2-a]pyrimidine ring system.[8][11]
Q4: Are there any green chemistry approaches for the synthesis of imidazo[1,2-a]pyrimidines?
A4: Yes, there is a growing emphasis on developing more environmentally friendly synthetic methods. Some green approaches include:
-
Use of Green Solvents: Reactions have been successfully carried out in water or other environmentally benign solvents.[13][15]
-
Catalyst-Free Reactions: Some protocols have been developed that proceed without the need for a metal catalyst.[13]
-
Microwave-Assisted Synthesis: This technique often reduces reaction times and energy consumption.[14]
-
Multicomponent Reactions: MCRs are inherently atom-economical as they combine multiple starting materials into the final product in a single step, reducing waste.[11]
Experimental Protocols
General Protocol for a Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling
This protocol is adapted from a method for the synthesis of fused imidazo[1,2-a]pyrimidines.[5]
-
To a reaction vessel, add 1H-benzo[d]imidazol-2-amine (1.0 mmol), 2-phenylacetaldehyde (1.2 mmol), PdCl2 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Add toluene (5 mL) as the solvent.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fused imidazo[1,2-a]pyrimidine.
General Protocol for an Iodine-Catalyzed Three-Component Synthesis
This protocol is based on a method for the synthesis of imidazo[1,2-a]pyridine derivatives.[8][11]
-
In a round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol.
-
Add iodine (5 mol%) to the mixture.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure imidazo[1,2-a]pyrimidine derivative.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
General Reaction Scheme for Multicomponent Synthesis
Caption: A simplified representation of a multicomponent reaction for imidazo[1,2-a]pyrimidine synthesis.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 2-(1H-imidazol-2-yl)pyrazine and its Metal Complexes
Welcome to the technical support center for 2-(1H-imidazol-2-yl)pyrazine (imp) and its metal complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability of these compounds. As a Senior Application Scientist, I've structured this guide to not only offer solutions but also to explain the underlying chemical principles to enhance your experimental success.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you may encounter during your experiments with this compound and its metal complexes.
Issue 1: My solution of this compound is changing color upon standing.
Possible Cause: This is often an indication of degradation of the compound. The pyrazine ring system can be susceptible to oxidation or reactions initiated by light (photodegradation).[1][2] The imidazole moiety can also be sensitive to environmental conditions.
Solution Pathway:
-
Protect from Light: Immediately wrap your reaction vessel or storage container with aluminum foil or use an amber-colored vial to minimize light exposure.[3] The photostability of pyrazine derivatives can be limited, and UV or even ambient light can trigger degradation pathways.[1][4]
-
Inert Atmosphere: Purge your solvent with an inert gas like argon or nitrogen before dissolving the compound.[5][6] Oxygen in the solvent can lead to oxidative degradation of the pyrazine and imidazole rings.[2] For long-term storage of solutions, consider using a glovebox or Schlenk line techniques.[3][5]
-
Solvent Purity: Ensure you are using high-purity, dry solvents. Impurities in the solvent can catalyze degradation reactions. Extra-dry solvents are recommended, especially when working with metal complexes, as water can lead to hydrolysis or ligand exchange.[6]
-
Temperature Control: Store solutions at low temperatures (e.g., 4 °C or -20 °C) to slow down potential degradation reactions. However, always check the solubility of your compound at these temperatures to prevent precipitation.
Below is a workflow to mitigate solution discoloration:
Caption: Troubleshooting workflow for solution discoloration.
Issue 2: I am observing low yields or decomposition during the synthesis of my metal complex.
Possible Cause: The stability of metal complexes with imidazole-containing ligands can be highly dependent on the reaction conditions, including pH, temperature, and the choice of metal ion and counter-anion.[7][8][9] The ligand itself might be degrading under the complexation conditions.
Solution Pathway:
-
pH Control: The imidazole ring has a pKa of approximately 6.95 for the imidazolium cation.[10] The coordination of the imidazole nitrogen to a metal ion can acidify the N-H proton, making it susceptible to deprotonation at lower pH values than the free ligand.[10][11] It is crucial to control the pH of the reaction mixture. Buffering the solution may be necessary to maintain the desired protonation state of the ligand for optimal coordination.
-
Temperature Management: Many complexation reactions are exothermic. Overheating can lead to the decomposition of the ligand or the resulting complex.[7][12] Running the reaction at a lower temperature or using controlled heating is advisable. The thermal stability of related metal-imidazole complexes has been shown to be in the range of 150-170 °C, but this can vary significantly based on the metal and counter-ion.[7]
-
Inert Atmosphere: As with the free ligand, the synthesis of metal complexes should be carried out under an inert atmosphere to prevent oxidation of the metal center or the ligand.[5][6][13] This is particularly critical for complexes with metals in lower oxidation states.
-
Solvent Choice: The solvent can play a significant role in the stability of the complex. Coordinating solvents may compete with your ligand for binding sites on the metal ion. Consider using non-coordinating, dry solvents.
Issue 3: My solid metal complex is difficult to handle and appears to be air-sensitive.
Possible Cause: Many transition metal complexes, especially those with unsaturated coordination spheres, can be sensitive to air and moisture.[5] This can lead to oxidation of the metal center or hydrolysis of the complex.
Solution Pathway:
-
Glovebox or Schlenk Line: All manipulations of the solid complex should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere.[3][5]
-
Proper Storage: Store the solid complex in a sealed vial inside a desiccator within a glovebox for long-term stability.[3][5] If a glovebox is not available, sealing the compound in an ampoule under vacuum or inert gas is a robust storage method.[5]
-
Drying: Ensure the complex is thoroughly dried to remove any residual solvent or water, which can promote decomposition. However, be mindful of the thermal stability of your specific complex when heating under vacuum.
The following diagram illustrates the proper handling of air-sensitive solid complexes:
Caption: Workflow for handling air-sensitive metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of solid this compound?
The free ligand, this compound, is generally stable as a solid under normal laboratory conditions when protected from excessive light and moisture.[14] However, like many organic compounds, it is good practice to store it in a cool, dark, and dry place.
Q2: How does the choice of metal ion affect the stability of the complex?
The stability of metal complexes with imidazole-containing ligands often follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[9] This trend relates to the decrease in ionic radii and the increase in ligand field stabilization energy across the series. The specific stability will also depend on the coordination geometry and the nature of other ligands or counter-ions in the complex.[9][15]
| Metal Ion | Relative Stability | Typical Coordination |
| Mn(II) | Lower | Octahedral |
| Fe(II) | Moderate | Octahedral |
| Co(II) | Moderate | Octahedral |
| Ni(II) | High | Octahedral |
| Cu(II) | Highest | Distorted Octahedral (Jahn-Teller) |
| Zn(II) | High | Tetrahedral or Octahedral |
Q3: Is this compound sensitive to pH changes?
Yes, the imidazole moiety is pH-sensitive.[11] The imidazole ring contains two nitrogen atoms, one of which is basic (the imine nitrogen) and can be protonated in acidic conditions.[10] The other nitrogen (the pyrrole-like nitrogen) can be deprotonated under strongly basic conditions.[10] This pH sensitivity will affect its coordination behavior and the stability of its metal complexes. The biological activity of some pyrazine derivatives has also been shown to be pH-dependent.[16]
Q4: What are the expected degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively documented in the provided search results, based on the chemistry of pyrazine and imidazole, potential degradation routes include:
-
Oxidation: The pyrazine ring can undergo oxidation, potentially leading to ring-opening or the formation of N-oxides.[2]
-
Photodegradation: Aromatic heterocyclic compounds can be susceptible to photochemical reactions, especially under UV irradiation.[1][4]
-
Hydrolysis: Under certain conditions (e.g., strong acid or base), the imidazole ring can be susceptible to hydrolytic cleavage, although it is generally quite stable.
Q5: How can I confirm the stability of my compound or complex over time?
Regularly monitor the purity of your stored material using techniques such as:
-
NMR Spectroscopy: Look for the appearance of new signals or changes in the integration of existing signals.
-
Mass Spectrometry: Check for the presence of ions corresponding to degradation products.
-
UV-Vis Spectroscopy: Changes in the absorption spectrum, such as a decrease in absorbance or a shift in the maximum wavelength, can indicate degradation in solution.
-
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): The appearance of new spots or peaks indicates the formation of impurities.
References
- 1. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. fishersci.dk [fishersci.dk]
- 7. mdpi.com [mdpi.com]
- 8. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 9. osti.gov [osti.gov]
- 10. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 11. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Workup and Isolation of Imidazo[1,2-a]pyrazines
Welcome to the technical support center for the post-synthesis workup and isolation of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the purification of this important class of heterocyclic compounds. Imidazo[1,2-a]pyrazines are prevalent scaffolds in medicinal chemistry, known for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1] Their effective isolation is a critical step in their synthesis and subsequent application.
This resource is structured to address common challenges and frequently asked questions, moving from general principles to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the typical first step after my imidazo[1,2-a]pyrazine synthesis reaction is complete?
A1: The initial workup procedure largely depends on the reaction solvent and conditions. However, a common first step involves quenching the reaction and removing the solvent.
-
For reactions in organic solvents (e.g., DMF, Ethanol, Toluene): The solvent is typically removed under reduced pressure using a rotary evaporator.[1][2]
-
For reactions in aqueous or mixed aqueous/organic media: The initial step is often a liquid-liquid extraction.[1]
It is crucial to monitor the reaction completion by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before commencing the workup.[3]
Q2: Which solvents are recommended for the liquid-liquid extraction of imidazo[1,2-a]pyrazines?
A2: The choice of extraction solvent is critical and depends on the polarity of your target compound.
-
Ethyl acetate (EtOAc) and Dichloromethane (DCM) are commonly used for their ability to extract a wide range of imidazo[1,2-a]pyrazines.
-
For less polar derivatives, hexane or mixtures of hexane and ethyl acetate can be effective.[4][5][6] An advantage of using hexane is that it often does not co-extract highly polar impurities like imidazoles, which can be a common side product in some pyrazine syntheses.[4][5][6][7]
-
Methyl-t-butyl ether (MTBE) is another option, but like ethyl acetate, it may co-extract imidazole impurities, necessitating further purification.[4][5][6]
To ensure efficient extraction, it is recommended to perform multiple extractions (at least three) with fresh solvent.[5][7]
Q3: My crude product is an oil/gummy solid. What is the best way to purify it?
A3: This is a common occurrence. The most robust method for purifying non-crystalline crude products is column chromatography .
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the most common choice.[8] For some applications, neutral alumina can also be used.[2]
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a standard starting point.[8] The polarity of the eluent mixture should be optimized based on the TLC analysis of your crude product. The goal is to achieve good separation between your desired product and any impurities.
Q4: How can I crystallize my imidazo[1,2-a]pyrazine for final purification and characterization?
A4: Recrystallization is an excellent technique for obtaining highly pure crystalline material. The key is to find a suitable solvent or solvent system.
-
Solvent Selection: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common Solvents: Ethanol, methanol, isopropanol, acetonitrile, and mixtures of these with water are often effective. Sometimes, a solvent/anti-solvent system (e.g., dissolving in a small amount of hot DCM or EtOAc and slowly adding hexane or pentane until turbidity appears) can induce crystallization.
Troubleshooting Guides
This section addresses specific issues you might encounter during the workup and isolation of your imidazo[1,2-a]pyrazine derivatives.
Issue 1: Low Yield After Extraction
Symptoms:
-
Low mass of crude product obtained after evaporating the organic extracts.
-
Analysis of the aqueous layer (e.g., by LC-MS) shows a significant amount of remaining product.
Possible Causes & Solutions:
| Cause | Explanation & Solution |
| Incorrect pH of the Aqueous Layer | The basic nitrogen atoms in the imidazo[1,2-a]pyrazine core can become protonated in acidic media, increasing water solubility. Solution: Before extraction, neutralize the reaction mixture or make it slightly basic (pH 8-9) by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] This ensures the compound is in its free base form, which is more soluble in organic solvents. |
| Insufficiently Polar Extraction Solvent | Highly functionalized or polar imidazo[1,2-a]pyrazines may have poor solubility in non-polar solvents like hexane. Solution: Switch to a more polar solvent such as ethyl acetate or DCM. In some cases, a mixture like 90/10 hexane/ethyl acetate can provide a good balance of solvating power and selectivity.[6] |
| Emulsion Formation | Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping your product at the interface. Solution: Gently invert the separatory funnel instead of vigorous shaking. To break an existing emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
Issue 2: Persistent Impurities After Column Chromatography
Symptoms:
-
Multiple spots on TLC of the "purified" product.
-
NMR or LC-MS analysis shows the presence of starting materials or side products.
Possible Causes & Solutions:
-
Co-elution of Impurities: The chosen mobile phase may not be providing adequate separation.
-
Unreacted Starting Materials: If one of the starting materials is unreacted, it will contaminate the product.
-
Solution: If the impurity is a basic amine (e.g., 2-aminopyrazine), a simple acid wash of the organic extract before chromatography can be effective. Dilute HCl (e.g., 1M) will protonate the amine, making it water-soluble and easily removed. Be sure to neutralize the organic layer with a base wash (e.g., NaHCO₃ solution) and dry it before concentrating.
-
-
Imidazole Side Products: In some pyrazine syntheses, imidazole derivatives can be formed as byproducts.
Workflow Visualization
Below are diagrams illustrating a general workup and purification workflow, and a troubleshooting decision tree for low product purity.
General Post-Synthesis Workup and Purification Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection and Optimization for Pyrazine Derivative Synthesis
Welcome to the technical support center for pyrazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges in catalytic pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazine synthesis is resulting in a consistently low yield. What are the most common culprits?
A1: Low yields in pyrazine synthesis are a frequent issue and can often be traced back to several key factors. Classical synthesis methods, for instance, are known for harsh conditions and poor yields.[1] Key areas to investigate include:
-
Catalyst Activity: The catalyst may be inactive or poisoned. This is particularly relevant for air-sensitive catalysts or reactions where impurities in the starting materials can inhibit catalytic turnover.
-
Reaction Temperature: Temperature is critical. For gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion and piperazine byproducts, while temperatures above 450°C can cause ring degradation.[1] For solution-phase catalytic reactions, the optimal temperature will be highly dependent on the specific catalyst and substrates.
-
Choice of Base and Solvent: The base and solvent system plays a crucial role in catalyst performance and reaction pathway. For example, in certain manganese-catalyzed dehydrogenative couplings, potassium hydride (KH) has been shown to be significantly more effective than other bases like NaOEt or tBuOK.[1][2]
-
Purity of Starting Materials: Impurities, such as aldol condensation products in solvents like denatured ethanol, can introduce competing side reactions that consume starting materials and reduce the yield of the desired pyrazine.[1]
-
Work-up and Purification: Significant product loss can occur during extraction and purification. The choice of extraction solvent is critical to avoid co-extraction of impurities like imidazole derivatives.[1]
Q2: What are the primary catalytic strategies for synthesizing substituted pyrazines?
A2: Modern synthetic approaches largely rely on metal-catalyzed reactions, which offer greater efficiency and control compared to classical methods. The main strategies include:
-
Acceptorless Dehydrogenative Coupling (ADC): This is a highly atom-economical and sustainable method. It often involves the self-condensation of β-amino alcohols or the coupling of 1,2-diamines with 1,2-diols, catalyzed by earth-abundant metals like manganese or noble metals like ruthenium.[2][3] The only byproducts are hydrogen gas and water.[2][3]
-
Oxidative Dehydrogenation of Piperazines: This method involves the synthesis of a piperazine intermediate, which is then dehydrogenated to the corresponding pyrazine. Catalysts such as copper chromite or palladium on carbon (Pd/C) are effective for this transformation.[4][5][6][7]
-
Cross-Coupling Reactions: For functionalizing a pre-existing pyrazine core, transition metal-catalyzed cross-coupling reactions are invaluable. Palladium-catalyzed reactions like Suzuki, Stille, Negishi, and Sonogashira are widely used to form new carbon-carbon bonds on a halogenated pyrazine scaffold.[8][9] C-N and C-P bond formation can also be achieved using similar catalytic systems.[8]
-
Enzymatic Synthesis: A greener approach involves using enzymes like Lipozyme® TL IM, which can catalyze the amidation of pyrazine esters to produce pyrazinamide derivatives under mild conditions.[10][11]
Q3: How do I select the appropriate catalyst for my target pyrazine derivative?
A3: Catalyst selection is dictated by the specific transformation you aim to achieve.
-
For building the pyrazine ring from acyclic precursors (e.g., amino alcohols), consider manganese or ruthenium pincer complexes, which are excellent for dehydrogenative coupling.[2][3] Copper-based catalysts are effective for the cyclodehydrogenation of ethylene diamine and propylene glycol.[12]
-
For functionalizing a pre-existing pyrazine ring (e.g., adding an aryl group to a chloropyrazine), a palladium catalyst is the standard choice. The specific ligand used with the palladium source is critical. For instance, sterically demanding, electron-rich phosphine ligands are often required for challenging cross-coupling reactions.[13]
-
For converting a piperazine to a pyrazine , copper chromite is a classic and effective choice for dehydrogenation.[4][5]
Q4: I am observing significant byproduct formation, such as piperazines or a dark polymeric substance. What is happening?
A4: Byproduct formation points to suboptimal reaction conditions or competing reaction pathways.
-
Piperazine Formation: This is a common byproduct in dehydrogenative routes and indicates incomplete oxidation. The solution is often to increase the reaction temperature, prolong the reaction time, or switch to a more efficient dehydrogenation catalyst.[1]
-
Dark Coloration/Polymerization: This often indicates degradation of starting materials or the product, which can be caused by excessive heat.[1] It can also result from air oxidation of sensitive intermediates or from side reactions like aldol condensations if reactive carbonyl compounds are present as impurities.[1] Running the reaction under an inert atmosphere (Nitrogen or Argon) and ensuring the purity of all reagents and solvents can mitigate these issues.
Troubleshooting Guide for Catalytic Pyrazine Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low or No Yield | Inactive Catalyst: The catalyst may have degraded due to air/moisture exposure or contains inhibitors. | Action: Use a fresh batch of catalyst or purify the existing one. For reactions sensitive to air, ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (e.g., using Schlenk techniques). |
| Suboptimal Temperature: The reaction may be too slow at lower temperatures or degradation may occur at higher temperatures. | Action: Perform a temperature screen. For dehydrogenation, temperatures of 300-450°C are often required in gas-phase reactions.[1] For solution-phase catalysis, screen temperatures from room temperature up to the boiling point of the solvent (e.g., 125-150°C for toluene).[2] | |
| Incorrect Base/Solvent Combination: The base may not be strong enough to facilitate catalysis, or the solvent may not be compatible. | Action: Screen a panel of bases (e.g., KH, tBuOK, NaOMe, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF).[1][2] The optimal choice is highly system-dependent. | |
| Poor Starting Material Quality: Impurities can poison the catalyst or lead to side reactions. | Action: Purify starting materials before use (e.g., distillation, recrystallization, or column chromatography). Verify purity by NMR or GC-MS.[1] | |
| 2. Formation of Piperazine Byproduct | Incomplete Dehydrogenation: The catalyst is not efficient enough, or the conditions are not forcing enough to complete the final aromatization step. | Action: Increase the reaction temperature or switch to a more potent dehydrogenation catalyst like copper chromite or a more active manganese pincer complex.[1][4] Ensure sufficient reaction time for full conversion. |
| 3. Formation of Imidazole Byproducts | Competing Reaction Pathway: This can occur if the starting materials can cyclize in an alternative manner, particularly during work-up. | Action: Optimize the work-up procedure. For instance, using hexane for liquid-liquid extraction can prevent the co-extraction of more polar imidazole derivatives.[1] If they are still present, purification by column chromatography is necessary.[1] |
| 4. Dark Reaction Mixture / Polymerization | Thermal Degradation: The reaction temperature is too high, causing decomposition. | Action: Lower the reaction temperature. Even a 10-20°C reduction can significantly limit degradation while maintaining an acceptable reaction rate. |
| Air Oxidation: Reaction intermediates may be sensitive to oxygen, leading to complex, colored degradation products. | Action: Ensure the reaction is performed under a rigorously inert atmosphere (N₂ or Ar). Use degassed solvents.[1] | |
| 5. Difficulty in Catalyst/Ligand Selection | Lack of a Systematic Approach: Randomly selecting a catalyst/ligand combination is inefficient. | Action: Follow a logical optimization workflow. Start with a known successful catalyst for a similar reaction. If unsuccessful, screen different metal precursors and then a library of ligands with varying steric and electronic properties (e.g., phosphines, N-heterocyclic carbenes). |
Catalyst Selection and Optimization Workflow
The selection and optimization of a catalyst system is a methodical process. The following workflow provides a structured approach to identifying the optimal conditions for your pyrazine synthesis.
Caption: A logical workflow for catalyst system optimization.
Data Presentation: Catalyst System Comparison
For the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol, a manganese-based catalyst system proved highly effective. The choice of catalyst, base, and solvent significantly impacts the yield.
| Entry | Catalyst (2 mol%) | Base (3 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Mn(Acr-PNPPh)(CO)H (2) | KH | Toluene | 150 | 99 |
| 2 | Mn(Acr-PNPPh)(CO)H (2) | tBuOK | Toluene | 150 | 75 |
| 3 | Mn(Acr-PNPPh)(CO)H (2) | NaOMe | Toluene | 150 | 5 |
| 4 | Mn(Acr-PNPPh)(CO)H (2) | KH | THF | 150 | 60 |
| 5 | Mn(Acr-PNPPh)(CO)H (2) | KH | 1,4-Dioxane | 150 | 70 |
| 6 | Mn(Acr-PNPPh)(CO)H (2) | KH | Toluene | 125 | 65 |
Data synthesized from optimization studies reported in the literature.[2][3]
Experimental Protocol: Manganese-Catalyzed Synthesis of 2,5-Diphenylpyrazine
This protocol describes the synthesis of 2,5-diphenylpyrazine via the acceptorless dehydrogenative self-coupling of 2-phenylglycinol, a sustainable and atom-economical method.[2][3]
Materials:
-
Manganese Catalyst 2 (Mn(Acr-PNPPh)(CO)H) (2 mol%)
-
2-Phenylglycinol (0.5 mmol, 1.0 equiv)
-
Potassium Hydride (KH) (3 mol%)
-
Anhydrous Toluene (2 mL)
-
Mesitylene (internal standard for GC-MS, optional)
-
Inert atmosphere (Argon or Nitrogen)
Equipment:
-
Schlenk tube or similar reaction vessel with a screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Standard glassware for work-up
-
GC-MS or TLC for reaction monitoring
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk tube. Seal the tube, and dry it thoroughly under vacuum with a heat gun. Allow it to cool to room temperature and backfill with an inert atmosphere (Argon is preferred).
-
Reagent Addition: Under a positive flow of inert gas, add the manganese catalyst 2 (0.01 mmol), potassium hydride (0.015 mmol), and 2-phenylglycinol (0.5 mmol).
-
Solvent Addition: Add 2 mL of anhydrous toluene via syringe. If using an internal standard for yield determination by GC-MS, add a known amount of mesitylene at this stage.
-
Reaction: Seal the Schlenk tube tightly with its screw cap. Place the tube in a preheated heating block or oil bath set to 150°C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via a purged syringe) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[2]
-
Work-up:
-
Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2,5-diphenylpyrazine as a solid.
Proposed Reaction Mechanism
The manganese-catalyzed dehydrogenative coupling is thought to proceed through a catalytic cycle involving alcohol dehydrogenation, imine formation, condensation, and subsequent dehydrogenation steps to achieve aromatization.
Caption: A simplified proposed mechanism for pyrazine formation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preserving the Integrity of Pyrazine Compounds
Welcome to the technical support center dedicated to the robust chemistry of pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic compounds. Pyrazines are cornerstones in pharmaceuticals, flavors, and materials science, but their synthesis and handling can be fraught with challenges related to their stability. This resource provides in-depth, field-proven insights into preventing the degradation of pyrazine compounds during synthesis, workup, and storage.
Frequently Asked Questions (FAQs)
Q1: My pyrazine synthesis reaction mixture is turning dark brown/black. What's happening and how can I prevent it?
A dark coloration often indicates polymerization or extensive degradation of the pyrazine ring or reactive intermediates. This can be caused by excessive heat, highly acidic or basic conditions, or the presence of oxygen with sensitive intermediates. To mitigate this, consider lowering the reaction temperature, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), and carefully controlling the pH.[1]
Q2: I'm observing low yields in my pyrazine synthesis. What are the most common culprits?
Low yields in pyrazine synthesis can be attributed to several factors. Key areas to investigate include suboptimal reaction temperatures, which can lead to incomplete reactions or breakdown of the pyrazine ring, and the choice of base or catalyst. The purity of starting materials is also crucial, as impurities can lead to unwanted side reactions. Furthermore, significant product loss can occur during workup and purification if not optimized.[1]
Q3: Are there general guidelines for storing pyrazine compounds to ensure their long-term stability?
Yes, proper storage is critical. Pyrazine compounds should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. They should also be protected from light and moisture, as many are hygroscopic. It is also advisable to store them away from strong oxidizing agents and acids.[2]
Q4: I'm seeing imidazole derivatives as byproducts in my reaction. How can I avoid these?
The formation of imidazole byproducts can occur, especially in syntheses involving ammonia and sugar-derived precursors. To selectively remove pyrazines, liquid-liquid extraction with hexane can be effective, as it tends not to extract the more polar imidazole derivatives. If other solvents are used, purification via column chromatography on silica gel is recommended.[3][4][5]
Troubleshooting Guide: From Synthesis to Storage
This section provides a more detailed breakdown of potential issues and solutions at different stages of your experimental workflow.
I. During Synthesis
Issue 1: Formation of Undesired Isomers in Unsymmetrical Pyrazine Synthesis
-
Causality: When using unsymmetrical starting materials (e.g., an unsymmetrical 1,2-dicarbonyl compound), the formation of a mixture of regioisomers is a common challenge, which complicates purification and reduces the yield of the desired product.[6]
-
Solutions:
-
Strategic Use of Symmetrical Reagents: If the synthesis allows, using a symmetrical 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl) will result in a single pyrazine product.[6]
-
Employing Pre-functionalized Intermediates: The use of a 1,2-diketone mono-Schiff base can lead to the formation of a single regioisomer due to the differing reactivity of the carbonyl and imino groups.[6]
-
Careful Control of Reaction Conditions: The reaction temperature can influence the isomeric ratio. The optimal temperature should be determined experimentally to favor the formation of the desired isomer while minimizing side reactions.[7]
-
Issue 2: Over-oxidation and N-Oxide Formation
-
Causality: Strong oxidizing agents used in some pyrazine syntheses (e.g., to oxidize a dihydropyrazine intermediate) can lead to over-oxidation. This can involve the formation of N-oxides or even lead to ring-opening, forming carboxylic acids or other fragments.[8]
-
Solutions:
-
Use of Milder Oxidizing Agents: Consider using milder or more controlled oxidizing agents. For the oxidation of dihydropyrazines, air oxidation or the use of copper(II) sulfate can be effective alternatives to more aggressive reagents.[9]
-
Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent to provide just enough to effect the desired transformation without leading to over-oxidation.
-
Inert Atmosphere: For reactions not requiring an oxidant, blanketing the reaction with an inert gas like nitrogen or argon can prevent unwanted air oxidation.
-
Table 1: Common Side Reactions in Pyrazine Synthesis and Mitigation Strategies
| Side Reaction | Common Causes | Suggested Solutions |
| Polymerization | Reactive intermediates, high temperatures, strong acid/base | Lower reaction temperature, use an inert atmosphere, control pH.[1][8] |
| Over-oxidation | Excess or overly strong oxidizing agents | Use milder oxidizing agents (e.g., air, CuSO4), control stoichiometry.[8][9] |
| Formation of Isomers | Use of unsymmetrical starting materials | Use symmetrical reagents if possible, optimize reaction temperature. |
| Ring-opening | Harsh acidic or basic conditions, strong oxidants | Moderate pH, use milder reagents.[3][8] |
II. During Workup and Purification
Issue 1: Degradation during Aqueous Workup
-
Causality: The pH of the aqueous solution used during workup can significantly impact the stability of pyrazine compounds. Both strongly acidic and strongly basic conditions can catalyze hydrolysis, particularly of ester or amide functionalities on the pyrazine ring, or even promote ring-opening in sensitive substrates.
-
Solutions:
-
pH Control: Maintain the pH of the aqueous phase within a neutral or slightly acidic/basic range, depending on the specific stability of your compound. A slightly alkaline medium (pH > 11) has been found beneficial for some pyrazinone syntheses.[6]
-
Temperature Management: Perform extractions at reduced temperatures (e.g., using an ice bath) to minimize the rate of potential degradation reactions.
-
Minimize Contact Time: Reduce the time the pyrazine compound is in contact with the aqueous phase by performing extractions swiftly.
-
Issue 2: Product Loss or Degradation during Chromatographic Purification
-
Causality: Silica gel is acidic and can cause degradation of acid-sensitive pyrazine derivatives. Additionally, prolonged exposure to the stationary phase can lead to product loss. Co-elution with structurally similar byproducts is also a common issue.
-
Solutions:
-
Deactivation of Silica Gel: For acid-sensitive compounds, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Alternative Stationary Phases: If silica gel proves too harsh, consider alternative stationary phases such as alumina or C18-bonded silica.[4][5]
-
Solvent System Optimization: Carefully optimize the solvent system for liquid-liquid extraction and chromatography. For instance, using hexane for extraction can prevent the co-extraction of polar impurities like imidazoles.[3][4][5] A mixture of hexane and ethyl acetate is a common eluent for silica gel chromatography of pyrazines.[3][4][5]
-
Alternative Purification Methods: For volatile pyrazines, distillation can be an effective purification method that avoids contact with stationary phases.[3][4][5] Recrystallization is also a powerful technique for obtaining highly pure solid pyrazine derivatives.
-
Experimental Protocol: General Procedure for the Gutknecht Pyrazine Synthesis
The Gutknecht synthesis is a classic and versatile method for preparing substituted pyrazines.[9]
-
Formation of the α-amino ketone: An α-halo ketone is reacted with an excess of aqueous or alcoholic ammonia to generate the corresponding α-amino ketone in situ.
-
Self-condensation: The α-amino ketone undergoes a spontaneous or base-catalyzed self-condensation reaction. Two molecules of the amino ketone react to form a dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine intermediate is then oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent such as copper(II) sulfate.[9]
-
Purification: The crude pyrazine product is then purified by an appropriate method, such as distillation or recrystallization.[9]
Diagram: Workflow for Gutknecht Pyrazine Synthesis
Caption: A simplified workflow for the Gutknecht pyrazine synthesis.
III. Storage and Handling
Issue: Degradation Upon Storage
-
Causality: Pyrazine compounds can be susceptible to degradation over time, especially when exposed to air, light, and moisture. Oxidative degradation can occur under aerobic conditions, and some pyrazines are hygroscopic, meaning they readily absorb moisture from the atmosphere, which can lead to hydrolysis.[10] Photodegradation can also be a concern for some derivatives.
-
Solutions:
-
Inert Atmosphere: For highly sensitive pyrazines, consider storing them under an inert atmosphere (e.g., in a desiccator with nitrogen or argon backfill).
-
Light Protection: Store pyrazine compounds in amber-colored vials or in a dark cabinet to protect them from light.
-
Moisture Control: Use tightly sealed containers and consider storing them in a desiccator containing a drying agent to prevent moisture absorption.
-
Temperature Control: Store at low temperatures as recommended on the safety data sheet, but be mindful of the potential for freezing and subsequent moisture condensation upon warming.
-
Diagram: Key Degradation Pathways of Pyrazines
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US11091446B2 - Methods of selectively forming substituted pyrazines - Google Patents [patents.google.com]
- 3. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biosynce.com [biosynce.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Solid Pyrazine Derivatives
Welcome to the technical support center for the purification of solid pyrazine derivatives via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Pyrazine derivatives are a significant class of N-heterocyclic compounds with wide-ranging applications in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] Achieving high purity of these compounds is critical for their intended applications.
This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a structured question-and-answer format to directly address specific issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: My pyrazine derivative is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?
A1: This is a common issue that points to a suboptimal solvent choice. An ideal recrystallization solvent should dissolve the solute completely at or near its boiling point and poorly at low temperatures.[3] If your compound isn't dissolving, consider the following:
-
Increase Solvent Volume: You may have an insufficient amount of solvent. Add small increments of hot solvent until the solid dissolves. However, be cautious not to add too much, as this is a frequent cause of failed crystallization.[4][5]
-
Switch to a More Suitable Solvent: The polarity of your pyrazine derivative and the solvent may be mismatched. A general principle is that "like dissolves like."[6] For pyrazine derivatives, which can range in polarity, a systematic approach to solvent selection is crucial.
-
Employ a Solvent Pair: If a single solvent proves ineffective, a mixed solvent system, or "solvent pair," can be a powerful alternative. This involves dissolving your compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). The mixture is then heated until it becomes clear again and allowed to cool slowly.[7][8] Common solvent pairs include ethanol/water, hexane/ethyl acetate, and methanol/ethyl acetate.[8][9][10]
Q2: My pyrazine derivative has dissolved, but no crystals are forming upon cooling. What are the likely causes and solutions?
A2: The failure of crystals to form from a saturated solution is a frequent challenge in recrystallization.[11] This phenomenon, known as supersaturation, can be overcome by inducing crystallization.[6] Here are several techniques to initiate crystal growth:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[11][12] The microscopic scratches on the glass can provide nucleation sites for crystal formation.[12]
-
Seeding: Introduce a "seed crystal" of the pure pyrazine derivative into the supersaturated solution.[7][11] This provides a template for other molecules to deposit onto, initiating crystallization.[7][12]
-
Reducing Solvent Volume: It's possible that too much solvent was added initially.[4] Carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[3]
-
Lowering the Temperature: Further cooling in an ice-water bath can sometimes promote crystallization.[3][12] However, rapid cooling can lead to the formation of small, impure crystals, so it's best to allow the solution to cool slowly to room temperature first.[3][5]
Q3: Instead of crystals, my pyrazine derivative is "oiling out" and forming a liquid layer. How can I prevent this?
A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling.[4][13] This is more likely to happen if the melting point of your compound is lower than the boiling point of the solvent.[3][4] To address this:
-
Reheat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional solvent to lower the saturation point.[4]
-
Slow Cooling: Allow the solution to cool very slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[4]
-
Change the Solvent System: Choose a solvent with a lower boiling point or use a mixed solvent system.[13]
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their remedies.
Problem 1: The recrystallized pyrazine derivative is still impure.
| Potential Cause | Solution |
| Inappropriate Solvent Choice | The impurities may have similar solubility to your product in the chosen solvent. Perform small-scale solubility tests with a range of solvents to find one that dissolves the pyrazine derivative well when hot but dissolves the impurities well at all temperatures or not at all.[3] |
| Crystallization Occurred Too Quickly | Rapid cooling can trap impurities within the crystal lattice.[5] Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[3][5] |
| Incomplete Removal of Mother Liquor | Residual mother liquor, which contains dissolved impurities, can contaminate the final product. Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent during filtration.[6] |
Problem 2: Low recovery of the recrystallized pyrazine derivative.
| Potential Cause | Solution |
| Using Too Much Solvent | An excessive amount of solvent will keep more of your product dissolved in the mother liquor, even at low temperatures.[4][6] Use the minimum amount of hot solvent necessary to fully dissolve the solid.[6] |
| Premature Crystallization During Hot Filtration | If a hot filtration step is necessary to remove insoluble impurities, the solution can cool and crystallize in the filter funnel.[5][13] To prevent this, use a pre-heated funnel and receiving flask, and keep the solution at or near its boiling point during filtration. |
| Washing with Room Temperature Solvent | Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[6] Always use a minimal amount of ice-cold solvent for washing. |
| Incomplete Crystallization | Ensure sufficient time is allowed for crystallization to complete. Cooling the solution in an ice bath after it has reached room temperature can help maximize the yield.[13] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for recrystallizing a solid pyrazine derivative from a single solvent.
Caption: Single-Solvent Recrystallization Workflow.
Steps:
-
Dissolution: Place the crude solid pyrazine derivative in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Induce Crystallization (if necessary): If crystals do not form, use one of the induction techniques described in FAQ 2.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a desiccator or oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is for situations where a single solvent is not suitable.
Caption: Mixed-Solvent Recrystallization Workflow.
Steps:
-
Dissolve in "Good" Solvent: Dissolve the pyrazine derivative in a minimal amount of a hot "good" solvent (one in which it is very soluble).
-
Add "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.
-
Reheat: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears, resulting in a saturated solution.
-
Cool: Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolate, Wash, and Dry: Collect, wash (with a small amount of the cold solvent mixture or the "poor" solvent), and dry the crystals as described in the single-solvent protocol.
Solvent Selection for Pyrazine Derivatives
The choice of solvent is critical for successful recrystallization. For pyrazine derivatives, a range of solvents can be effective depending on the specific substituents on the pyrazine ring.
| Solvent/Solvent System | Common Applications & Notes |
| Ethanol | A versatile solvent for many pyrazine derivatives.[9][14] |
| Methanol | Similar to ethanol, can sometimes offer faster reaction/dissolution times.[9] |
| Hexane/Ethyl Acetate | A common mixed-solvent system used for the purification of pyrazines, particularly when separating from imidazole impurities.[15][16] |
| Water | Can be a good choice for more polar pyrazine derivatives.[10] |
| tert-Amyl Alcohol | Has shown to be a good solvent for some pyrazinamide syntheses, leading to higher yields.[17] |
Note: Always perform small-scale solubility tests before committing to a large-scale recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recrystallization [wiredchemist.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. homework.study.com [homework.study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Structural Validation of 2-(1H-imidazol-2-yl)pyrazine using 2D NMR COSY
This guide provides an in-depth, objective comparison and experimental walkthrough for the structural validation of 2-(1H-imidazol-2-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] We will focus on the application of 2D NMR Correlation Spectroscopy (COSY) to unambiguously determine the proton connectivity network, a critical step in structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require robust, verifiable analytical methods.
The Challenge: Unambiguous Elucidation of Heterocyclic Isomers
Synthesizing complex heterocyclic scaffolds like this compound often presents the challenge of confirming the correct isomer has been produced.[3][4] While 1D ¹H NMR provides essential information on chemical shifts and proton counts, overlapping signals and complex coupling patterns in the aromatic region can make definitive assignments difficult. For a molecule like this compound, confirming the precise connectivity between the pyrazine and imidazole ring protons is paramount. This is where homonuclear correlation experiments become indispensable.
The Solution: 2D COSY for Mapping Proton Networks
Correlation Spectroscopy (COSY) is the quintessential 2D NMR experiment for revealing proton-proton (¹H-¹H) spin-spin couplings through chemical bonds.[5][6] The resulting 2D spectrum plots the ¹H NMR spectrum on both axes. The diagonal peaks mirror the 1D spectrum, while the crucial information lies in the off-diagonal "cross-peaks." A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.[7] This technique is exceptionally powerful for tracing the connectivity of adjacent protons, typically those separated by two or three bonds.[8]
For this compound, COSY allows us to definitively answer:
-
Which protons are on the pyrazine ring, and what is their substitution pattern?
-
Which protons are on the imidazole ring?
-
Are there any long-range couplings between the two ring systems?
Experimental Protocol: Acquiring a High-Quality COSY Spectrum
The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol is a self-validating system designed to produce high-resolution 2D NMR data.
Part 1: Sample Preparation
The goal is to prepare a homogeneous solution, free of particulate matter, at a concentration suitable for 2D NMR experiments.[9]
-
Mass Determination: Accurately weigh 15–25 mg of the synthesized this compound. This concentration is recommended for 2D experiments to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[10]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its high polarity and its ability to slow the exchange of the N-H proton, potentially allowing its observation. Chloroform-d (CDCl₃) is another common alternative.[11]
-
Dissolution: Transfer the solid to a small, clean vial. Using a syringe, add approximately 0.7 mL of the chosen deuterated solvent.[9] Cap the vial and gently agitate until the solid is completely dissolved.
-
Filtration and Transfer: To ensure the solution is free of particulates, which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[9][11] The final solution height in the tube should be at least 4-5 cm.[10]
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.[11]
Part 2: Spectrometer Setup and Data Acquisition
This protocol assumes access to a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument's software will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample. Poor shimming leads to broad lineshapes and reduced resolution, which is particularly detrimental for resolving cross-peaks near the diagonal.[10]
-
1D ¹H Spectrum Acquisition: First, acquire a standard 1D ¹H spectrum to determine the chemical shift range of all proton signals and to assess the overall sample quality.
-
COSY Pulse Program: Select the standard COSY pulse sequence (often cosygpqf or similar). The core of this experiment is a sequence of two 90° radiofrequency pulses separated by a variable evolution period (t₁).[5][12]
-
Acquisition Parameters:
-
Spectral Width (SW): Set the spectral width on both the F1 (indirect) and F2 (direct) dimensions to encompass all proton signals identified in the 1D spectrum.
-
Number of Increments (TD in F1): Collect at least 256 increments in the indirect dimension (t₁) for adequate resolution. More increments (e.g., 512) will improve resolution but increase experiment time.
-
Number of Scans (NS): A value of 4 to 8 scans per increment is typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard.
-
-
Data Processing: After acquisition, the raw time-domain data (FID) is Fourier transformed in both dimensions (t₂ and t₁) to generate the final 2D frequency-domain spectrum. Apply a window function (e.g., sine-bell) to improve resolution and perform phase correction.
Data Interpretation: Decoding the COSY Spectrum
The molecular structure of this compound dictates the expected correlations.
Figure 1: Labeled structure of this compound.
Predicted ¹H NMR Signals and COSY Correlations
The protons on the pyrazine and imidazole rings will exhibit distinct chemical shifts and coupling patterns. The table below outlines the predicted signals and, crucially, the expected cross-peaks in the COSY spectrum.
| Proton Label | Ring System | Predicted δ (ppm) | Predicted Multiplicity | Expected COSY Cross-Peaks With: |
| H-A | Pyrazine | ~9.0 - 9.2 | Doublet (d) | H-B |
| H-B | Pyrazine | ~8.6 - 8.8 | Doublet of doublets (dd) | H-A, H-C |
| H-C | Pyrazine | ~8.5 - 8.7 | Doublet (d) | H-B |
| H-D / H-E | Imidazole | ~7.2 - 7.5 | Singlet (or two doublets) | H-E / H-D (if coupled) |
| N-H | Imidazole | >10 (in DMSO) | Broad singlet | None |
Note: Chemical shifts are estimations and can vary based on solvent and concentration.
Step-by-Step Analysis of the Spectrum
-
Identify Diagonal Peaks: Trace the diagonal line across the spectrum. The peaks lying on this diagonal represent the 1D proton spectrum.[7]
-
Locate Pyrazine System Cross-Peaks: Find the signal for H-A on the diagonal. Move vertically (or horizontally) from this peak until you intersect a cross-peak. The coordinate of this cross-peak on the other axis will correspond to the chemical shift of H-B , confirming their three-bond (³J) coupling.
-
Trace the Spin System: Now, find the diagonal peak for H-B . You should observe two cross-peaks: one correlating back to H-A (a symmetrical confirmation) and a new one correlating to H-C . This three-proton coupled system is a hallmark of the pyrazine ring's structure.[13]
-
Analyze Imidazole Signals: The two imidazole protons, H-D and H-E , are on adjacent carbons. Therefore, a cross-peak is expected between them. Their appearance as a single peak on the diagonal that correlates with itself (if chemically equivalent) or as two distinct diagonal peaks with a mutual cross-peak confirms the imidazole fragment.
-
Confirm Absence of Inter-Ring Coupling: Crucially, no COSY cross-peaks should be observed between the pyrazine protons (A, B, C) and the imidazole protons (D, E). This absence of correlation validates that the two rings are connected via quaternary carbons, as expected.[14]
Visualizing the Proton Connectivity
The relationships confirmed by the COSY experiment can be visualized as a connectivity map.
References
- 1. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Ligand Selection: 2-(1H-imidazol-2-yl)pyrazine vs. 2,2'-Bipyridine
Abstract
In the vast landscape of coordination chemistry, the choice of a ligand is paramount as it dictates the physicochemical properties and subsequent application of the resulting metal complex. This guide provides a detailed comparative analysis of two important classes of N-heterocyclic ligands: the classic 2,2'-bipyridine (bpy) and the electronically distinct 2-(1H-imidazol-2-yl)pyrazine (impy). We will explore their intrinsic molecular architecture, compare their performance in photophysical and catalytic applications, and provide validated experimental protocols for their characterization. This document is intended for researchers and professionals in materials science, catalysis, and drug development, offering a framework for rational ligand selection based on experimental evidence and mechanistic understanding.
Introduction: Two Scaffolds, Divergent Properties
For decades, 2,2'-bipyridine (bpy) has been a cornerstone ligand in coordination chemistry. Its robust chelating ability, rich redox chemistry, and the photophysical properties of its complexes, particularly with ruthenium(II), have made it a benchmark in applications ranging from solar energy conversion to bioanalysis.[1][2][3] The bpy scaffold is a strong σ-donor and a moderate π-acceptor, forming highly stable 5-membered chelate rings with most transition metals.[4][5]
In contrast, this compound (impy) and its derivatives represent a class of ligands that, while also being bidentate N,N'-donors, introduce significant electronic asymmetry.[6] This scaffold combines a π-electron-rich imidazolyl ring with a π-electron-deficient pyrazine ring. This unique electronic arrangement profoundly influences the properties of its metal complexes, offering an alternative to the well-trodden path of bpy chemistry and opening new avenues for tuning excited-state energies, redox potentials, and catalytic activity.[6][7]
This guide will dissect these differences, moving from fundamental molecular properties to performance in specific, high-impact applications.
Molecular Architecture & Electronic Properties
The fundamental differences between bpy and impy stem from their distinct electronic and steric profiles. Bpy is a symmetric ligand composed of two pyridine rings, while impy features an imidazole ring fused to a pyrazine.
Key Distinctions:
-
π-System: Bpy possesses a relatively electron-rich π-system that can be readily modified with electron-donating or -withdrawing groups to fine-tune the properties of the resulting complex.[8] Impy, on the other hand, has a polarized π-system. The pyrazine ring is a strong π-acceptor, while the imidazole ring is a better σ-donor. This intramolecular push-pull character is a key feature.
-
Protonation & Tautomerism: The imidazole N-H proton in impy introduces the possibility of deprotonation and tautomerism, which is absent in bpy.[6] This feature can be exploited for creating pH-sensitive materials or engaging in proton-coupled electron transfer (PCET) pathways in catalysis.
-
Steric Profile: Both ligands form 5-membered chelate rings. However, substitution patterns on the imidazole or pyrazine rings of impy can introduce different steric constraints compared to the analogous 4,4' or 6,6' positions on bpy.
Caption: Chemical structures of bpy and impy ligands and their bidentate coordination to a generic metal center (M).
Coordination Chemistry & Complex Stability
The stability of a metal complex is a critical parameter, often quantified by the overall stability constant (log β). The chelate effect, which describes the enhanced stability of complexes with multidentate ligands over those with analogous monodentate ligands, is strong for both bpy and impy.[4]
However, the electronic differences between the ligands influence their binding affinities with different metal ions. Generally, the more basic pyridine nitrogens of bpy lead to very high stability constants with a wide range of transition metals.[9][10]
Table 1: Comparative Stability Constants (log K) of Metal Complexes
| Metal Ion | Ligand | log K1 | log K2 | log K3 | Source |
| Fe(II) | 2,2'-Bipyridine | 4.2 | 3.7 | 9.5 (β3) | [11] |
| Cu(II) | 2,2'-Bipyridine | 8.0 | 5.5 | 3.4 | [9][10] |
| Ni(II) | 2,2'-Bipyridine | 7.0 | 6.8 | 6.5 | [9] |
| Ru(III) | Pyrazine derivs. | - | - | Stable | [7][12] |
| Various | Imidazole derivs. | Moderate | - | - | [13] |
Note: Data for impy complexes are less systematically compiled in single sources but studies indicate stable complex formation. The stability of Ru(III) with pyrazine derivatives is noted as high.[7][12] The values for bpy are well-established and demonstrate the high thermodynamic stability of these complexes.[9][14]
The key takeaway is that while both are excellent chelators, the choice may depend on the specific electronic requirements of the metal center. The stronger π-accepting pyrazine moiety in impy can preferentially stabilize lower oxidation states of a metal center compared to bpy.
Comparative Performance in Key Applications
The field of luminescent materials has been dominated by ruthenium(II) tris(bipyridine), [Ru(bpy)3]2+, and its derivatives.[2] These complexes exhibit strong metal-to-ligand charge transfer (MLCT) absorption in the visible region and long-lived, emissive excited states.[1][15][16]
Complexes with impy ligands offer a pathway to tune these properties. The lower-lying π* orbital of the pyrazine ring often results in a lower energy MLCT state compared to bpy complexes. This can lead to red-shifted emission, a desirable trait for applications in bio-imaging and sensing.[17][18]
Table 2: Comparative Photophysical Data for Ruthenium(II) Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Source |
| [Ru(bpy)3]2+ | 451 | 610-620 | ~0.04-0.1 | ~0.6-1.0 | [2][17] |
| Ru-1 (flavin-bpy) | 456 | 643 | 0.01 | 1.32 | [16] |
| [Ru(TAP)2(bpz)]2+ | 438 | 655 | 0.0019 | 0.220 | [18] |
| [Ru(bpz)2(TAP)]2+ | 430 | 669 | 0.0007 | 0.080 | [18] |
Note: Ru-1 is a functionalized bpy complex. TAP and bpz are pyrazine-containing ligands, demonstrating the trend towards red-shifted emission and often different quantum yields and lifetimes compared to the bpy standard.
The asymmetric nature of impy can also lead to more complex excited-state dynamics, sometimes involving intramolecular charge transfer states, which can be harnessed for developing sophisticated molecular sensors.[19]
Caption: Simplified energy level diagram comparing the MLCT states of a typical Ru(bpy) vs. a Ru(impy) complex.
In catalysis, the ligand's role is to tune the steric and electronic properties of the metal center to control activity and selectivity.[3][8] Bipyridine ligands are widely used in various catalytic reactions, including cross-coupling, polymerization, and CO₂ reduction.[20][21] The ability to introduce bulky substituents in the 6,6'-positions, for example, is a common strategy to promote reductive elimination.[8]
Impy ligands offer unique advantages in catalysis, particularly where proton management is key. The imidazole N-H can act as a proton relay or a "pendant" acid/base, facilitating catalytic cycles that involve proton transfer steps. This is highly relevant in reactions like water oxidation or hydrogenation. While less explored than bpy, the potential for imidazole- and pyrazine-based ligands in catalysis is significant and growing.[22][23][24]
Table 3: Comparative Performance in Catalysis
| Reaction | Catalyst Type | Ligand | Key Performance Metric | Rationale for Performance | Source |
| CO₂ Reduction | Mn(I) Complex | Bipyridine | Active at -1.8 V vs SCE | Stabilizes reduced states | [21] |
| Arene Hydrogenation | Rh Nanoparticles | Bipyridine | Recyclable catalysis | Stabilizes nanoparticles | [20] |
| Water Oxidation | Mn(II) Complex | Bipyridine-Imidazole | Potential precatalyst | N-methylimidazole donors mimic natural systems | [24] |
| Asymmetric Hydroboration | Co(II) Complex | Chiral Imidazole | High yields and ee | Chiral pocket from imidazole ligand | [23] |
Experimental Protocols: A Self-Validating Approach
To provide a practical comparison, we outline a protocol for the electrochemical analysis of metal complexes, a crucial technique for probing the electronic influence of a ligand.
Objective: To determine and compare the redox potentials of --INVALID-LINK--2 and --INVALID-LINK--2 to quantify the electronic effect of the ligands on the Ru(II)/Ru(III) couple.
Materials:
-
--INVALID-LINK--2 and --INVALID-LINK--2 (synthesized or purchased)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) as a supporting electrolyte
-
Anhydrous acetonitrile (MeCN), electrochemical grade
-
Ferrocene (Fc) as an internal standard
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (e.g., Glassy Carbon)
-
Reference Electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Counter/Auxiliary Electrode (e.g., Platinum wire)
-
-
Potentiostat
Caption: A step-by-step workflow for the comparative electrochemical analysis of metal complexes.
Procedure:
-
Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. Dissolve the ruthenium complex to a final concentration of approximately 1 mM.
-
Cell Assembly: Assemble the three-electrode cell. Polish the working electrode before use.
-
Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.[8]
-
Data Acquisition: Run the cyclic voltammogram. A typical scan range for Ru(II) complexes would be from 0 V to +1.5 V (vs Ag/AgCl) to observe the Ru(II)/Ru(III) oxidation.
-
Internal Standard: After recording the CV of the complex, add a small amount of ferrocene to the solution and record another CV.
-
Analysis & Validation: Determine the half-wave potential (E₁/₂) for the complex's oxidation wave, calculated as (Epa + Epc)/2. The ferrocene/ferrocenium (Fc/Fc⁺) couple should appear at a known potential, serving as an internal reference to correct for any drift in the reference electrode potential.[17] This step is crucial for ensuring the trustworthiness of the data. The E₁/₂ of the Fc/Fc⁺ couple is approximately +0.40 V vs. a Saturated Calomel Electrode (SCE).[25]
-
Comparison: A more positive E₁/₂ for the Ru(II)/Ru(III) couple indicates that the metal center is more difficult to oxidize. This would suggest that the ligand is more π-accepting or less σ-donating, thus stabilizing the d-orbitals of the Ru(II) center. We would predict the [Ru(impy)3]2+ complex to have a more positive redox potential than [Ru(bpy)3]2+ due to the strong π-accepting nature of the pyrazine ring.
Conclusion & Future Outlook
The choice between this compound and 2,2'-bipyridine is not a matter of one being superior, but of selecting the right tool for the task.
-
2,2'-Bipyridine remains the ligand of choice for applications requiring exceptional stability, well-understood photophysics, and a vast library of established synthetic modifications. It is the reliable workhorse for building robust systems.
-
This compound offers a more nuanced electronic profile. Its inherent asymmetry, the combination of a π-deficient and a π-rich ring, and the presence of a proton-donating imidazole group provide unique handles for chemists to finely tune redox potentials, shift emission wavelengths, and design catalysts with built-in proton management capabilities.
The future of ligand design will increasingly rely on such strategic molecular engineering. As researchers seek to create more efficient photocatalysts, more sensitive chemical sensors, and more selective therapeutic agents, the limitations of symmetric ligands like bpy will become more apparent. Asymmetric scaffolds, exemplified by impy, provide a richer parameter space for optimization and are poised to play a critical role in the next generation of coordination chemistry innovations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfachemic.com [alfachemic.com]
- 6. researchgate.net [researchgate.net]
- 7. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. globalscientificjournal.com [globalscientificjournal.com]
- 12. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, and photophysical studies of new bichromophoric ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 18. Photochemistry of ruthenium(ii) complexes based on 1,4,5,8-tetraazaphenanthrene and 2,2′-bipyrazine: a comprehensive experimental and theoretical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules [infoscience.epfl.ch]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ruthenium Polypyridine Complexes Combined with Oligonucleotides for Bioanalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Donor Strength of Imidazole and Oxazole-Based Ligands
For researchers and professionals in catalyst design and drug development, the choice of a ligand is a critical decision that dictates the electronic environment of a metal center, thereby influencing reactivity, stability, and biological activity. Among the vast array of heterocyclic ligands, imidazoles and oxazoles are foundational scaffolds. This guide provides an in-depth, objective comparison of their electron-donating capabilities, supported by experimental data and established methodologies, to inform rational ligand selection.
Fundamental Electronic and Structural Differences
The divergence in donor strength between imidazole and oxazole originates from their core atomic composition. Imidazole, a five-membered ring with two nitrogen atoms, is fundamentally a more electron-rich and basic system than oxazole, which contains one nitrogen and one oxygen atom.
-
Imidazole : Possesses an amidine-like resonance structure, which enhances the basicity and σ-donating ability of the sp²-hybridized nitrogen (N3).[1] The pKa of the imidazolium ion is approximately 7.0, making it a relatively strong base and, consequently, a potent σ-donor ligand.[2][3] This strong donor character is crucial in many biological systems, where the imidazole side chain of histidine is a common metal-binding site.[2]
-
Oxazole : The replacement of imidazole's N1-CH group with an oxygen atom significantly alters the electronic landscape. Oxygen is more electronegative than nitrogen, leading to a general withdrawal of electron density from the ring. This reduces the basicity of the coordinating nitrogen atom. The conjugate acid of oxazole has a pKa of approximately 0.8, indicating it is a much weaker base than imidazole.[4] This inherently lower basicity translates to weaker σ-donation when coordinated to a metal center.
Quantifying Donor Strength: Experimental Benchmarks
To move beyond qualitative descriptions, several experimental techniques are employed to quantify and compare the net electron-donating ability of ligands.
Acidity (pKa) as a Proxy for Donor Strength
A foundational principle in coordination chemistry is that a more basic ligand is generally a stronger σ-donor. The pKa of a ligand's conjugate acid provides a reliable measure of its basicity. A higher pKa value corresponds to a stronger base and, by extension, a stronger electron-donating ligand.
The vast difference in pKa values between imidazole and oxazole provides the most straightforward evidence of their differing donor strengths.
| Ligand Scaffold | Conjugate Acid pKa | Donor Strength Inference |
| Imidazole | ~7.0[2][3] | Strong σ-donor |
| Oxazole | ~0.8[4] | Weak σ-donor |
| Table 1: Comparison of conjugate acid pKa values for parent imidazole and oxazole rings. |
This multi-order-of-magnitude difference in basicity is a primary and unambiguous indicator that imidazole-based ligands are intrinsically stronger electron donors than their oxazole counterparts.
The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a widely accepted experimental metric for quantifying the net electron-donating effect of a ligand.[5] It is determined by measuring the frequency of the A1 symmetric C-O stretching vibration (ν(CO)) in a standard complex, typically LNi(CO)₃, using infrared (IR) spectroscopy.[5]
The Causality: The CO ligands act as spectroscopic probes. Stronger electron-donating ligands (L) increase the electron density on the nickel center. This enhanced electron density leads to increased π-backbonding from the metal's d-orbitals into the π* antibonding orbitals of the CO ligands. Increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[5][6]
-
Stronger Donor Ligand (L) → More e⁻ density on Metal → Increased M→CO π-backbonding → Weaker C-O bond → Lower ν(CO) value (TEP)
Experimental Protocol: Determination of the Tolman Electronic Parameter
This protocol describes a self-validating system for comparing the TEP of a new imidazole-based ligand (L-Im) and an oxazole-based ligand (L-Ox).
Objective: To synthesize LNi(CO)₃ complexes and measure their A1 ν(CO) frequencies to quantitatively compare the donor strengths of L-Im and L-Ox.
Safety Note: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and volatile. This procedure must be performed in a certified high-performance fume hood by trained personnel with appropriate personal protective equipment.
Methodology
-
Preparation of the Ni(CO)₃(THF) stock solution:
-
In an inert atmosphere (glovebox or Schlenk line), dissolve a known quantity of Ni(CO)₄ in anhydrous, degassed tetrahydrofuran (THF).
-
Rationale: Ni(CO)₄ is the standard precursor.[5] Using it in a THF solution allows for safer handling and stoichiometric control.
-
-
Synthesis of the LNi(CO)₃ Complex:
-
In separate Schlenk flasks, dissolve equimolar amounts of the test ligand (L-Im or L-Ox) in anhydrous, degassed dichloromethane (DCM) or another suitable solvent.
-
Slowly add one molar equivalent of the Ni(CO)₃(THF) stock solution to each ligand solution at room temperature.
-
Allow the reaction to stir for 1-2 hours. The reaction involves the displacement of one CO ligand by the test ligand L.[5]
-
Rationale: The substitution of CO by L is a standard and reliable method for generating the target complexes for TEP analysis.[6]
-
-
IR Spectroscopic Analysis:
-
Prepare an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with CaF₂ or KBr windows).
-
Transfer an aliquot of the reaction mixture into the IR cell under an inert atmosphere.
-
Record the IR spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Identify the highest frequency, sharp, and intense A1 symmetric stretching band.[5]
-
Rationale: The A1 mode is the most sensitive to the electronic changes induced by the ligand L and is well-separated, allowing for unambiguous assignment.[5]
-
-
Data Interpretation:
-
The measured frequency in cm⁻¹ is the TEP for that ligand.
-
Compare the TEP values: TEP(L-Im) vs. TEP(L-Ox). The ligand yielding the lower ν(CO) value is the stronger net electron donor.
-
Experimental Workflow Diagram
Implications for Researchers and Drug Developers
The choice between an imidazole and an oxazole scaffold has profound consequences:
-
In Catalysis: The stronger donor strength of an imidazole ligand can increase the electron density on a metal catalyst, which may enhance its activity in oxidative addition steps. Conversely, the weaker donating oxazole might be preferred in reactions where a more electrophilic metal center is desired for substrate activation.
-
In Medicinal Chemistry: In the design of metallodrugs, the ligand's donor strength can modulate the metal's redox potential and its binding affinity to biological targets. The robust coordination of imidazoles is often exploited, as seen in the histidine residues that coordinate to metal ions in many metalloenzymes.[2] Oxazole-containing compounds, while weaker coordinators, are also prevalent in bioactive molecules, where their electronic properties are tuned for other interactions.[1]
Conclusion
The experimental evidence, primarily from pKa and Tolman Electronic Parameter principles, unequivocally establishes that imidazole-based ligands are significantly stronger electron donors than oxazole-based ligands . This difference is rooted in the fundamental basicity imparted by imidazole's two-nitrogen composition compared to the more electron-withdrawing nature of the nitrogen-oxygen pairing in oxazole. For scientists designing metal complexes, selecting an imidazole ligand will result in a more electron-rich, less electrophilic metal center, whereas an oxazole ligand will lead to a more electron-poor, more electrophilic metal center. This understanding is critical for the rational design of catalysts and therapeutic agents.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Validating the Antiproliferative Activity of Novel Imidazo[1,2-a]pyrazine Compounds: A Comparative Guide
In the landscape of oncology drug discovery, the quest for novel molecular entities with potent and selective antiproliferative activity is relentless. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous compounds with promising anticancer properties. These compounds have demonstrated the ability to modulate a variety of key cellular pathways implicated in cancer progression. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative activity of novel imidazo[1,2-a]pyrazine compounds. We will objectively compare their performance with established alternatives, supported by detailed experimental protocols and data interpretation.
The Rationale for Investigating Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine core is a heterocyclic amine that has garnered significant attention due to its versatile biological activities.[1] Its rigid, planar structure provides a unique scaffold for the design of inhibitors that can target the ATP-binding pockets of various kinases, which are often dysregulated in cancer.[2] Furthermore, modifications to the core at various positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several studies have highlighted the potential of this class of compounds to inhibit key cancer-related targets such as Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and tubulin polymerization.[3][4][5]
A Strategic Workflow for Validation
A systematic and rigorous validation process is crucial to ascertain the true potential of a novel compound. The following workflow provides a logical progression from initial screening to in-depth mechanistic studies, ensuring the generation of robust and reliable data.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Imidazo[1,2-a]pyrazines
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant pharmacological and materials science applications. Its derivatives have demonstrated a wide array of biological activities, including acting as anti-inflammatory agents, inhibitors of kinases, and displaying potential in antiviral and anticancer therapies. The unique electronic properties of this fused ring system also make it an attractive candidate for the development of novel functional materials. Given its importance, the efficient and versatile synthesis of imidazo[1,2-a]pyrazines is a key focus for researchers in medicinal and materials chemistry. This guide provides a comparative analysis of the most prominent synthetic routes to this valuable scaffold, offering insights into their mechanisms, advantages, and limitations, supported by experimental data.
I. The Classical Approach: Condensation of Aminopyrazines with α-Halocarbonyls
The traditional and most established method for the synthesis of imidazo[1,2-a]pyrazines involves the condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.[1][2][3] This bimolecular reaction proceeds via an initial SN2 reaction, where the endocyclic nitrogen of the pyrazine ring acts as a nucleophile, displacing the halide from the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring system.
Reaction Mechanism and Causality
The choice of a 2-aminopyrazine as the starting material is crucial, as the endocyclic nitrogen atom is more nucleophilic than the exocyclic amino group, directing the initial alkylation to the desired position for subsequent cyclization. The subsequent intramolecular condensation between the newly introduced carbonyl function and the exocyclic amino group is typically promoted by heating and often occurs under basic or neutral conditions to facilitate the final dehydration step.
Advantages and Limitations
The primary advantage of this classical route lies in its straightforwardness and the ready availability of a wide range of 2-aminopyrazines and α-halocarbonyl compounds. This allows for the synthesis of a diverse array of substituted imidazo[1,2-a]pyrazines. However, this method is not without its drawbacks. The lachrymatory and toxic nature of many α-halocarbonyl reagents can pose significant handling challenges.[4] Furthermore, the reaction often requires elevated temperatures and can lead to the formation of side products, necessitating careful purification. Yields can be variable depending on the specific substrates used.
II. Multicomponent Reactions: A Modern Approach to Efficiency
In recent years, multicomponent reactions (MCRs) have emerged as a powerful and efficient alternative to traditional multi-step syntheses. These one-pot reactions combine three or more starting materials to form a complex product, thereby reducing reaction time, waste, and purification efforts. For the synthesis of imidazo[1,2-a]pyrazines, two MCRs have gained significant prominence: the Groebke-Blackburn-Bienaymé (GBB) reaction and the Ugi-type reaction.
A. The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly efficient three-component condensation of a 2-aminoazine (in this case, 2-aminopyrazine), an aldehyde, and an isocyanide.[5][6][7] This reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through a series of sequential steps in a single pot.
The reaction is initiated by the formation of a Schiff base from the 2-aminopyrazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by an intramolecular cyclization and tautomerization to yield the final 3-aminoimidazo[1,2-a]pyrazine product. The use of a catalyst, such as scandium triflate or p-toluenesulfonic acid, is often employed to accelerate the reaction.[5][6]
Caption: Workflow of the Groebke-Blackburn-Bienaymé reaction.
B. Ugi-Type Three-Component Reaction
A variation of the multicomponent approach is the Ugi-type three-component reaction. A notable example is the iodine-catalyzed synthesis of 3-aminoimidazo[1,2-a]pyrazines from a 2-aminopyrazine, an aldehyde, and an isocyanide.[8][9][10]
This reaction is believed to proceed through an initial condensation of the 2-aminopyrazine and aldehyde to form an imine. The isocyanide then adds to this imine, and a subsequent intramolecular cyclization, driven by the nucleophilicity of the endocyclic pyrazine nitrogen, leads to the formation of the imidazo[1,2-a]pyrazine core.[8] The role of iodine is likely to act as a Lewis acid catalyst, activating the carbonyl group of the aldehyde towards nucleophilic attack.
Caption: Workflow of the Iodine-catalyzed Ugi-type reaction.
III. Comparative Analysis of Synthetic Routes
The choice of synthetic route to imidazo[1,2-a]pyrazines depends on several factors, including the desired substitution pattern, scalability, and tolerance to functional groups.
| Feature | Classical Condensation | Groebke-Blackburn-Bienaymé (GBB) | Ugi-Type Reaction |
| Reaction Type | Bimolecular Condensation | Three-Component | Three-Component |
| Starting Materials | 2-Aminopyrazine, α-Halocarbonyl | 2-Aminopyrazine, Aldehyde, Isocyanide | 2-Aminopyrazine, Aldehyde, Isocyanide |
| Typical Yields | Moderate to Good (Variable) | Good to Excellent (up to 91%)[11] | Good |
| Reaction Conditions | Often requires heating | Often mild, can be catalyzed | Mild, catalyzed (e.g., Iodine) |
| Substrate Scope | Broad | Broad | Good |
| Advantages | Simple, readily available starting materials | High atom economy, one-pot, high yields | One-pot, good yields, mild conditions |
| Disadvantages | Use of toxic/lachrymatory reagents, potential for side products | Isocyanides can be toxic and have unpleasant odors | Isocyanides can be toxic and have unpleasant odors |
IV. Experimental Protocols
A. General Protocol for Classical Condensation
A mixture of 2-aminopyrazine (1.0 eq) and the desired α-haloketone (1.1 eq) in a suitable solvent such as ethanol or DMF is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired imidazo[1,2-a]pyrazine.
Example: Synthesis of 2-phenylimidazo[1,2-a]pyridine While this example uses a 2-aminopyridine, the general procedure is analogous for 2-aminopyrazines. A mixture of 2-aminopyridine and 2-bromoacetophenone can be reacted to yield 2-phenylimidazo[1,2-a]pyridine.[3][12]
B. General Protocol for the Groebke-Blackburn-Bienaymé (GBB) Reaction
To a solution of 2-aminopyrazine (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., methanol), a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃ or p-TsOH) is added. The mixture is stirred at room temperature for a short period, after which the isocyanide (1.0 eq) is added. The reaction is then stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC. The solvent is evaporated, and the residue is purified by column chromatography.
Example: GBB reaction of 2-aminopyridine, benzaldehyde, and tert-butyl isocyanide A model reaction between 2-aminopyridine, benzaldehyde, and tert-butyl isocyanide can be catalyzed by p-TsOH·H₂O in methanol at room temperature.[13]
C. General Protocol for the Iodine-Catalyzed Ugi-Type Reaction
A mixture of 2-aminopyrazine (1.0 eq), an aldehyde (1.0 eq), and a catalytic amount of iodine (e.g., 10 mol%) in a solvent such as ethanol is stirred at room temperature. To this mixture, an isocyanide (1.2 eq) is added, and the reaction is stirred until the starting materials are consumed (monitored by TLC). The solvent is then removed in vacuo, and the crude product is purified by column chromatography.[8][9][10]
V. Conclusion and Future Outlook
The synthesis of the imidazo[1,2-a]pyrazine scaffold has evolved from the classical two-component condensation to highly efficient one-pot multicomponent strategies. The classical method, while still relevant, is often hampered by the use of hazardous reagents and potentially lower yields. In contrast, the Groebke-Blackburn-Bienaymé and Ugi-type multicomponent reactions offer significant advantages in terms of atom economy, operational simplicity, and often higher yields.
The GBB reaction, in particular, has proven to be a robust and versatile method for accessing a wide range of 3-aminoimidazo[1,2-a]pyrazines. The iodine-catalyzed Ugi-type reaction presents a milder and often metal-free alternative.
For researchers and drug development professionals, the choice of synthetic route will be dictated by the specific target molecule, available starting materials, and desired scale of synthesis. The continued development of novel catalysts and the exploration of a broader substrate scope for these multicomponent reactions will undoubtedly further enhance our ability to synthesize diverse and complex imidazo[1,2-a]pyrazine derivatives for various applications.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 13. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of 2-(1H-imidazol-2-yl)pyrazine and Other N-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, N-heterocyclic compounds are of paramount importance, forming the backbone of numerous pharmaceuticals and functional materials.[1] Their unique electronic structures, governed by the number and position of nitrogen atoms, dictate their chemical reactivity, binding affinities, and, crucially, their electrochemical properties. Understanding these properties is fundamental to elucidating reaction mechanisms, predicting metabolic pathways, and designing novel redox-active molecules.
This guide provides an in-depth comparative analysis of the electrochemical behavior of 2-(1H-imidazol-2-yl)pyrazine, a molecule of growing interest, with its structural analogues, 2-(1H-imidazol-2-yl)pyridine and 2-(1H-imidazol-2-yl)pyrimidine. By examining their redox potentials and the underlying structure-property relationships, we aim to provide a valuable resource for researchers engaged in the design and development of novel N-heterocyclic scaffolds.
The Significance of the Imidazole-Pyrazine Scaffold
The fusion of an imidazole and a pyrazine ring in this compound creates a unique electronic environment. The imidazole moiety, an electron-rich five-membered ring, can act as both a hydrogen bond donor and acceptor, and its deprotonation can significantly modulate the electronic properties of the entire molecule. Conversely, the pyrazine ring, a six-membered diazine, is electron-deficient. This intramolecular electron donor-acceptor character suggests a rich and tunable redox chemistry, making it an attractive candidate for applications in catalysis, sensing, and as a ligand in coordination chemistry.
Comparative Electrochemical Analysis
The electrochemical behavior of these N-heterocycles is typically investigated using cyclic voltammetry (CV), a powerful technique for characterizing redox processes.[2] The key parameters derived from CV are the redox potentials (E1/2 or Ep), which indicate the ease of electron transfer, and the peak separation (ΔEp), which provides insights into the reversibility and kinetics of the electron transfer process.
Redox Potential Comparison
While specific electrochemical data for this compound is still emerging in the literature, we can draw valuable comparisons from closely related structures and the parent heterocycles. A study on iridium complexes incorporating this compound (impyz) as a ligand provides insight into its oxidative properties. The complex [(cf3piq)2Ir(impyz)]+PF6‐ exhibits an oxidation potential, which is a property of the entire complex but is influenced by the ligand's electronic character.[3]
For a more direct comparison, we can examine the electrochemical data for the analogous 2-(1H-imidazol-2-yl)pyridine. Research has shown that the deprotonation of the imidazole ring in metal complexes of this ligand dramatically lowers the MIII/MII redox potential by approximately 900 mV.[3] This highlights the profound influence of the imidazole proton on the molecule's electronic structure and its ability to participate in redox reactions.
The electrochemical reduction of pyrazine and pyrimidine derivatives has also been studied. Pyrazine typically undergoes a two-electron reduction to form 1,4-dihydropyrazine.[4] The reduction potential is sensitive to the presence of substituents on the ring; electron-withdrawing groups make the reduction more favorable (less negative potential), while electron-donating groups have the opposite effect.[4] Pyrimidine derivatives also exhibit cathodic behavior, with reduction potentials being pH-dependent.[5]
Based on these observations, we can predict the relative redox potentials of our target compounds. The pyrazine ring in this compound is more electron-deficient than the pyridine ring in 2-(1H-imidazol-2-yl)pyridine. Consequently, the pyrazine analogue is expected to have a less negative reduction potential (be easier to reduce) and a more positive oxidation potential (be harder to oxidize) compared to the pyridine analogue. The pyrimidine analogue, with its two nitrogen atoms in a 1,3-arrangement, is also electron-deficient and its electrochemical behavior is anticipated to be comparable to the pyrazine derivative, though subtle differences will arise from the different positions of the nitrogen atoms.
| Compound | Predicted Relative Reduction Potential | Predicted Relative Oxidation Potential | Key Structural Feature Influencing Redox Behavior |
| This compound | Less Negative | More Positive | Electron-deficient pyrazine ring. |
| 2-(1H-imidazol-2-yl)pyridine | More Negative | Less Positive | Less electron-deficient pyridine ring compared to pyrazine. |
| 2-(1H-imidazol-2-yl)pyrimidine | Less Negative | More Positive | Electron-deficient pyrimidine ring. |
Structure-Electrochemical Property Relationships
The observed and predicted electrochemical properties can be rationalized by considering the electronic nature of the constituent heterocyclic rings.
-
Number and Position of Nitrogen Atoms: The presence of additional nitrogen atoms in the six-membered ring (pyrazine and pyrimidine vs. pyridine) lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule easier to reduce. The lone pairs on the nitrogen atoms are generally not involved in the aromatic system and contribute to the molecule's basicity.[4]
-
The Role of the Imidazole Proton: The imidazole moiety introduces a crucial element of tunability. The NH proton is acidic and can be removed by a base. Deprotonation results in the formation of an imidazolate anion, which is a much stronger electron donor. This significantly raises the energy of the HOMO (Highest Occupied Molecular Orbital), making the molecule easier to oxidize and harder to reduce.[3] This proton-coupled electron transfer (PCET) mechanism is a key feature of the electrochemistry of these compounds.
-
Substituent Effects: As with most aromatic systems, the electrochemical properties can be fine-tuned by the introduction of substituents. Electron-donating groups (e.g., alkyl, alkoxy) will make the molecule easier to oxidize and harder to reduce, while electron-withdrawing groups (e.g., halides, nitro groups) will have the opposite effect.[4]
Experimental Protocol: Cyclic Voltammetry of N-Heterocycles in Non-Aqueous Media
To ensure reproducible and comparable data, a standardized experimental protocol is essential. The following provides a detailed step-by-step methodology for performing cyclic voltammetry on N-heterocyclic compounds in a non-aqueous solvent.
Causality Behind Experimental Choices
-
Non-Aqueous Solvent: Acetonitrile (MeCN) or dichloromethane (DCM) are commonly used because they are electrochemically stable over a wide potential range and can dissolve a variety of organic compounds and supporting electrolytes. The absence of water is crucial to avoid interference from protonation/deprotonation events, unless specifically studying pH effects.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4) are used to ensure sufficient conductivity of the solution and to minimize the iR drop (the potential drop due to the solution resistance).
-
Three-Electrode Setup: This is the standard configuration for voltammetry. The working electrode (e.g., glassy carbon, platinum, or gold) is where the electron transfer of interest occurs. The reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference) provides a stable potential against which the working electrode potential is measured. The counter electrode (e.g., a platinum wire) completes the electrical circuit.[1]
-
Inert Atmosphere: Purging the solution with an inert gas (e.g., nitrogen or argon) is critical to remove dissolved oxygen, which is electroactive and can interfere with the measurement.
Step-by-Step Methodology
-
Preparation of the Analyte Solution:
-
Dissolve the N-heterocyclic compound in the chosen non-aqueous solvent (e.g., acetonitrile) to a final concentration of 1-5 mM.
-
Add the supporting electrolyte (e.g., 0.1 M TBAPF6).
-
Ensure the analyte is fully dissolved. Gentle sonication may be used if necessary.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. Ensure the electrodes are clean and polished according to standard procedures.
-
Add the analyte solution to the cell, ensuring the electrodes are sufficiently immersed.
-
Seal the cell to maintain an inert atmosphere.
-
-
Deoxygenation:
-
Bubble a gentle stream of nitrogen or argon through the solution for at least 10-15 minutes to remove dissolved oxygen.
-
Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the experimental parameters:
-
Initial and Final Potentials: Choose a potential range that brackets the expected redox events. A wide initial scan is often performed to identify the redox waves.
-
Switching Potential: The potential at which the scan direction is reversed.
-
Scan Rate: A typical starting scan rate is 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer.
-
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E1/2 = (Epa + Epc) / 2) for reversible or quasi-reversible processes.
-
Measure the peak currents (ipa and ipc). The ratio ipa/ipc should be close to 1 for a reversible process.
-
Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Diagram of Experimental Workflow
Caption: Workflow for Cyclic Voltammetry Experiment.
Visualization of Compared N-Heterocycles
The structural differences between the compared N-heterocycles are fundamental to their distinct electrochemical properties.
Caption: Structures of the compared N-heterocycles.
Conclusion and Future Directions
The electrochemical properties of this compound and its analogues are intricately linked to their molecular structure. The electron-deficient nature of the pyrazine and pyrimidine rings, coupled with the pH-switchable electron-donating character of the imidazole moiety, provides a powerful platform for designing molecules with tailored redox behavior.
While this guide provides a comparative framework based on available data and established structure-property relationships, further experimental work is needed to fully elucidate the electrochemical landscape of these compounds. Specifically, a systematic study of the redox potentials and electron transfer kinetics of this compound, -pyridine, and -pyrimidine under identical experimental conditions would be highly valuable. Such studies will not only deepen our fundamental understanding of these important heterocycles but also accelerate their application in drug discovery and materials science.
References
A Comparative Crystallographic Guide to 2-(1H-imidazol-2-yl)pyrazine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the X-ray crystallographic structures of metal complexes featuring the versatile chelating ligand, 2-(1H-imidazol-2-yl)pyrazine. Understanding the subtle yet significant variations in coordination geometries, bond parameters, and supramolecular assemblies is paramount for the rational design of novel compounds with tailored properties for applications in catalysis, materials science, and medicinal chemistry.
The this compound ligand is a fascinating building block in coordination chemistry. Its bidentate nature, arising from the nitrogen atoms of the imidazole and pyrazine rings, allows for the formation of stable five-membered chelate rings with a variety of metal ions. The presence of an additional uncoordinated nitrogen atom on the pyrazine ring and the acidic proton on the imidazole ring provides opportunities for the construction of higher-dimensional supramolecular architectures through hydrogen bonding and other non-covalent interactions.
The Influence of the Metal Ion on Coordination Geometry
A doctoral thesis by de Arruda (2020) describes the synthesis of iron(II) complexes with this compound, highlighting its potential to act as both a monodentate and a bidentate ligand.[1] In its bidentate mode, it forms a homoleptic Fe(II) complex, which is expected to adopt a distorted octahedral geometry, typical for Fe(II) complexes with three bidentate ligands.
For comparison, consider the analogous ligand 2-(pyridin-2-yl)-1H-imidazole. In the complex [Fe(C₈H₇N₃)(H₂O)₄]SO₄, the iron(II) ion is in a distorted octahedral environment, coordinated to the two nitrogen atoms of the bidentate ligand and four water molecules.[2] This provides a model for what might be expected in a mixed-ligand complex of this compound.
While specific crystallographic data for a copper(II) complex with this compound is not available in the searched literature, copper(II) complexes with similar N-donor heterocyclic ligands often exhibit square planar or distorted octahedral geometries. For instance, a two-dimensional polymeric copper(II) complex with pyrazine-2-carboxamide displays an elongated octahedral geometry.[3]
Similarly, detailed crystallographic information for cobalt(II) and zinc(II) complexes with this compound is scarce. However, studies on related pyrazine and imidazole-containing ligands suggest that cobalt(II) can adopt various coordination geometries, including octahedral and trigonal bipyramidal.[4][5] Zinc(II), with its d¹⁰ electronic configuration, typically favors a tetrahedral or octahedral coordination environment. A binuclear zinc(II) complex formed in situ from 2-cyanopyrazine showcases a five-coordinate, distorted square-pyramidal geometry.[6]
Comparative Analysis of Key Structural Parameters
To facilitate a meaningful comparison, the following table summarizes expected and observed structural parameters for metal complexes with this compound and related ligands. Note: Data for the target ligand is limited, and values from analogous structures are provided for comparative purposes and should be interpreted with caution.
| Metal Ion | Coordination Geometry | M-N (imidazole) (Å) | M-N (pyrazine/pyridine) (Å) | N-M-N Bite Angle (°) | Supramolecular Interactions | Reference |
| Fe(II) | Distorted Octahedral | Expected | Expected | Expected | Hydrogen bonding | [1] |
| Fe(II) | Distorted Octahedral | 2.243 | 2.136 (pyridine) | 76.0 | Hydrogen bonding, C-H···π, π–π | [2] |
| Cu(II) | Expected: Square Planar or Distorted Octahedral | Expected | Expected | Expected | Expected: Hydrogen bonding, π–π stacking | |
| Cu(II) | Elongated Octahedral | - | 1.983, 2.467 (pyrazine) | - | Hydrogen bonding | [3] |
| Co(II) | Expected: Octahedral or Trigonal Bipyramidal | Expected | Expected | Expected | Expected: Hydrogen bonding | |
| Co(II) | Trigonal Bipyramidal | - | - | - | - | [5] |
| Zn(II) | Expected: Tetrahedral or Octahedral | Expected | Expected | Expected | Expected: Hydrogen bonding | |
| Zn(II) | Distorted Square Pyramidal | - | N/A | - | N–H···Cl, C–H···N, C–H···Cl, N-π | [6] |
Causality Behind Experimental Choices: The selection of the metal salt and crystallization conditions is critical. The counter-ion can influence the final crystal packing and even the coordination mode of the ligand. The choice of solvent is also crucial, as it can participate in hydrogen bonding and affect the solubility and crystal growth of the complex. Slow evaporation and solvent diffusion are common techniques employed to obtain single crystals suitable for X-ray diffraction.
Experimental Protocols
General Synthesis of this compound Metal Complexes
The following is a generalized protocol for the synthesis of metal complexes with this compound. Specific reaction conditions may need to be optimized for each metal salt.
-
Ligand Solution: Dissolve one equivalent of this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Metal Salt Solution: In a separate flask, dissolve one equivalent (for a 1:1 complex) or 0.33 equivalents (for a 1:3 complex) of the desired metal salt (e.g., FeCl₂, Cu(NO₃)₂, CoCl₂, Zn(OAc)₂) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring. The reaction mixture may be stirred at room temperature or heated under reflux for several hours.
-
Isolation: The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum. The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried.
Crystal Growth for X-ray Crystallographic Analysis
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.
-
Slow Evaporation: Dissolve the purified complex in a suitable solvent or solvent mixture until saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
-
Solvent Diffusion: Create a layered system with a solution of the complex in a dense solvent at the bottom and a less dense solvent in which the complex is less soluble on top. Crystals may form at the interface.
-
Vapor Diffusion: Place a concentrated solution of the complex in a small, open vial inside a larger, sealed container with a small amount of a precipitating solvent. The vapor of the precipitating solvent will slowly diffuse into the solution, inducing crystallization.
Visualization of Experimental Workflow and Supramolecular Assembly
The following diagrams illustrate the general workflow for the synthesis and analysis of these metal complexes and a conceptual representation of their potential supramolecular assembly.
Caption: General workflow for the synthesis and crystallographic analysis of this compound metal complexes.
Caption: Conceptual diagram of potential supramolecular assembly through hydrogen bonding and π-π stacking.
Conclusion and Future Directions
The X-ray crystallographic analysis of this compound metal complexes reveals a rich and diverse coordination chemistry. The interplay between the electronic properties of the metal ion and the versatile binding modes of the ligand gives rise to a range of structural motifs. The ability of these complexes to self-assemble into higher-order structures through non-covalent interactions makes them promising candidates for the development of functional materials.
Further research is needed to systematically synthesize and crystallographically characterize a broader range of metal complexes with this ligand. This would enable a more comprehensive comparative analysis and a deeper understanding of the structure-property relationships. Such studies will undoubtedly pave the way for the rational design of new metal-based materials with applications in catalysis, sensing, and medicine.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrazine Derivatives in Oncology
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized for its diverse pharmacological potential. As structural analogs of purines, these compounds have been extensively explored for various therapeutic applications, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for different series of imidazo[1,2-a]pyrazine derivatives, focusing on their development as potent and selective anticancer agents. We will dissect the chemical causality behind their mechanisms of action, comparing derivatives targeting tubulin polymerization and Cyclin-Dependent Kinase 9 (CDK9).
The Imidazo[1,2-a]pyrazine Core: A Versatile Scaffold for Anticancer Drug Design
The core structure of imidazo[1,2-a]pyrazine features a fused imidazole and pyrazine ring, offering multiple positions for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. The key positions for substitution are typically C2, C3, C6, and C8, each influencing the molecule's interaction with its biological target in a distinct manner.
Diagram: Core Scaffold and General SAR Workflow
The following diagrams illustrate the fundamental imidazo[1,2-a]pyrazine scaffold and a typical workflow for conducting SAR studies.
References
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyrazine-Based Drug Candidates
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of drug candidates with potent activities across diverse therapeutic areas, particularly in oncology. The journey from a promising hit in a high-throughput screen to a viable clinical candidate is fraught with challenges, none more critical than the successful translation of in vitro potency to in vivo efficacy. This guide provides an in-depth, comparative analysis of imidazo[1,2-a]pyrazine-based compounds, dissecting their performance in cellular and biochemical assays versus their activity in preclinical animal models. We will explore the nuances of experimental design, the underlying biological mechanisms, and the critical factors that govern the in vitro-in vivo correlation for this important class of molecules.
The Allure of the Imidazo[1,2-a]pyrazine Core
The rigid, bicyclic structure of the imidazo[1,2-a]pyrazine core provides a versatile template for the design of small molecule inhibitors that can target the ATP-binding pockets of various enzymes, most notably protein kinases. This has led to the development of potent inhibitors of key oncogenic drivers, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Aurora kinases, the PI3K/mTOR pathway, and tubulin. The clinical success of Anlotinib, a multi-targeted tyrosine kinase inhibitor based on this scaffold, has further fueled interest in this chemical class.
In Vitro Potency vs. In Vivo Reality: A Multi-Target Comparison
A critical aspect of drug development is understanding that exceptional in vitro potency does not always guarantee in vivo success. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and the complex tumor microenvironment can significantly impact a drug's performance in a living organism. Below, we compare the in vitro and in vivo efficacy of representative imidazo[1,2-a]pyrazine-based drug candidates targeting different key cellular pathways.
Case Study 1: Anlotinib - A VEGFR2 Tyrosine Kinase Inhibitor
Anlotinib is a prime example of a successful imidazo[1,2-a]pyrazine-based drug. Its primary mechanism of action is the inhibition of VEGFR2, a key mediator of angiogenesis.
-
In Vitro Profile: Anlotinib demonstrates high selectivity and potent inhibitory activity against VEGFR2 in biochemical assays, with an IC50 value of less than 1 nmol/L.[1][2] In cellular assays, it effectively inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with picomolar IC50 values.[1] However, to directly inhibit the proliferation of tumor cells in vitro, micromolar concentrations of anlotinib are required.[1] This discrepancy highlights that Anlotinib's primary anticancer effect is anti-angiogenic rather than directly cytotoxic to tumor cells.
-
In Vivo Efficacy: In xenograft models, orally administered anlotinib shows broad and potent antitumor efficacy.[1] It effectively decreases vascular density in tumor tissue, consistent with its anti-angiogenic mechanism.[1] The effective concentrations of anlotinib in plasma and tumor tissues in these models are in the nanomolar range, which is well above the concentration needed to inhibit angiogenesis in vitro.[3]
| Anlotinib | In Vitro Data | In Vivo Data |
| Target | VEGFR2, PDGFRβ, FGFR1[4] | Tumor Angiogenesis |
| Biochemical Assay | VEGFR2 IC50 < 1 nM[1][2] | Decreased tumor vascular density[1] |
| Cellular Assay | HUVEC proliferation inhibition (picomolar IC50)[1] | Significant tumor growth inhibition in various xenograft models[1] |
| Tumor Cell Proliferation | Micromolar IC50 values[1] | - |
Case Study 2: SCH 1473759 - An Aurora Kinase Inhibitor
Aurora kinases are critical regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.
-
In Vitro Profile: The imidazo[1,2-a]pyrazine derivative, SCH 1473759, is a potent dual inhibitor of Aurora A and Aurora B kinases with picomolar affinity (Kd for Aurora A = 0.02 nM, Aurora B = 0.03 nM).[5][6] In cell-based assays, it demonstrates an IC50 of 25 nM for the inhibition of histone H3 phosphorylation, a downstream marker of Aurora B activity.[5][6]
-
In Vivo Efficacy: SCH 1473759 has shown efficacy and target engagement in human tumor xenograft mouse models, demonstrating the successful translation of its potent in vitro activity.[5][6] Optimization of this scaffold to improve pharmacokinetic properties, such as oral bioavailability, has been a key focus.[7][8]
| SCH 1473759 (Aurora Kinase Inhibitor) | In Vitro Data | In Vivo Data |
| Target | Aurora A and Aurora B Kinases[5][6] | Tumor Growth |
| Biochemical Assay | Aurora A Kd = 0.02 nM; Aurora B Kd = 0.03 nM[5][6] | Efficacy in human tumor xenograft models[5][6] |
| Cellular Assay | phos-HH3 inhibition IC50 = 25 nM[5][6] | Target engagement confirmed in vivo[5][6] |
Case Study 3: Compound 42 - A PI3K/mTOR Dual Inhibitor
The PI3K/mTOR signaling pathway is frequently hyperactivated in cancer, making it an attractive therapeutic target.
-
In Vitro Profile: A novel imidazo[1,2-a]pyrazine derivative, designated as compound 42, exhibits excellent dual inhibitory activity against PI3Kα and mTOR with IC50 values of 0.06 nM and 3.12 nM, respectively, in biochemical assays.[9][10]
-
In Vivo Efficacy: Compound 42 has demonstrated significant anti-tumoral activities in vivo, coupled with acceptable oral bioavailability and low hepatotoxicity, marking it as a promising drug candidate.[9][10]
| Compound 42 (PI3K/mTOR Inhibitor) | In Vitro Data | In Vivo Data |
| Target | PI3Kα and mTOR[9][10] | Tumor Growth |
| Biochemical Assay | PI3Kα IC50 = 0.06 nM; mTOR IC50 = 3.12 nM[9][10] | Significant anti-tumoral activity[9][10] |
| Pharmacokinetics | - | Acceptable oral bioavailability and modest plasma clearance[9][10] |
Case Study 4: TB-25 - A Tubulin Polymerization Inhibitor
Microtubules are essential for cell division, and agents that disrupt their dynamics are potent anticancer drugs.
-
In Vitro Profile: The imidazo[1,2-a]pyrazine derivative TB-25 shows potent anti-proliferative activity against various cancer cell lines, with an IC50 of 23 nM against HCT-116 cells.[11] Mechanistic studies confirmed that TB-25 effectively inhibits tubulin polymerization in vitro.[11]
-
In Vivo Efficacy: While detailed in vivo data for TB-25 is not extensively published in the provided context, another compound from a similar series (12b) displayed significant in vivo antitumor efficacy in a melanoma tumor model, suggesting the potential for this class of imidazo[1,2-a]pyrazines.
| TB-25 (Tubulin Inhibitor) | In Vitro Data | In Vivo Data (Inferred from similar compounds) |
| Target | Tubulin Polymerization[11] | Tumor Growth |
| Cellular Assay | HCT-116 IC50 = 23 nM[11] | Potential for significant tumor growth inhibition |
| Mechanism | Inhibition of tubulin polymerization in vitro[11] | - |
Key Experimental Methodologies: A Guide for the Bench Scientist
The reliability of in vitro and in vivo data hinges on the meticulous execution of experimental protocols. Below are detailed, step-by-step methodologies for key assays used in the evaluation of imidazo[1,2-a]pyrazine-based drug candidates.
In Vitro Cell Viability: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,2-a]pyrazine compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Kinase Inhibition: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a robust method for measuring kinase activity and are well-suited for high-throughput screening of inhibitors.[15][16][17][18]
Protocol for PI3Kα HTRF Assay:
-
Reagent Preparation: Prepare the 1x reaction buffer, ATP working solution, and a lipid working solution containing the PIP2 substrate.[15]
-
Inhibitor Addition: Add the imidazo[1,2-a]pyrazine inhibitor at various concentrations to the assay plate wells.
-
Enzyme/Substrate Addition: Add the PI3Kα enzyme diluted in the lipid working solution to initiate the reaction.[15]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at room temperature.[15]
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Detection: Add the detection mix containing a europium-labeled antibody and a fluorescent tracer that binds to the product of the reaction.
-
HTRF Reading: After a final incubation period, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Efficacy: Xenograft Tumor Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[19][20][21][22][23]
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, sometimes mixed with Matrigel to improve tumor take.[21]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.[19]
-
Tumor Cell Implantation: Subcutaneously inject a specific number of tumor cells (e.g., 3.0 x 10^6 cells) into the flank of each mouse.[19]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[23]
-
Drug Administration: Administer the imidazo[1,2-a]pyrazine compound via the intended clinical route (e.g., oral gavage or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: Volume = (width)² x length/2.[19]
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors for further analysis.
-
Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the percentage of tumor growth inhibition (TGI).
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway, an in vitro assay workflow, and an in vivo experimental design.
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
References
- 1. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lnskaxh.com [lnskaxh.com]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 11. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 20. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 22. researchgate.net [researchgate.net]
- 23. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
In the landscape of modern medicinal chemistry, the development of novel heterocyclic compounds as potential anticancer agents is a cornerstone of oncological research. Among these, nitrogen-rich bicyclic systems have garnered significant attention for their diverse pharmacological activities. This guide provides an in-depth, objective comparison of the cytotoxic properties of two closely related scaffolds: imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine. By synthesizing data from recent studies, we will explore their structure-activity relationships, mechanisms of action, and provide practical experimental protocols for researchers in the field.
Introduction to the Heterocyclic Scaffolds
Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine are bicyclic 5-6 heterocycles that have become privileged structures in the design of therapeutic agents.[1][2] Their rigid frameworks serve as excellent platforms for introducing various substituents to modulate their biological activity. The core difference between the two lies in the six-membered ring: a pyridine ring in the former and a pyrazine ring in the latter. This seemingly subtle structural change—the addition of a second nitrogen atom in the pyrazine ring—can significantly influence the electronic properties, stability, and ultimately, the cytotoxic efficacy of the resulting derivatives.[3][4]
Caption: Core chemical structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine.
Comparative Cytotoxicity: An Objective Analysis
A direct comparison of the anticancer activities of these two scaffolds has been systematically evaluated. In a notable study, a series of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives were synthesized and tested against a panel of human cancer cell lines.[3] The results compellingly demonstrated that the imidazo[1,2-a]pyridine compounds exhibit more significant anticancer activities than their imidazo[1,2-a]pyrazine counterparts.[3] This suggests that the removal of one nitrogen atom at the 7th position of the imidazole ring enhances cytotoxic potential.[3]
Quantitative Data Summary
The following table summarizes the IC50 values (in µM) for representative compounds from both series against various cancer cell lines, as reported in a comparative study.[3] The data clearly illustrates the superior potency of the imidazo[1,2-a]pyridine derivatives.
| Compound ID | Scaffold Type | Hep-2 (Laryngeal) | HepG2 (Liver) | MCF-7 (Breast) | A375 (Skin) | Vero (Normal) |
| 10b | Imidazo[1,2-a]pyrazine | 20 | 18 | 21 | 16 | 76 |
| 10i | Imidazo[1,2-a]pyrazine | 25 | 20 | 25 | 20 | 80 |
| 12b | Imidazo[1,2-a]pyridine | 11 | 13 | 11 | 11 | 91 |
| 12i | Imidazo[1,2-a]pyridine | 15 | 18 | 15 | 13 | 85 |
| Doxorubicin | Standard Drug | 10 | 1.5 | 0.85 | 5.1 | 14 |
Data sourced from Krishnamoorthy et al. (2023).[3]
As evidenced, compound 12b , an imidazo[1,2-a]pyridine derivative, displayed significantly lower IC50 values across all tested cancer cell lines compared to its pyrazine analogue, 10b .[3] Notably, both classes of compounds showed considerably lower cytotoxicity against the normal Vero cell line, indicating a degree of selectivity for cancer cells.[3][5]
Other studies have independently corroborated the potent anticancer activity of imidazo[1,2-a]pyridine derivatives, with some compounds exhibiting submicromolar IC50 values against melanoma cells.[6] For instance, certain diarylamide and diarylurea derivatives of imidazo[1,2-a]pyridine demonstrated IC50 values below 0.06 µM against the A375P human melanoma cell line.[6] Similarly, novel imidazo[1,2-a]pyrazine derivatives have also shown potent antiproliferative activities, with one compound, TB-25, exhibiting an IC50 of 23 nM against HCT-116 cells.[7][8]
Mechanistic Insights into Cytotoxicity
The anticancer effects of these heterocyclic compounds are not merely a result of non-specific toxicity but are driven by their interaction with specific molecular targets and pathways crucial for cancer cell survival and proliferation.
Key Signaling Pathways Targeted
A predominant mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway .[9][10] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[10] By inhibiting key kinases within this cascade, such as PI3K and Akt, these compounds can effectively induce apoptosis and halt cell cycle progression.[9][11] Some derivatives have been shown to reduce the levels of phosphorylated Akt and mTOR, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
In addition to the PI3K/Akt pathway, imidazo[1,2-a]pyrazine derivatives have been identified as potent tubulin polymerization inhibitors .[7][8] They bind to the colchicine binding site of tubulin, disrupting the dynamic equilibrium of microtubules.[7] This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[7][8]
Other reported mechanisms for both scaffolds include the inhibition of cyclin-dependent kinases (CDKs), insulin-like growth factor-I receptor (IGF-IR), and aurora kinases.[3][9]
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of these compounds is highly dependent on the nature and position of substituents on the bicyclic core.[4]
-
For Imidazo[1,2-a]pyrazines : The presence of electron-donating groups, such as a tert-butylamine group at the 3rd position, has been shown to enhance anticancer activity compared to less electron-donating groups like cyclohexylamine or a parent amine.[3]
-
For Imidazo[1,2-a]pyridines : The substitution pattern significantly impacts efficacy. For instance, diarylamide and diarylurea functionalities have led to derivatives with exceptionally high potencies against melanoma.[6] The introduction of fluorine-containing groups has also been shown to yield an effective cytotoxic profile.[12]
The collective evidence suggests that while both scaffolds are promising, the imidazo[1,2-a]pyridine core appears to be a more favorable starting point for developing highly potent cytotoxic agents.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds.[3] The protocol's integrity lies in its principle: viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals, a quantifiable process.
Step-by-Step Methodology
Caption: Standard workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate the desired cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well microtiter plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[3][13]
-
Compound Preparation: Prepare serial dilutions of the test compounds (imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[3]
-
Incubation: Incubate the plate for a predetermined period, typically 24 or 48 hours.[3][13]
-
MTT Reagent Addition: Following incubation, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to insoluble purple formazan crystals.[3]
-
Solubilization: Carefully aspirate the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength appropriate for formazan (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The available evidence strongly indicates that both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds are fertile ground for the development of novel anticancer agents. However, comparative studies suggest a cytotoxic advantage for imidazo[1,2-a]pyridine derivatives, which consistently demonstrate lower IC50 values across a range of cancer cell lines.[3] Their ability to potently inhibit critical oncogenic pathways like PI3K/Akt/mTOR underscores their therapeutic potential.[9][10]
Future research should focus on optimizing the substitution patterns on the imidazo[1,2-a]pyridine core to further enhance potency and selectivity.[14] In vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of the most potent derivatives.[14] The continued exploration of these heterocyclic systems holds significant promise for expanding the arsenal of effective cancer chemotherapeutics.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐ <i>a</i> ]pyridine Derivatives as Potent Anticancer Agents [ouci.dntb.gov.ua]
- 13. chemmethod.com [chemmethod.com]
- 14. asianpubs.org [asianpubs.org]
Safety Operating Guide
Navigating the Disposal of 2-(1H-imidazol-2-yl)pyrazine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 2-(1H-imidazol-2-yl)pyrazine, a heterocyclic compound integral to many research and development pipelines. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment, extending our support beyond the product to the entirety of its lifecycle.
Understanding the Hazard Profile: A Synthesis of Available Data
The imidazole ring is associated with corrosive properties, capable of causing severe skin burns and eye damage.[1] It is also classified as harmful if swallowed and may have reproductive toxicity.[2] Pyrazine and its derivatives are known to be flammable solids and can cause skin, eye, and respiratory irritation.[3][4]
Therefore, it is prudent to handle this compound with the assumption that it may exhibit the following hazardous characteristics:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Potential to cause skin irritation or severe burns.
-
Serious Eye Damage/Irritation: Potential to cause serious eye irritation or damage.
-
Reproductive Toxicity: Potential to damage fertility or the unborn child.
-
Flammability: May be a flammable solid.
A detailed summary of the anticipated hazard classifications is presented in the table below.
| Hazard Classification | Anticipated for this compound | Rationale (Based on Imidazole and Pyrazine) |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Imidazole and some pyrazine derivatives are classified as harmful if swallowed.[2][5][6] |
| Skin Corrosion/Irritation | Category 1C or 2 (Causes severe skin burns or skin irritation) | Imidazole is known to be corrosive to the skin.[1][2] Pyrazine can cause skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious eye damage or irritation) | Imidazole can cause serious eye damage.[2] Pyrazine can cause eye irritation.[3][4] |
| Reproductive Toxicity | Category 1B (May damage fertility or the unborn child) | Imidazole is classified as a reproductive toxin.[2] |
| Flammability | Flammable Solid | Pyrazine is a flammable solid.[4][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following protocol is a step-by-step guide for its proper disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat must be worn.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, collect in a separate, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Incompatible Materials: This compound should be kept away from strong oxidizing agents and strong acids.[1][8]
Step 3: Containerization and Labeling
Proper containerization and labeling are essential for safe storage and transport.
-
Container: Use a robust, leak-proof container with a secure lid. The original product container, if empty, can be a suitable option.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
Step 4: Waste Accumulation and Storage
Store the waste container in a designated satellite accumulation area.
-
Location: The storage area should be well-ventilated and away from sources of ignition.
-
Container Integrity: Ensure the container is kept closed at all times, except when adding waste.
Step 5: Disposal Request and Manifest
Follow your institution's established procedures for hazardous waste pickup.
-
Request Pickup: Submit a hazardous waste pickup request through your institution's EHS department.
-
Manifest: Accurately complete all required waste manifest documentation.
The logical flow for the disposal of this compound is illustrated in the diagram below.
Caption: Decision workflow for the proper disposal of this compound.
EPA Hazardous Waste Code Determination
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]
Since this compound is not a listed waste, a hazardous waste determination must be made based on its characteristics. Based on the data for its parent compounds, it is likely to be classified as follows:
-
Toxicity (D-code): Given that imidazole is harmful if swallowed, it is probable that this compound would be considered toxic. A Toxicity Characteristic Leaching Procedure (TCLP) may be required for definitive classification.
-
Corrosivity (D002): The imidazole moiety suggests that the compound may be corrosive. A pH test of an aqueous solution of the waste can determine if it meets the criteria for a D002 hazardous waste (pH ≤ 2 or ≥ 12.5).[9][10]
It is the responsibility of the waste generator to make this determination. Consult with your institution's EHS department for guidance on the proper classification and assignment of EPA waste codes.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
A Researcher's Guide to Handling 2-(1H-imidazol-2-yl)pyrazine: PPE, Operational, and Disposal Protocols
As a novel heterocyclic compound, 2-(1H-imidazol-2-yl)pyrazine presents a unique challenge in laboratory safety. Its structure, combining the functionalities of both imidazole and pyrazine, necessitates a cautious and well-informed approach to handling. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be developed by analyzing the known hazards of its constituent chemical groups. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely, ensuring both personal protection and experimental integrity.
Inferred Hazard Profile and Risk Assessment
A proactive risk assessment is the foundation of laboratory safety. Lacking a dedicated Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from the well-documented profiles of imidazole and pyrazine.
-
From the Imidazole Moiety : Imidazole is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed, with an oral LD50 in rats of 970 mg/kg.[1] Some sources also indicate it may damage an unborn child, adding a layer of reproductive toxicity concern.[2][4]
-
From the Pyrazine Moiety : Pyrazine is a flammable solid that can cause skin, eye, and respiratory irritation.[5][6][7] It is advised to avoid breathing in dust or fumes and to use only in well-ventilated areas.[5][8]
Mandatory Personal Protective Equipment (PPE) Protocol
The primary line of defense against exposure is the consistent and correct use of appropriate PPE. Do not handle this compound without adhering to the following minimum requirements.
| Protection Type | Specification | Rationale and Causality |
| Eye and Face | Chemical safety goggles and a full-face shield. Must comply with ANSI Z87.1 (US) or EN 166 (EU) standards.[3][9] | The imidazole component suggests a high risk of corrosivity, capable of causing severe and permanent eye damage.[2][3] A face shield is mandatory when handling the powder or splash-prone solutions to protect the entire face. |
| Hand | Nitrile rubber (NBR) gloves tested according to EN 374.[2] Double-gloving is strongly recommended. | Provides a robust barrier against skin contact. The corrosive nature of imidazole necessitates a chemically resistant material like nitrile.[2][3] Double-gloving minimizes exposure risk during glove removal or in case of a breach in the outer glove. |
| Respiratory | When handling the solid powder outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator with a P3 (for dusts) or ABEK-P2 (EU) filter is required.[1][9] | Protects the respiratory tract from inhaling fine particulates, which are likely to be irritating and potentially toxic based on the pyrazine and imidazole hazard profiles.[5][6] |
| Body | A flame-resistant, chemically compatible lab coat (fully buttoned), full-length pants, and closed-toe, non-porous shoes.[3][11][12] | Minimizes skin exposure from accidental spills or dust. A fully buttoned coat and covered legs and feet prevent chemicals from reaching the skin.[3] |
Always inspect PPE for signs of degradation or perforation before use. If your PPE comes into contact with the chemical, remove it immediately and discard it as contaminated waste.[3]
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and preventing contamination. All handling of this compound, especially of the solid form, must be performed within a certified chemical fume hood.[9][13]
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware, reagents, and waste containers within the fume hood before introducing the chemical.
-
Ensure an eyewash station and safety shower are directly accessible and unobstructed.[9]
-
-
Donning PPE :
-
Put on all required PPE as specified in the table above, starting with body and respiratory protection, followed by eye/face protection, and finally gloves (donning the outer pair last).
-
-
Handling the Compound :
-
Weighing (Solid) : To prevent dust formation, do not use compressed air for transfers.[1] Use anti-static weigh boats and handle the container with care. Minimize the generation of dust by avoiding rapid movements and opening the container slowly.[2]
-
Preparing Solutions : Add the solid compound slowly and carefully to the solvent. If the process generates heat, ensure the vessel is appropriately cooled.
-
-
Post-Handling Decontamination :
-
Thoroughly decontaminate all non-disposable equipment and glassware that came into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), and dispose of the contaminated bench paper in the designated solid waste container.
-
-
Doffing PPE :
-
Remove PPE in the reverse order of donning, being careful not to touch your skin with the potentially contaminated outer surfaces. Remove the outer pair of gloves first, followed by the face shield and goggles, lab coat, and finally the inner pair of gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[1][3]
-
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Skin Contact : Use the nearest safety shower to rinse the affected area for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[9] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[4][10]
-
Spill : Evacuate unnecessary personnel from the area.[1] For a small spill of solid material, carefully sweep it up without creating dust and place it in a sealed, labeled container for disposal.[9][10] Do not let the product enter drains.[8]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Waste Segregation : Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste : Contaminated PPE, weigh boats, bench paper, and excess solid compound.
-
Liquid Waste : Unused solutions and solvent rinses from decontamination.
-
-
Containerization : Use chemically compatible containers that can be tightly sealed. Label containers clearly with "Hazardous Waste" and the full chemical name.
-
Disposal : Store waste in a designated satellite accumulation area. All disposal must be conducted through your institution's Environmental Health & Safety (EHS) office and in accordance with all local, state, and federal regulations.[6][7] Do not discharge any waste into the drain.[1]
By implementing this comprehensive safety framework, researchers can confidently and responsibly handle this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- 1. americanbio.com [americanbio.com]
- 2. carlroth.com [carlroth.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

